Product packaging for Solvent yellow 19(Cat. No.:CAS No. 10343-55-2)

Solvent yellow 19

Cat. No.: B082571
CAS No.: 10343-55-2
M. Wt: 471.3 g/mol
InChI Key: BXDOZNVJRJIWFD-UGAWPWHASA-K
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Description

Solvent Yellow 19 is a metal complex monoazo dye that serves as a critical tool in materials science and industrial research for coloring non-aqueous systems . Its significant research value lies in its excellent solubility in a wide range of organic solvents, including alcohols, ketones, esters, and toluene, enabling its application in the formulation of various specialized coatings and polymers . Researchers utilize this compound to develop transparent lacquers, wood stains, and printing inks, where its compatibility with synthetic resins is essential . Furthermore, its application in coloring aluminum foil and hot stamping foils is studied to understand interactions with metal surfaces and the durability of pigmented finishes . The dye exhibits strong performance characteristics, including good heat stability up to 200°C and a light fastness rating of 6-7, making it a subject of interest for developing durable coloring agents for plastics and engineering polymers . Studies on analogous disazo solvent dyes highlight their use as excise duty markers in fuels, underscoring the relevance of this chemical class in analytical chemistry for developing detection and quantification methods in complex matrices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11CrN4O8S B082571 Solvent yellow 19 CAS No. 10343-55-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8S.Cr/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;+3/p-3/b14-9-,19-18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBUCPEWVZMDF-FSWMPYTFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])/[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11CrN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10343-55-2
Record name Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato(3-))-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium, [2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3-[[1-[anilinocarbonyl]-2-oxopropyl]azo]-2-hydroxy-5-nitrobenzene-1-sulphonato(3-)]chromium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.667
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Solvent Yellow 19 (CAS Number: 10343-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 19, identified by the CAS number 10343-55-2 and Colour Index name C.I. 13900:1, is a metal complex azo dye. It is characterized by its yellow powder appearance and its solubility in various organic solvents, while being insoluble in water.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and safety information for this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a chromium complex of a monoazo dye. While there are some discrepancies in the reported molecular formula, it is most authoritatively recognized as a chromium complex. The non-complexed azo dye has a molecular formula of C16H14N4O8S and a molecular weight of 422.37 g/mol .[2][3] The chromium complex is reported with a molecular formula of C16H11CrN4O8S.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10343-55-2[2]
C.I. Name This compound, C.I. 13900:1[2]
Appearance Yellow to bluish-yellow powder[2][5]
Molecular Formula C16H11CrN4O8S (as Cr complex)[4]
Molecular Weight 422.37 g/mol (ligand only)[2][3]
Melting Point 140 °C[1]
Solubility Insoluble in water. Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene.[2][6][7]
Heat Resistance Stable up to 140°C.[6]
Light Fastness 6-7 (on a scale of 1-8)[6]

Solubility Data

SolventSolubility (g/L)Reference(s)
Alcohol300[6]
1-methoxy-2-propanol500[6]
n-propanol400[6]
2-ethoxyethanol500[6]
Methyl Ethyl Ketone (M.E.K.)500[6]
Ethyl Acetate400[6]
Toluene400[6]

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that involves a diazotization-coupling reaction to form the azo dye, followed by complexation with a chromium salt.[2][6]

General Synthesis Pathway:

This compound Synthesis A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D 3-Oxo-N-phenylbutanamide (Acetoacetanilide) D->E F Azo Dye Ligand E->F G Chromium Complexation (Chromium Salt, Heat) F->G H This compound (C.I. 13900:1) G->H

Synthesis of this compound

Experimental Protocols:

While specific, detailed industrial protocols are proprietary, the general procedures for each step are well-established in organic chemistry.

Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

This step involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]

  • General Procedure:

    • Suspend 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in an acidic aqueous solution (e.g., HCl in water).

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for a period to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.[8]

Step 2: Azo Coupling with 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

The highly reactive diazonium salt is then reacted with the coupling agent, 3-Oxo-N-phenylbutanamide. This is an electrophilic aromatic substitution reaction.

  • General Procedure:

    • Dissolve 3-Oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution) to form the enolate.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the low temperature and alkaline pH.

    • The azo dye will precipitate out of the solution. The reaction mixture is stirred for a sufficient time to ensure complete coupling.[10][11]

    • The precipitated azo dye is then isolated by filtration and washed with water.

Step 3: Chromium Complexation

The final step involves the formation of the metal complex by reacting the azo dye with a chromium salt.

  • General Procedure:

    • The isolated azo dye is suspended in a suitable solvent, often water or an alcohol-water mixture.

    • A chromium salt, such as chromium(III) sulfate, is added to the suspension.[12]

    • The mixture is heated, often under pressure, for several hours to facilitate the complexation reaction.[12][13][14] The pH of the reaction mixture may be controlled to optimize the reaction.

    • After the reaction is complete, the chromium complex dye is isolated by filtration, washed, and dried.

Spectral Data

  • UV-Visible Spectroscopy: As a yellow dye, this compound is expected to show strong absorption in the violet-blue region of the visible spectrum (around 400-480 nm). The exact absorption maximum (λmax) would be dependent on the solvent used.[15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present, such as N=N stretching for the azo group, C=O stretching from the amide, S=O stretching from the sulfonic acid group, and N-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, due to the paramagnetic nature of the Cr(III) center, obtaining well-resolved NMR spectra of the final complex can be challenging.

Safety and Toxicology

The safety profile of this compound indicates that it should be handled with care.

  • Acute Effects: The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[18] It may also cause irritation to the eyes and respiratory tract.[18] Prolonged or repeated skin contact may lead to irritation.[18]

  • Chronic Effects: Mutagenicity data has been reported for this compound.[18] However, it is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[18]

  • Handling and Storage: It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[18] It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[18]

Experimental Workflow for Safety Assessment:

Safety Assessment Workflow Start Substance: this compound PhysChem Physicochemical Properties (Solubility, Stability) Start->PhysChem AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Start->AcuteTox Irritation Irritation/Corrosion (Skin, Eye) Start->Irritation Sensitization Sensitization Start->Sensitization RepeatTox Repeated Dose Toxicity Start->RepeatTox Mutagenicity Mutagenicity (in vitro, in vivo) Start->Mutagenicity Carcinogenicity Carcinogenicity Start->Carcinogenicity ReproTox Reproductive Toxicity Start->ReproTox Exposure Exposure Assessment PhysChem->Exposure HazardID Hazard Identification AcuteTox->HazardID Irritation->HazardID Sensitization->HazardID RepeatTox->HazardID Mutagenicity->HazardID Carcinogenicity->HazardID ReproTox->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization Exposure->RiskCharacterization

Toxicological Risk Assessment Workflow

Applications

This compound is primarily used for coloring a variety of materials due to its good solubility in organic solvents and fastness properties. Its main applications include:

  • Coloring for coatings and transparent paints[2]

  • Coloring of aluminum foil[2]

  • Dyeing of plastics and resins[2]

  • Inks for printing[6][7]

  • Wood stains and leather finishes[6][7]

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of C.I. 13900:1 (Solvent Yellow 19)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 13900:1, commercially known as Solvent Yellow 19, is a monoazo metal-complex dye characterized by its greenish-yellow hue and good fastness properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis process. The synthesis involves a three-stage procedure: the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by an azo coupling reaction with 3-Oxo-N-phenylbutanamide (acetoacetanilide), and culminating in the formation of a stable 1:1 chromium complex. This document outlines the experimental protocols for each of these critical steps, presents available quantitative data, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Properties

C.I. 13900:1 is a coordination complex where a chromium ion is centrally bound to a monoazo ligand. The ligand itself is formed from the coupling of a diazotized aromatic amine and a coupling agent.

Chemical Name: (3-Amino-2-hydroxy-5-nitrobenzenesulfonato)(3-oxo-N-phenylbutanamidato)chromium C.I. Name: this compound, C.I. 13900:1 CAS Number: 10343-55-2 Molecular Formula: C₁₆H₁₄N₄O₈S (for the free ligand) Molecular Weight: 422.37 g/mol (for the free ligand) Molecular Structure: Single azo, 1:1 Metal Complex

The structure of the final complex incorporates a chromium atom, which significantly enhances the stability and lightfastness of the dye.

Table 1: Physical and Chemical Properties of C.I. 13900:1

PropertyValueReferences
AppearanceBluish-yellow to yellow powder[1][2]
Melting Point140 °C[2]
Density1.23 g/cm³[1][2]
SolubilitySoluble in ethanol, acetone, and chloroform. Insoluble in water.
Heat ResistanceStable up to 140°C[3]
Light Fastness6.0[2][3]
Acid ResistanceGood[3]
Alkali ResistanceGood[3]

Synthesis Methodology

The synthesis of C.I. 13900:1 is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metal Complexation A 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Monoazo Dye Ligand D->F Coupling Reaction E 3-Oxo-N-phenylbutanamide E->F H C.I. 13900:1 F->H Complexation Reaction G Chromium Salt G->H

Figure 1: Synthesis workflow for C.I. 13900:1.

Experimental Protocols

The following sections provide a generalized experimental protocol for each stage of the synthesis, based on established chemical principles for the formation of azo dyes and their metal complexes.

The initial step involves the conversion of the primary aromatic amine, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, into a diazonium salt. This reaction is typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.

Materials:

  • 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ice

Procedure:

  • A suspension of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is prepared in water and hydrochloric acid in a reaction vessel.

  • The mixture is cooled to 0-5°C using an ice bath with constant stirring.

  • A solution of sodium nitrite in water is then added dropwise to the suspension. The temperature must be strictly maintained between 0-5°C during this addition.

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure the diazotization is complete. The resulting diazonium salt solution is typically used immediately in the next step.

The highly reactive diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide). This electrophilic aromatic substitution reaction forms the monoazo dye ligand. The pH of the reaction medium is a critical parameter for the success of the coupling reaction.

Materials:

  • Diazonium salt solution from Step 1

  • 3-Oxo-N-phenylbutanamide

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

Procedure:

  • 3-Oxo-N-phenylbutanamide is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • The solution is cooled to 0-10°C.

  • The cold diazonium salt solution is slowly added to the solution of the coupling agent with vigorous stirring.

  • The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the addition of a base as needed.

  • After the addition is complete, the reaction mixture is stirred for several hours to ensure complete coupling.

  • The precipitated monoazo dye is then isolated by filtration and washed with water.

The final step involves the formation of the stable 1:1 chromium complex. This is achieved by reacting the monoazo dye with a suitable chromium salt at elevated temperatures.

Materials:

  • Monoazo dye from Step 2

  • Chromium(III) salt (e.g., chromium(III) sulfate, chromium(III) chloride)

  • Solvent (e.g., amide-based solvent like dimethylformamide)

  • Acid-binding agent (optional, e.g., sodium acetate)

Procedure:

  • The monoazo dye is suspended or dissolved in a suitable high-boiling solvent.

  • A solution of the chromium salt is added to the reaction mixture.

  • The mixture is heated to a high temperature, potentially in an autoclave under pressure, for several hours to facilitate the complexation reaction. Temperatures in the range of 130-150°C have been reported for similar complexations.[4][5]

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the C.I. 13900:1 complex is isolated.

  • Purification of the final product may involve washing with solvents to remove unreacted starting materials and byproducts, followed by drying.

Quantitative Data

Detailed quantitative data for the synthesis of C.I. 13900:1 is not extensively available in public literature. However, for similar monoazo chromium complex dyes, yields can be expected to be in the range of 85-95% with high purity when the reaction is optimized.[5]

Signaling Pathways and Logical Relationships

The synthesis of C.I. 13900:1 follows a well-defined logical progression of chemical transformations. Each step is dependent on the successful completion of the preceding one.

Logical_Flow Start Starting Materials (Aromatic Amine, Coupling Agent, Metal Salt) Step1 Diazotization (Low Temperature, Acidic) Start->Step1 Step2 Azo Coupling (Controlled pH) Step1->Step2 Formation of Diazonium Salt Step3 Metal Complexation (High Temperature) Step2->Step3 Formation of Monoazo Ligand End Final Product (C.I. 13900:1) Step3->End Formation of Metal Complex

Figure 2: Logical flow diagram of the synthesis of C.I. 13900:1.

Conclusion

The synthesis of C.I. 13900:1 is a classic example of the production of a metal-complex azo dye. The process, while conceptually straightforward, requires precise control over reaction parameters such as temperature and pH to achieve a high yield and purity of the final product. This technical guide provides a foundational understanding of the chemical structure and synthesis of C.I. 13900:1, which can serve as a valuable resource for professionals in the fields of chemistry and drug development for applications in material science and as a reference for the synthesis of related complex organic molecules. Further research into the optimization of each synthetic step and detailed characterization of the final product and intermediates would be beneficial for industrial-scale production and quality control.

References

An In-depth Technical Guide to Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 19 (C.I. 13900:1), a metal complex azo dye. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical data.

Core Molecular and Physical Properties

This compound is a yellowish powder known for its solubility in organic solvents and its heat and light fastness.[1][2] It is widely used in industrial applications for coloring plastics, coatings, and inks.

Molecular Identity and Weight

The fundamental chemical identity of this compound is detailed below.

PropertyValue
CI Name This compound
CI Number 13900:1
CAS Number 10343-55-2
Molecular Formula C16H14N4O8S
Molecular Weight 422.37 g/mol
Physical and Chemical Properties

The dye exhibits the following physical and chemical characteristics.

PropertyDescription
Appearance Yellow to bluish-yellow powder[2][3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[1][2]
Behavior in Acid Turns yellow-light brown in concentrated sulfuric acid and light brown upon dilution.[1][2]
Resistance Exhibits good resistance to acids and alkalis.[1][2]
Fastness Possesses high heat resistance and sun resistance.[1]

Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in different formulations.

SolventSolubility (g/L)
Ethanol300
1-Methoxy-2-propanol500
n-Propanol400
2-Ethoxyethanol500
Methyl Ethyl Ketone (MEK)500
Ethyl Acetate400
Toluene400

Manufacturing Protocol

While detailed, proprietary experimental protocols for the industrial synthesis of this compound are not publicly available, the general manufacturing process is understood to involve a multi-step chemical synthesis.

The synthesis of this compound is centered around a diazotization and coupling reaction. The primary steps are:

  • Diazotization: The process begins with the diazotization of an aromatic amine, specifically 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.[2] This reaction, typically carried out in the presence of a nitrite source and a strong acid, converts the primary amino group into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide).[2] This electrophilic substitution reaction forms the core azo chromophore of the dye molecule.

  • Complexation: Following the coupling reaction, a metal complex is formed.[2] This is a key step that enhances the stability and lightfastness of the final dye.

  • Heating and Isolation: The aqueous solution containing the metal-complexed dye is then heated.[2] The final product is isolated, dried, and processed into its powder form.

Synthetic Workflow

The following diagram illustrates the key stages in the manufacturing of this compound.

G A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C E Azo Coupling C->E D 3-Oxo-N-phenylbutanamide D->E F Azo Dye Intermediate E->F H Complexation F->H G Metal Salt (e.g., Chromium) G->H I This compound H->I

Caption: Synthesis workflow for this compound.

References

Spectroscopic Properties of Solvent Yellow 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 19 (C.I. 13900:1; CAS No. 10343-55-2) is a metal-complex azo dye characterized by its yellow hue and solubility in organic solvents.[1][2][3][4] This technical guide provides a summary of the available spectroscopic and physicochemical properties of this compound. Due to a notable absence of specific quantitative spectroscopic data (e.g., molar absorptivity, quantum yield) in peer-reviewed literature and spectral databases, this document also furnishes detailed, generalized experimental protocols for conducting UV-Vis absorption and fluorescence spectroscopy tailored for this class of dyes. These methodologies are based on established practices for the analysis of similar metal-complex azo dyes and are intended to guide researchers in obtaining reliable and reproducible spectroscopic data.

Introduction

This compound is a synthetic dye belonging to the monoazo class, complexed with a metal, typically chromium.[1][3][5] Its chemical structure confers solubility in various organic solvents, making it suitable for applications such as the coloration of lacquers, resins, and printing inks.[1][6] A thorough understanding of the spectroscopic properties of such dyes is crucial for quality control, formulation development, and predicting their behavior in different chemical environments. This guide addresses the current knowledge gap regarding the specific photophysical parameters of this compound and provides a practical framework for its experimental characterization.

Physicochemical and Qualitative Spectroscopic Properties

PropertyValue / DescriptionSource(s)
C.I. Name This compound, 13900:1[1][2][3]
CAS Number 10343-55-2[1][2][3][7]
Molecular Formula C₁₆H₁₁CrN₄O₈S[8]
Molecular Weight ~471.34 g/mol
Appearance Yellow to bluish-yellow powder[2][3]
Solubility Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene. Insoluble in water.[1][2]
Light Fastness 6-7 (on a scale of 1-8)[2]
Heat Resistance Stable up to 140°C[3]

Experimental Protocols for Spectroscopic Characterization

The following sections outline generalized yet detailed protocols for determining the key spectroscopic properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol describes the procedure for obtaining the UV-Visible absorption spectrum of this compound and determining its molar absorptivity at the wavelength of maximum absorbance (λmax).

3.1.1. Materials and Equipment

  • This compound powder

  • Spectroscopy-grade solvents (e.g., ethanol, methanol, acetone, chloroform)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

3.1.2. Procedure

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of a chosen spectroscopic-grade solvent in a volumetric flask. This will be the stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with decreasing concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent used to prepare the dye solutions. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm). This will correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it and place it in the sample beam. Record the absorption spectrum. Repeat this for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • For each concentration, record the absorbance value at λmax.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, provided the concentration is in mol·L⁻¹ and the path length is 1 cm.

Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence emission and excitation spectra of this compound and to determine its relative fluorescence quantum yield.

3.2.1. Materials and Equipment

  • This compound solutions (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a suitable dye with emission in a similar spectral region).

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

3.2.2. Procedure

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum expected emission (can be estimated from the absorption spectrum).

    • Scan the excitation monochromator over a range that includes the absorption bands of the dye.

    • The resulting spectrum should resemble the absorption spectrum and will help confirm the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range.

    • Record the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of both the this compound solution and the standard fluorophore solution at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same excitation wavelength and instrument settings.

    • Calculate the quantum yield (Φ_x) of this compound using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts 'x' and 'st' refer to the sample (this compound) and the standard, respectively.[9]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a solvent dye like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_report Data Compilation start Obtain this compound prep_stock Prepare Stock Solution in Spectroscopic-Grade Solvent start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions uvvis_blank Measure Solvent Blank prep_dilutions->uvvis_blank fluor_ex Record Excitation Spectrum prep_dilutions->fluor_ex uvvis_measure Record Absorption Spectra of Dilutions uvvis_blank->uvvis_measure uvvis_analyze Determine λmax and Plot Absorbance vs. Concentration uvvis_measure->uvvis_analyze uvvis_result Calculate Molar Absorptivity (ε) uvvis_analyze->uvvis_result final_report Compile Data into Technical Report uvvis_result->final_report fluor_em Record Emission Spectrum fluor_ex->fluor_em fluor_qy Measure Standard and Sample for Quantum Yield fluor_em->fluor_qy fluor_result Calculate Relative Quantum Yield (Φ) fluor_qy->fluor_result fluor_result->final_report

Caption: A flowchart outlining the key steps for the spectroscopic characterization of this compound.

Conclusion

While this compound is an established commercial dye, its detailed photophysical properties are not well-documented in accessible scientific literature. This guide consolidates the known physicochemical characteristics of this compound and provides robust, generalized protocols for its comprehensive spectroscopic analysis. By following these experimental workflows, researchers in various fields can systematically determine the absorption and emission characteristics, molar absorptivity, and fluorescence quantum yield of this dye. Such data is invaluable for ensuring product quality, developing new applications, and advancing the fundamental understanding of metal-complex azo dyes.

References

Technical Guide: Solubility Profile of Solvent Yellow 19 in Ethanol and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 19 in two common organic solvents: ethanol and acetone. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Introduction

This compound, also known by its Colour Index name, C.I. 13900:1, is a monoazo metal complex dye.[1] It presents as a yellow powder and is insoluble in water but soluble in various organic solvents.[1] Its primary applications include coloring for coatings, transparent paints, aluminum foil, and plastic products.[1] Understanding its solubility in specific organic solvents is critical for its effective application and for the development of stable formulations in diverse industrial and research settings.

Quantitative Solubility Data

The solubility of this compound has been determined in ethanol and is qualitatively known in acetone. The available quantitative data is summarized in the table below. It is important to note that in many technical data sheets, "alcohol" is used to refer to ethanol.

SolventChemical FormulaSolubility (g/L)Temperature
EthanolC₂H₅OH300[2][3][4][5][6][7]Not Specified
AcetoneC₃H₆OSoluble[1]Not Specified

Note: The exact temperature at which the solubility was measured is not specified in the available literature. Solubility is temperature-dependent, and it is recommended to determine the solubility at the specific temperature of the intended application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

3.1 Materials and Equipment

  • This compound powder

  • Ethanol (anhydrous)

  • Acetone (anhydrous)

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks (various sizes)

  • Beakers and magnetic stir bars

  • Magnetic stir plate

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Spectrophotometer (UV-Vis)

  • Cuvettes

  • Pipettes and other standard laboratory glassware

3.2 Experimental Procedure

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and transfer it to a beaker.

    • Add a known volume of the desired solvent (ethanol or acetone) to the beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stir plate within a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved powder to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved particles.

  • Gravimetric Analysis (Optional but Recommended):

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

    • Once the solvent is completely evaporated, re-weigh the evaporating dish containing the dried dye residue.

    • Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

  • Spectrophotometric Analysis (Alternative Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

    • Accurately dilute a sample of the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the solubility of the original saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G A Weigh excess this compound B Add known volume of solvent (Ethanol/Acetone) A->B C Equilibrate at constant temperature with stirring B->C D Allow undissolved solid to settle C->D E Collect supernatant D->E F Filter through 0.45 µm syringe filter E->F G Saturated Solution F->G H Gravimetric Analysis G->H I Spectrophotometric Analysis G->I J Evaporate solvent H->J M Prepare calibration curve I->M N Dilute sample I->N K Weigh residue J->K L Calculate Solubility K->L O Measure absorbance N->O P Determine concentration O->P Q Calculate Solubility P->Q Using calibration curve and dilution factor

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Testing

The decision-making process for selecting an analytical method for solubility determination can be visualized as follows.

G node_process node_process Start Need to determine solubility? Method_Choice Is a spectrophotometer available? Start->Method_Choice Gravimetric Use Gravimetric Method Method_Choice->Gravimetric No Spectrophotometric Use Spectrophotometric Method Method_Choice->Spectrophotometric Yes End Solubility Determined Gravimetric->End Spectrophotometric->End

Caption: Decision diagram for selecting a solubility determination method.

References

A Technical Guide to the Photophysical Characteristics of Fast Yellow GR (Pigment Yellow 13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Fast Yellow GR," predominantly identified as Pigment Yellow 13, is a diarylide yellow pigment valued for its vibrant color and stability. While extensively utilized in industrial applications such as inks and plastics, its detailed photophysical characteristics are not widely documented in readily accessible scientific literature. This guide synthesizes the available information on Pigment Yellow 13, including its chemical identity and general properties. Due to a scarcity of specific quantitative photophysical data for this particular dye, this document also presents generalized experimental protocols and workflows for characterizing the photophysical properties of organic pigments, which can be applied to Fast Yellow GR. This guide aims to provide a foundational resource for researchers interested in the further investigation and application of this dye in fields requiring a thorough understanding of its light-interacting properties.

Introduction

Fast Yellow GR, a member of the diarylide pigment family, is a synthetic organic colorant with the Colour Index Name Pigment Yellow 13.[1][2][3] Its chemical structure imparts a bright yellow hue and notable stability, leading to its widespread use in various commercial products.[1][2] In recent years, the photophysical properties of organic dyes have garnered increasing interest for applications beyond traditional coloration, including in biochemical assays, cell imaging, and as components of functional materials. A comprehensive understanding of a dye's interaction with light is paramount for its successful integration into these advanced applications.

This technical guide provides a detailed overview of the known characteristics of Fast Yellow GR (Pigment Yellow 13) and outlines the necessary experimental procedures to fully characterize its photophysical profile.

Chemical Identity and General Properties

A summary of the key identifiers and general properties of Fast Yellow GR (Pigment Yellow 13) is presented in Table 1.

PropertyValueReference(s)
Common Name Fast Yellow GR, Pigment Yellow 13, Permanent Yellow GR[4]
CAS Number 5102-83-0[3][4]
Molecular Formula C₃₆H₃₄Cl₂N₆O₄[3][5]
Molecular Weight 685.60 g/mol [3][4]
Chemical Class Disazo, Diarylide[2][5]
Appearance Yellow solid/powder[5]
Solubility Insoluble in water, slightly soluble in toluene.[4][6]
Heat Resistance Stable up to 160-200 °C[4]
Light Fastness Generally good[7]
Chemical Resistance Good resistance to acids and alkalis.[4]

Photophysical Characteristics

The color of diarylide yellow pigments is attributed to the presence of conjugated π-electron systems, with the specific shade influenced by the substituents on the aromatic rings.[2] The absorption of light in the blue-violet region of the visible spectrum results in the observed yellow color.[10]

Factors Influencing Photophysical Properties

The photophysical properties of organic dyes are often sensitive to their environment. For diarylide pigments like Fast Yellow GR, the following factors can be expected to have an influence:

  • Solvent Polarity (Solvatochromism): The position of the absorption and emission bands of a dye can shift with changes in the polarity of the solvent. While Pigment Yellow 13 is largely insoluble in most common solvents, its behavior in compatible media or as a dispersion could exhibit solvatochromic effects.

  • pH: The pH of the medium can affect the protonation state of a dye molecule, potentially altering its electronic structure and, consequently, its absorption and emission characteristics.

  • Aggregation: At high concentrations or in the solid state, dye molecules can aggregate, which often leads to changes in the absorption spectrum and can result in fluorescence quenching.

Experimental Protocols for Photophysical Characterization

To obtain the quantitative data necessary for advanced applications, a series of standardized photophysical measurements should be performed. The following sections outline the general experimental protocols for these measurements.

Sample Preparation

Due to the low solubility of Pigment Yellow 13, sample preparation is a critical step.

  • For Solution-State Measurements:

    • Select a suitable organic solvent in which the dye has at least minimal, measurable solubility (e.g., toluene, 1,2,4-trichlorobenzene).[2][6]

    • Prepare a stock solution of the dye.

    • Use serial dilutions to prepare a series of solutions with concentrations that result in an absorbance in the range of 0.01 - 0.1 for fluorescence measurements and 0.1 - 1.0 for absorption measurements to avoid inner filter effects.

  • For Solid-State or Dispersion Measurements:

    • Disperse the pigment in a non-solvent or a polymer matrix at a low concentration to minimize aggregation effects.

    • For solid-state measurements, thin films can be prepared by spin-coating or drop-casting a solution of the pigment in a volatile solvent onto a quartz substrate.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the dye.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

  • Procedure: a. Record a baseline spectrum of the pure solvent or matrix in a quartz cuvette. b. Record the absorption spectrum of the dye solution or dispersion over a relevant wavelength range (e.g., 300-700 nm). c. The wavelength at which the maximum absorption occurs is denoted as λmax.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the emission of light from the dye after excitation.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is needed.

  • Procedure: a. Set the excitation wavelength to the λmax determined from the absorption spectrum. b. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. c. The wavelength of maximum fluorescence intensity is the emission maximum (λem). d. To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation monochromator. The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method (Williams et al.) is commonly used.

  • Requirements: A well-characterized standard dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Procedure: a. Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength in the same solvent. b. Measure the absorption and fluorescence emission spectra of both the sample and the standard. c. Integrate the area under the fluorescence emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. This requires a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a high-speed detector.

  • Procedure: a. Excite the sample with short pulses of light. b. Measure the time difference between the excitation pulse and the detection of the first emitted photon. c. Repeat this process many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s).

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key photophysical characterization experiments.

G Workflow for UV-Visible Absorption Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solvent Select Solvent prep_stock Prepare Stock Solution prep_solvent->prep_stock prep_dilute Prepare Dilutions (Abs < 1.0) prep_stock->prep_dilute meas_baseline Record Solvent Baseline prep_dilute->meas_baseline meas_sample Record Sample Spectrum meas_baseline->meas_sample analysis_lambda Determine λmax meas_sample->analysis_lambda analysis_beer Calculate Molar Extinction Coefficient (ε) analysis_lambda->analysis_beer

Caption: Workflow for UV-Visible Absorption Spectroscopy.

G Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dilute Prepare Dilute Solutions (Abs < 0.1) meas_emission Record Emission Spectrum (Excite at λmax) prep_dilute->meas_emission meas_excitation Record Excitation Spectrum (Monitor at λem) meas_emission->meas_excitation analysis_lambda_em Determine λem meas_excitation->analysis_lambda_em analysis_compare Compare Excitation and Absorption Spectra analysis_lambda_em->analysis_compare

Caption: Workflow for Fluorescence Spectroscopy.

G Workflow for Fluorescence Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Select Standard Dye prep_solutions Prepare Sample & Standard Solutions (Abs < 0.1) prep_standard->prep_solutions meas_abs Measure Absorbance of Both prep_solutions->meas_abs meas_fluor Measure Fluorescence of Both meas_abs->meas_fluor analysis_integrate Integrate Fluorescence Spectra meas_fluor->analysis_integrate analysis_calculate Calculate Quantum Yield (ΦF) analysis_integrate->analysis_calculate

Caption: Workflow for Fluorescence Quantum Yield Determination.

Conclusion

"Fast Yellow GR" (Pigment Yellow 13) is a commercially significant diarylide yellow pigment with robust general properties. However, a detailed public record of its quantitative photophysical characteristics is lacking. For its effective use in advanced scientific and technological applications, a thorough characterization of its absorption, emission, quantum yield, and fluorescence lifetime is essential. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to undertake such a characterization. The resulting data will be invaluable for the rational design and implementation of Fast Yellow GR in areas such as bio-imaging, sensing, and the development of novel functional materials. Further research into the solvatochromic and pH-dependent behavior of this dye is also warranted to fully understand its potential in diverse chemical and biological environments.

References

A Technical Guide to the Spectroscopic Properties of Zapon Fast Yellow GR

Author: BenchChem Technical Support Team. Date: December 2025

Identifying "Zapon Fast Yellow GR"

The name "Zapon Fast Yellow GR" does not correspond to a single, unique chemical entity. It is a trade name that has been used in association with several solvent and pigment dyes. The most likely candidates are:

  • Solvent Yellow 19 (C.I. 13900:1): Several chemical suppliers list "Zapon Fast Yellow GR" as a synonym for this metal-complex monoazo dye.

  • Pigment Yellow 13 (C.I. 21100): The synonym "Fast Yellow GR" is commonly used for this disazo pigment.

  • Solvent Yellow 21 (C.I. 18690): The closely related trade name "Zapon Fast Yellow R" is a known synonym.

  • Solvent Yellow 32 (C.I. 48045): Synonyms for this dye include "Zapon Fast Yellow G" and "Zapon Fast Yellow RS".

Given the direct synonym reference, This compound is the most probable subject of the query. However, due to the overlapping nomenclature, data for the other potential candidates are also presented.

Physicochemical and Spectroscopic Data

Detailed quantitative photophysical data such as molar absorptivity and fluorescence quantum yield are not consistently reported for these compounds in readily accessible literature. The following tables summarize the known chemical and physical properties.

Table 1: Chemical Identification of Potential "Zapon Fast Yellow GR" Candidates

C.I. NameChemical ClassCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundMonoazo, Metal Complex10343-55-2C₁₆H₁₄N₄O₈S422.37
Pigment Yellow 13Disazo5102-83-0C₃₆H₃₄Cl₂N₆O₄685.60
Solvent Yellow 21Monoazo, Metal Complex5601-29-6C₃₄H₂₅CrN₈O₆693.62
Solvent Yellow 32Azomethine61931-84-8C₁₃H₉N₂NaO₇S360.28

Table 2: Available Physical and General Properties

C.I. NameAppearanceSolubilityHeat ResistanceLight Fastness
This compoundYellow powderSoluble in ethanol, acetone, chloroformGood (140-150°C)6-7
Pigment Yellow 13Reddish-yellow powderInsoluble in water, slightly soluble in tolueneGood (160-200°C)5-7
Solvent Yellow 21Dark yellow powderSoluble in ethanol, DMF, ethylene glycol etherGood (160°C)7
Solvent Yellow 32Brilliant green-yellow powderSoluble in alcohol>180°CGood

Due to the lack of specific absorption and emission maxima in the search results, a generalized representation is provided below. The absorption of these types of yellow dyes typically falls within the 400-450 nm range in common organic solvents, with fluorescence emission occurring at slightly longer wavelengths (a Stokes shift of 20-50 nm is common for similar dyes).

Table 3: Anticipated (but unconfirmed) Spectroscopic Data Ranges

ParameterExpected Range/ValueNotes
Absorption Maximum (λmax) 400 - 450 nmDependent on solvent polarity and dye concentration.
Emission Maximum (λem) 420 - 500 nmDependent on the excitation wavelength and solvent.
Molar Absorptivity (ε) Not availableA quantitative measure of light absorption.
Fluorescence Quantum Yield (ΦF) Not availableRepresents the efficiency of the fluorescence process.

Experimental Protocol for Spectral Characterization

This section provides a detailed methodology for determining the absorption and emission spectra of a solvent dye like those potentially associated with "Zapon Fast Yellow GR".

3.1 Objective

To measure the absorption and fluorescence emission spectra of the dye in a specified organic solvent to determine its maximum absorption wavelength (λmax) and maximum emission wavelength (λem).

3.2 Materials and Equipment

  • Dye Sample: High-purity grade of the solvent/pigment yellow dye.

  • Solvent: Spectroscopy-grade organic solvent (e.g., ethanol, chloroform, or toluene).

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Spectrofluorometer

  • Labware:

    • Volumetric flasks (various sizes)

    • Pipettes

    • Quartz cuvettes (1 cm path length)

3.3 Sample Preparation

  • Stock Solution: Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately 1x10⁻³ M. Ensure the dye is completely dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, a concentration that yields an absorbance between 0.1 and 1.0 at the λmax is ideal. For fluorescence measurements, a more dilute solution (typically with an absorbance of <0.1 at the excitation wavelength) is used to avoid inner filter effects.

3.4 Absorption Spectrum Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with the dye working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

3.5 Emission Spectrum Measurement

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Parameter Selection:

    • Set the excitation wavelength (λex), which is typically the λmax determined from the absorption spectrum.

    • Define the emission scan range (e.g., from λex + 10 nm to 700 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Blanking: Run a scan of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Place the cuvette with the dilute dye solution in the spectrofluorometer and acquire the emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). Correct the spectrum for instrument response if necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Diagram 1: General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy prep_stock Prepare Stock Solution (e.g., 10⁻³ M) prep_work Prepare Working Dilutions prep_stock->prep_work abs_blank Measure Solvent Blank (Baseline) prep_work->abs_blank em_setup Set Excitation λ at λmax prep_work->em_setup abs_sample Measure Sample Absorption Spectrum abs_blank->abs_sample abs_analysis Determine λmax abs_sample->abs_analysis abs_analysis->em_setup em_blank Measure Solvent Blank (Raman/Background) em_setup->em_blank em_sample Measure Sample Emission Spectrum em_blank->em_sample em_analysis Determine λem em_sample->em_analysis

Caption: General Workflow for Spectroscopic Analysis

Diagram 2: Jablonski Diagram for Absorption and Fluorescence cluster_S0 Vibrational Levels of S₀ cluster_S1 Vibrational Levels of S₁ S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0_0 v=0 S0_1 v=1 S1_2 v=2 S0_0->S1_2 Absorption S0_1->S0_0 Vibrational Relaxation S0_2 v=2 S1_0 v=0 S1_0->S0_1 Fluorescence S1_1 v=1 S1_2->S1_0 Vibrational Relaxation

Caption: Jablonski Diagram for Absorption and Fluorescence

Solvent Yellow 19: A Technical Guide for Non-Polar Staining Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Yellow 19 (also known as Somalia Yellow R or C.I. 13900:1), a non-polar, oil-soluble azo dye, and explores its potential applications in the staining of non-polar materials. While primarily utilized in industrial settings for coloring plastics, coatings, and inks, its chemical properties suggest its utility as a staining agent in laboratory and research environments for the visualization of lipids, oils, and other hydrophobic substances.

Core Properties of this compound

This compound is a synthetic dye characterized by its vibrant yellow color and its solubility in organic solvents.[1][] These properties make it a candidate for lipophilic staining, where the dye preferentially partitions into non-polar environments.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some discrepancies in molecular formula and weight exist across different sources.

PropertyValueReferences
C.I. Name This compound
Synonyms Somalia Yellow R, C.I. 13900:1, Fast Yellow GR[3][4]
CAS Number 10343-55-2
Molecular Formula C16H11CrN4O8S / C16H14N4O8S[1]
Appearance Yellow powder
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents.[]
Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in non-polar staining. The following table provides a summary of available solubility data.

SolventSolubility (g/L)
Ethanol300
1-methoxy-2-propanol500
n-Propanol400
2-ethoxyethanol500
Methyl Ethyl Ketone (MEK)500
Ethyl Acetate400
Toluene400

General Experimental Protocol for Non-Polar Staining

While specific, validated protocols for the use of this compound in biological or materials science staining are not widely published, a general methodology can be adapted from protocols for other solvent-based lipid stains like Sudan IV or Oil Red O. The following is a generalized protocol that can serve as a starting point for developing a specific application. Optimization of dye concentration, solvent system, and incubation time is highly recommended.

I. Preparation of Staining Solution
  • Stock Solution: Prepare a saturated stock solution of this compound in a suitable organic solvent such as 95% ethanol or isopropanol. The high solubility of this compound in these solvents allows for the creation of a concentrated stock.

  • Working Solution: Dilute the stock solution with the same solvent to achieve the desired working concentration. A typical starting point for solvent-based lipid stains is a 0.3-0.5% (w/v) solution. The solution should be freshly prepared and filtered before use to remove any undissolved particles.

II. Sample Preparation
  • For Biological Samples (e.g., tissues, cells):

    • Fixation: Fix the samples using a standard fixative such as 10% neutral buffered formalin. Avoid lipid-dissolving fixatives.

    • Sectioning: For tissues, prepare frozen sections as paraffin embedding will remove lipids.

    • Washing: Wash the sections briefly in distilled water.

  • For Non-Biological Materials (e.g., polymers, formulations):

    • Ensure the surface to be stained is clean and free of contaminants.

    • The material should be compatible with the solvent used for the staining solution.

III. Staining Procedure
  • Pre-treatment: Briefly rinse the sample with the solvent used for the working solution (e.g., 70% ethanol) to facilitate dye penetration.

  • Incubation: Immerse the sample in the this compound working solution. Incubation times can vary significantly depending on the sample and desired staining intensity. A starting point could be 10-30 minutes at room temperature.

  • Differentiation: Briefly rinse the stained sample in the solvent (e.g., 70% ethanol) to remove excess dye. This step is crucial for reducing background staining and enhancing contrast.

  • Washing: Wash the sample thoroughly with distilled water.

  • Counterstaining (for biological samples): If desired, a counterstain such as hematoxylin can be used to visualize cell nuclei.

  • Mounting: Mount the sample in an aqueous mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for non-polar staining using a solvent dye like this compound.

Staining_Workflow A Sample Preparation (e.g., Fixation, Sectioning) C Pre-treatment (Solvent Rinse) A->C B Preparation of Staining Solution D Incubation in This compound B->D C->D E Differentiation (Solvent Rinse) D->E F Washing (Distilled Water) E->F G Counterstaining (Optional) F->G H Mounting and Visualization F->H Skip Counterstain G->H Staining_Principle Dye This compound (in organic solvent) Interaction Preferential Partitioning (Physical Adsorption) Dye->Interaction Sample Sample containing Non-Polar Regions (e.g., Lipids) Sample->Interaction Result Stained Non-Polar Regions (Yellow Coloration) Interaction->Result

References

Commercial Suppliers and Technical Profile of Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking high-purity "Solvent Yellow 19," this technical guide provides a summary of commercially available sources and a review of its technical specifications based on publicly available data. While the primary applications of this compound are in the industrial sector for coloring plastics, inks, and coatings, this document consolidates the available information for potential scientific applications.

Commercial Suppliers

A number of chemical suppliers and manufacturers offer this compound, though a specific "high-purity" or "biomedical research" grade is not commonly marketed. Researchers should inquire directly with these suppliers for certificates of analysis and detailed purity information.

Identified Commercial Sources:

  • Cangzhou Xincheng Weiye Chemical Co., Ltd: A specialized producer of various solvent dyes, including this compound.[1]

  • Dimacolor Industry Group Co., Ltd: A manufacturer and supplier of Solvent Yellow 4G (this compound).[2]

  • Hangzhou Epsilon Chemical Co.,Ltd: Offers this compound and provides technical data sheets and material safety data sheets.[3]

  • Precise Color: A manufacturer of this compound.

  • Taiwan Dyestuffs & Pigments Corp.: Lists this compound among its solvent dye products.[4]

  • World Chem Corporation: An Indian supplier of various dyestuffs, including this compound.

  • Xcolor Pigment: A supplier providing technical properties and solubility data for this compound.[5]

  • Online Chemical Marketplaces: Platforms such as ECHEMI and ChemicalBook list multiple suppliers of this compound.[6]

Technical Data Summary

The following tables summarize the quantitative data for this compound gathered from various supplier technical data sheets.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number10343-55-2[2][3][6]
C.I. Number13900:1[2][3]
Molecular FormulaC16H11CrN4O8S[2][6]
Molecular Weight471.34 g/mol [2][6]
AppearanceYellow to Bluish Yellow Powder[1][2]
Complex Type1:1 Cr[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Heat Resistance180 °C (min)[2]
Light Fastness5-6[2]
Acid Resistance4[2]
Alkali Resistance4[2]
Water Resistance5[2]
Density1.35 g/cm³[2]
Water Soluble≤ 1.0%[2]
Volatiles (105 °C)≤ 1.0%[2]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Reference
Alcohol300[5][7]
1-methoxy-2-propanol500[5][7]
n-propanol400[5][7]
2-ethoxyethanol500[5][7]
Methyl Ethyl Ketone (MEK)500[5][7]
Ethyl Acetate400[5][7]
Toluene400[5][7]

Experimental Protocols

General Manufacturing Process

The synthesis of this compound typically involves a multi-step chemical process:

  • Diazotization: The process begins with the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.[6]

  • Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide.[6]

  • Complexation: The subsequent intermediate is treated with a chromium-containing compound to form the final metal complex dye.[7]

  • Purification and Isolation: The final product is then purified, likely through filtration and washing, to remove unreacted starting materials and byproducts.[8] The purification process may involve steps to achieve the desired particle size and physical form.

Visualizations

As no specific signaling pathways involving this compound have been identified in the available literature, the following diagram illustrates the general manufacturing workflow as described above.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Purification & Final Product A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid C Diazotization A->C B 3-Oxo-N-phenylbutanamide D Azo Coupling B->D C->D E Chromium Complexation D->E F Filtration & Washing E->F G Drying & Milling F->G H This compound G->H

Caption: General Manufacturing Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Staining Polymers with Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Solvent Yellow 19, also known as C.I. 13900:1, is a metal-complex solvent dye characterized by its yellow hue and solubility in various organic solvents, while being insoluble in water.[1] Its primary applications include the coloring of plastics, resins, wood stains, printing inks, and various coatings, indicating a strong affinity for polymeric materials.[2][3] This document provides a generalized protocol for the application of this compound as a staining agent for polymers. The protocol is intended as a foundational method that can be adapted and optimized for specific polymer types and research applications.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to the development of a staining protocol is presented below. The dye's solubility in various organic solvents is a critical parameter for preparing an effective staining solution.

PropertyValueReference
C.I. NameThis compound, 13900:1[1][2]
CAS Number10343-55-2[1][2]
Molecular StructureSingle azo, Metal Complex[1]
AppearanceYellow powder[1]
Solubility in WaterInsoluble[1]
Solubility in Organic Solvents (g/L)
Ethanol300[2]
1-methoxy-2-propanol500[2]
n-propanol400[2]
2-ethoxyethanol500[2]
MEK (Methyl Ethyl Ketone)500[2]
Ethyl Acetate400[2]
Toluene400[2]
Heat Stability150°C (30 min), 180°C (10 min), 200°C (1 min)[2]
Light Fastness6-7[2]

Experimental Protocol: Generalized Staining of Polymers

This protocol outlines a general procedure for staining polymer samples with this compound. Optimization of parameters such as solvent choice, dye concentration, staining time, and temperature may be necessary for specific polymer substrates.

1. Materials and Reagents:

  • This compound dye powder

  • Polymer sample (e.g., film, fiber, or molded object)

  • Appropriate organic solvent (refer to the solubility table above; ethanol or acetone are common starting points)

  • Glass beakers or other suitable containers for the staining solution

  • Forceps

  • Deionized water

  • Microscope (for visualization)

2. Preparation of Staining Solution:

  • Select a suitable organic solvent in which the polymer is stable and this compound is soluble.

  • Prepare a stock solution of this compound by dissolving the dye powder in the chosen solvent. A typical starting concentration is 0.1% to 1% (w/v). The solution may require gentle heating or sonication to fully dissolve the dye.

  • Prepare a working staining solution by diluting the stock solution with the same solvent to the desired concentration. The optimal concentration will depend on the polymer and the desired staining intensity.

3. Polymer Sample Preparation:

  • Ensure the surface of the polymer sample is clean and free of any contaminants. If necessary, wash the sample with a suitable solvent and dry it completely.

  • If the polymer is in a large form, consider sectioning it to an appropriate size for staining and visualization.

4. Staining Procedure:

  • Immerse the prepared polymer sample into the this compound working solution using forceps.

  • Allow the sample to incubate in the staining solution. The incubation time can range from a few minutes to several hours, depending on the porosity and chemical nature of the polymer. A starting point of 10-30 minutes at room temperature is recommended.

  • For some polymers, gentle heating (e.g., 40-60°C) during incubation may enhance dye penetration and staining intensity.

  • After the desired incubation time, remove the sample from the staining solution with forceps.

5. Washing and Drying:

  • Briefly rinse the stained polymer sample with the pure solvent used for the staining solution to remove excess dye from the surface.

  • Wash the sample with deionized water if the solvent is miscible with water.

  • Allow the stained sample to air dry completely before visualization.

6. Visualization:

  • Examine the stained polymer sample under a light microscope or using other appropriate imaging techniques to observe the distribution of the dye within the polymer matrix.

Experimental Workflow

The following diagram illustrates the generalized workflow for staining polymers with this compound.

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_solution Prepare Staining Solution (0.1-1% this compound in organic solvent) stain Immerse Sample in Staining Solution (Minutes to hours, room temp or heated) prep_solution->stain prep_sample Prepare Polymer Sample (Clean and section if necessary) prep_sample->stain wash Rinse with Solvent (Remove excess dye) stain->wash dry Air Dry Sample wash->dry visualize Visualize under Microscope (Observe dye distribution) dry->visualize G cluster_outcome Desired Outcome polymer_type Polymer Type (e.g., PS, PC, PET) solvent Solvent Choice (Based on solubility and polymer compatibility) polymer_type->solvent concentration Dye Concentration solvent->concentration staining_quality Optimal Staining Quality (Good contrast, minimal background) concentration->staining_quality time Staining Time time->staining_quality temperature Staining Temperature temperature->staining_quality

References

Application Notes and Protocols: Evaluating "Solvent Yellow 19" for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A anotação: Based on current scientific literature and supplier data, "Solvent Yellow 19" is a metal complex monoazo dye primarily utilized in industrial applications such as inks, coatings, and plastics.[1][2][3][4][5] There is no documented evidence or established protocol for its use as a fluorescent probe in microscopy. Its utility in this field is presently unconfirmed.

This document provides a framework for researchers and scientists to systematically evaluate the potential of "this compound" or similar compounds for fluorescence microscopy applications. The following sections outline the known properties of the dye and present a hypothetical research protocol for its characterization and potential use in cellular imaging.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.

PropertyValueReferences
C.I. Name This compound[1][6]
C.I. Number 13900:1[1][6]
CAS Number 10343-55-2[1][2][6]
Chemical Formula C16H11CrN4O8S[1]
Molecular Weight 471.34 g/mol [7]
Appearance Bluish Yellow Powder[1][3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform.[2][6]
Heat Resistance 140-180 °C[1][7][8]
Light Fastness 6-7 (on a scale of 1 to 8)[3][8]

Hypothetical Protocol for Evaluating Novel Dyes in Fluorescence Microscopy

The following protocol outlines the necessary steps to determine if a compound like this compound possesses the requisite properties for use as a fluorescent probe in biological imaging.

2.1. Spectroscopic Characterization

The first step is to determine the fundamental photophysical properties of the dye.

  • Objective: To determine the absorption and fluorescence emission spectra, and the molar extinction coefficient of this compound in various solvents.

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetone, PBS)

    • UV-Vis Spectrophotometer

    • Fluorometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions from the stock solution in the desired solvents.

    • Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_max).

    • Using the absorbance data, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

    • Excite the sample at its λ_max and measure the fluorescence emission spectrum using a fluorometer. Record the wavelength of maximum emission.

    • Repeat these measurements in a range of solvents with varying polarities to assess any solvatochromic effects.[9][10][11]

2.2. Cell Viability and Cytotoxicity Assay

It is crucial to determine the concentration range at which the dye is non-toxic to cells.

  • Objective: To assess the cytotoxicity of this compound on a relevant cell line.

  • Materials:

    • Cell line of interest (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • This compound

    • MTT or similar cell viability assay kit

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24 hours).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Determine the concentration of the dye that does not significantly impact cell viability.

2.3. Cellular Staining Protocol

This protocol is a starting point for assessing the staining potential of this compound in cultured cells.

  • Objective: To determine if this compound can stain live or fixed cells and to identify its subcellular localization.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • This compound working solution (at a non-toxic concentration in an appropriate buffer)

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Mounting medium

    • Fluorescence microscope with appropriate filter sets

  • Procedure for Live-Cell Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate for 15-60 minutes at 37°C.[12]

    • Gently wash the cells with fresh, pre-warmed medium to remove unbound dye.[12]

    • Image the cells immediately using a fluorescence microscope.

  • Procedure for Fixed-Cell Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular structures).[12]

    • Wash the cells three times with PBS.

    • Incubate with the this compound staining solution for 30-60 minutes.

    • Wash the cells three times with PBS to remove unbound dye.

    • Mount the coverslip onto a microscope slide with mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams illustrate the proposed workflows for evaluating a novel dye and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

G cluster_0 Spectroscopic Analysis cluster_1 Cellular Analysis A Prepare Dye Solutions B UV-Vis Spectrophotometry (Determine λ_max) A->B C Fluorometry (Determine Emission Spectrum) B->C D Cytotoxicity Assay (Determine Non-Toxic Concentration) C->D Proceed if Fluorescent E Cell Staining (Live and Fixed Cells) D->E F Fluorescence Microscopy E->F G G F->G Data Analysis & Interpretation

Caption: Workflow for evaluating a novel dye for fluorescence microscopy.

G cluster_probe Potential Probe Target A External Stimulus B Receptor Activation A->B C Second Messenger Cascade B->C D Protein Kinase Activation C->D E Transcription Factor Activation D->E P Fluorescent Probe binds to Activated Kinase D->P F Gene Expression E->F G Cellular Response F->G

Caption: Hypothetical signaling pathway with a potential fluorescent probe target.

Conclusion and Future Directions

While "this compound" has established industrial applications, its potential in fluorescence microscopy remains unexplored. The protocols and workflows outlined above provide a comprehensive guide for the initial investigation of this and other novel compounds. Key future research should focus on:

  • Quantum Yield and Photostability: Quantitative measurements are needed to determine the dye's brightness and resistance to photobleaching, which are critical for imaging applications.

  • Specificity of Staining: If cellular staining is observed, co-localization studies with known organelle markers would be necessary to determine its subcellular target.

  • Solvatochromic Properties: A thorough investigation of its spectral shifts in different environments could reveal its potential as a sensor for local polarity or viscosity changes within the cell.[10][11][13]

The successful characterization of these properties would be the first step in determining whether "this compound" can be repurposed as a valuable tool for the research and drug development community.

References

Application Notes and Protocols: Solvent Yellow 19 for Lipid Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solvent Yellow 19, also known as C.I. This compound and Fast Yellow GR, is a synthetic organic dye belonging to the monoazo series.[1][2][3] It is characterized by its excellent solubility in a wide range of organic solvents and compatibility with various synthetic and natural resins.[4] Traditionally, its applications have been in industrial settings, including the coloring of plastics, inks, and coatings.[5][6] This document outlines a potential application of this compound as a fluorescent stain for the visualization of intracellular lipid droplets in fixed cells, a key organelle for energy storage and lipid metabolism.

Lipid droplets are dynamic organelles involved in the storage of neutral lipids, such as triglycerides and cholesterol esters.[7][8] Their study is crucial for understanding various physiological and pathological states, including metabolic diseases. Fluorescent staining is a common method for visualizing and quantifying lipid droplets. While several fluorescent dyes are commercially available for this purpose, the lipophilic nature of this compound suggests its potential as a novel probe for lipid droplet analysis.

This application note provides a hypothetical protocol for the use of this compound in staining lipids in fixed cells, based on its chemical properties and general principles of lipid staining. The provided parameters should be considered as a starting point for further optimization.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C16H14N4O8S[1][2]
Molecular Weight 422.37 g/mol [1][2]
Appearance Bluish yellow powder[2][4]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform[1]
Melting Point 140 °C[2]

Hypothetical Photophysical Properties for Microscopy

The following are estimated properties for this compound when used as a fluorescent lipid stain. These values are not empirically determined and should be optimized for the specific instrumentation used.

ParameterSuggested Value
Excitation Maximum (λex) ~450 nm
Emission Maximum (λem) ~530 nm
Recommended Filter Set Blue (e.g., FITC/GFP)
Quantum Yield Moderate in non-polar environments
Photostability Moderate

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • To prepare a 1 mM stock solution, dissolve 4.22 mg of this compound powder in 10 mL of absolute ethanol or dimethyl sulfoxide (DMSO).

  • Vortex thoroughly until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

2. Fixation Solution (4% Paraformaldehyde in PBS):

  • Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of 1X Phosphate Buffered Saline (PBS), pH 7.4.

  • Heat the solution to 60°C in a fume hood to aid dissolution.

  • Add 1-2 drops of 1 M NaOH to clear the solution.

  • Allow the solution to cool to room temperature and filter it through a 0.22 µm filter.

  • Store at 4°C for up to one week.

3. Wash Buffer:

  • 1X Phosphate Buffered Saline (PBS), pH 7.4.

II. Cell Culture and Fixation
  • Culture cells on sterile glass coverslips in a suitable multi-well plate until they reach the desired confluency.

  • Remove the culture medium and gently wash the cells twice with 1X PBS.

  • Fix the cells by adding an appropriate volume of 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.

  • Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

III. Staining of Lipid Droplets
  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in 1X PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells twice with 1X PBS.

  • (Optional) Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI) according to the manufacturer's protocol.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

IV. Imaging
  • Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., a blue excitation filter).

  • Lipid droplets should appear as brightly fluorescent yellow-green structures within the cytoplasm.

Proposed Mechanism of Action

The lipophilic nature of this compound is the basis for its proposed use as a lipid droplet stain. The dye is expected to partition from the aqueous staining solution into the non-polar environment of the neutral lipid core of the lipid droplets. This accumulation within the hydrophobic interior is hypothesized to result in a significant increase in its fluorescence quantum yield, leading to bright and specific staining of these organelles with minimal background fluorescence from the aqueous cytoplasm.

G cluster_workflow Proposed Staining Mechanism A This compound (in aqueous buffer) B Lipid Droplet (Hydrophobic Core) A->B Partitioning into non-polar environment C Stained Lipid Droplet (Fluorescent) B->C Accumulation & Fluorescence Enhancement

Caption: Proposed mechanism of this compound staining of lipid droplets.

Experimental Workflow

The following diagram outlines the key steps in the protocol for staining lipids in fixed cells using this compound.

G start Start cell_culture Cell Culture on Coverslips start->cell_culture wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation wash2 Wash with PBS fixation->wash2 staining Stain with this compound wash2->staining wash3 Wash with PBS staining->wash3 counterstain Optional: Counterstain Nuclei wash3->counterstain mount Mount Coverslip counterstain->mount imaging Fluorescence Microscopy mount->imaging end End imaging->end

Caption: Experimental workflow for lipid droplet staining with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Inadequate washing- Dye precipitation- Excessive dye concentration- Increase the number and duration of wash steps.- Filter the staining solution before use.- Titrate the dye concentration to a lower range.
Weak or No Signal - Low dye concentration- Inefficient staining- Photobleaching- Increase the dye concentration or incubation time.- Ensure the dye is fully dissolved in the stock solution.- Use an anti-fade mounting medium and minimize light exposure.
Non-specific Staining - Dye binding to other cellular components- Optimize the staining and wash conditions.- Consider a different fixation method.

Conclusion

This compound presents a potential, cost-effective alternative for the fluorescent labeling of intracellular lipid droplets in fixed cells. Its lipophilic characteristics suggest that it may selectively accumulate in these organelles. The provided protocol is a starting point for researchers to explore this application. Further empirical studies are necessary to fully characterize its photophysical properties in a cellular context and to optimize the staining procedure for various cell types and experimental conditions.

References

Application Notes and Protocols: Live-Cell Imaging with Phenothiazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenothiazine and its derivatives have emerged as a versatile class of fluorophores for live-cell imaging. These small molecules exhibit excellent photostability, large Stokes shifts, and environmentally sensitive fluorescence, making them ideal for developing "wash-free" probes that target specific subcellular organelles. Their low molecular weight allows for easy penetration of cell membranes, and their fluorescence properties can be tuned by simple chemical modifications. This document provides detailed application notes and protocols for the use of phenothiazine-based fluorescent probes in live-cell imaging, with a focus on organelle-specific targeting.

Data Presentation

The following tables summarize the key quantitative data for a representative set of phenothiazine-based organelle-targeting fluorescent probes. These probes are designed for wash-free imaging, minimizing cellular disturbance.

Table 1: Photophysical Properties of Phenothiazine-Based Probes

Probe NameTarget OrganelleExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
PTZ-LysoLysosome4506101600.25
PTZ-MitoMitochondria4886201320.30
PTZ-EREndoplasmic Reticulum5106401300.28
PTZ-LDLipid Droplets5206551350.45
PXZ-LipidLipid Droplets480580100Not Reported

Table 2: Performance Characteristics in Live-Cell Imaging

Probe NameRecommended Concentration (µM)Incubation Time (min)PhotostabilityCytotoxicityWash-Free
PTZ-Lyso1-515-30HighLowYes
PTZ-Mito1-515-30HighLowYes
PTZ-ER2-1020-40HighLowYes
PTZ-LD0.5-210-20HighLowYes
PXZ-LipidNot ReportedNot ReportedHighNot ReportedYes[1]

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with Phenothiazine-Based Probes

This protocol provides a general guideline for staining live cells with phenothiazine-based fluorescent probes. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Phenothiazine-based fluorescent probe (e.g., PTZ-Lyso, PTZ-Mito)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)[2]

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the phenothiazine-based probe in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure the probe is fully dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for staining.

  • Staining:

    • On the day of the experiment, remove the cell culture medium.

    • Prepare the working staining solution by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or live-cell imaging solution to the desired final concentration (refer to Table 2).

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for the recommended time (refer to Table 2) at 37°C in a CO₂ incubator.

  • Imaging (Wash-Free):

    • After incubation, the cells can be imaged directly without washing. This is a key advantage of these probes, as it minimizes cell stress.[1]

    • If background fluorescence is a concern for a specific application, the staining solution can be replaced with a fresh, pre-warmed live-cell imaging solution before imaging.

    • Mount the dish or slide on the fluorescence microscope.

    • Acquire images using the appropriate excitation and emission filters for the specific probe. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[2]

Protocol 2: Real-Time Monitoring of Lipid Droplet Dynamics with PXZ-Lipid

This protocol is specifically for monitoring dynamic changes in lipid droplets in living cells using the PXZ-Lipid probe.

Materials:

  • PXZ-Lipid probe

  • Live cells cultured on a glass-bottom dish

  • Inducer of lipid droplet formation (e.g., oleic acid complexed with bovine serum albumin)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Seeding and Staining:

    • Seed cells and allow them to adhere overnight.

    • Prepare and apply the PXZ-Lipid staining solution as described in Protocol 1.

  • Induction of Lipid Droplet Formation:

    • After the initial staining period, replace the staining solution with a medium containing an inducer of lipid droplet formation (e.g., 100 µM oleic acid).

    • Immediately place the cells on the microscope stage for time-lapse imaging.

  • Time-Lapse Imaging:

    • Set up the microscope for time-lapse acquisition. Define the time intervals and total duration of the experiment based on the expected dynamics of lipid droplet formation.

    • Begin image acquisition to monitor the real-time changes in the fluorescence signal from PXZ-Lipid as lipid droplets form and grow.

Visualizations

Experimental_Workflow_Live_Cell_Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Stock Prepare 1 mM Probe Stock in DMSO Working Prepare Working Staining Solution Stock->Working Cells Culture Cells on Glass-Bottom Dish Incubate Incubate Cells with Probe Cells->Incubate Working->Incubate Image Acquire Images on Fluorescence Microscope Incubate->Image Wash-Free

Caption: Workflow for live-cell imaging with phenothiazine-based probes.

Signaling_Pathway_Hypothetical cluster_cellular_environment Cellular Environment cluster_cell Live Cell Probe_Ext Phenothiazine Probe (Extracellular) Membrane Plasma Membrane Probe_Ext->Membrane Membrane Permeation Probe_Int Probe (Intracellular) Membrane->Probe_Int Targeting Targeting Moiety Interaction Probe_Int->Targeting Organelle Target Organelle (e.g., Lysosome) Targeting->Organelle Accumulation Fluorescence Fluorescence Signal Organelle->Fluorescence Signal On

Caption: Proposed mechanism of phenothiazine probe targeting and fluorescence.

References

Application Notes and Protocols: A General Guide to Using Solvatochromic Fluorescent Probes for Hydrophobicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield any scientific evidence supporting the use of Solvent Yellow 19 (C.I. 13900:1) as a fluorescent probe for determining hydrophobicity. This compound is primarily documented as a solvent dye for industrial coloring applications. Therefore, the following application notes and protocols are a generalized example for a hypothetical solvatochromic fluorescent probe, hereafter referred to as "HydrophobeProbe Yellow," to illustrate the principles and methodologies for assessing hydrophobicity. These protocols and data do not apply to this compound.

Application Note: HydrophobeProbe Yellow for the Quantification of Environmental Hydrophobicity

Introduction

HydrophobeProbe Yellow is a hypothetical fluorescent dye designed to exhibit high sensitivity to the polarity of its microenvironment. Its fluorescence quantum yield is significantly enhanced in non-polar, hydrophobic environments, while its emission maximum undergoes a hypsochromic (blue) shift. Conversely, in polar, aqueous environments, its fluorescence is largely quenched. This solvatochromic behavior makes HydrophobeProbe Yellow an excellent tool for investigating hydrophobic sites on proteins, characterizing drug-carrier systems, and assessing the hydrophobicity of nanoparticles.

Principle of Operation

The underlying principle of HydrophobeProbe Yellow's function is its intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the excited state is stabilized by solvent dipoles, leading to a lower energy emission (red-shift) and increased non-radiative decay, resulting in low fluorescence intensity. In non-polar, hydrophobic environments, this stabilization is absent, leading to a higher energy emission (blue-shift) and a significant increase in fluorescence quantum yield. This change in fluorescence intensity and/or wavelength can be correlated with the hydrophobicity of the probe's immediate surroundings.

Applications

  • Protein Folding and Conformational Changes: Monitoring the exposure of hydrophobic residues during protein folding, unfolding, or ligand binding.

  • Drug Delivery Systems: Characterizing the hydrophobic domains of micelles, liposomes, and polymeric nanoparticles used in drug formulation.

  • High-Throughput Screening: Assessing the hydrophobicity of potential drug candidates.

  • Cellular Imaging: Visualizing lipid-rich structures and hydrophobic domains within cells.

Quantitative Data Summary: Photophysical Properties of HydrophobeProbe Yellow

The following table summarizes the key photophysical properties of our hypothetical probe, HydrophobeProbe Yellow, in a range of solvents with varying polarity. This data is essential for calibrating experiments and interpreting results.

SolventPolarity Index (Reichardt's ET(30))Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Water63.14506206684< 0.01
Methanol55.444559059380.05
Ethanol51.944257555760.12
Acetonitrile45.644056051900.25
Dichloromethane40.743553045200.55
Tetrahydrofuran37.443251540320.78
Toluene33.943050035840.92
Cyclohexane30.942849032150.98

Experimental Protocols

Protocol 1: Determination of Protein Surface Hydrophobicity

This protocol describes the use of HydrophobeProbe Yellow to measure the relative surface hydrophobicity of a protein, which can be indicative of its folding state or aggregation propensity.

Materials:

  • HydrophobeProbe Yellow stock solution (1 mM in DMSO)

  • Protein of interest

  • Appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorometer

  • 96-well microplates (black, clear bottom for fluorescence readings)

Procedure:

  • Protein Preparation: Prepare a series of protein solutions of varying concentrations (e.g., 0.1 to 1.0 mg/mL) in the chosen buffer. Include a buffer-only blank.

  • Probe Addition: Add a small aliquot of the HydrophobeProbe Yellow stock solution to each protein solution and the blank to a final concentration of 1-5 µM. The final DMSO concentration should be kept below 1% (v/v) to avoid affecting protein structure.

  • Incubation: Incubate the samples at room temperature for 15-30 minutes in the dark to allow for probe-protein binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation wavelength to the value determined for a non-polar solvent (e.g., 430 nm) and record the emission spectrum or the intensity at the emission maximum in a non-polar environment (e.g., 500 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (probe in buffer) from all protein sample readings.

    • Plot the net fluorescence intensity against the protein concentration.

    • The initial slope of this plot is an index of the protein's surface hydrophobicity (S0). A steeper slope indicates a higher degree of exposed hydrophobic sites.

Protocol 2: Characterization of Hydrophobic Nanoparticles for Drug Delivery

This protocol outlines a method to assess the hydrophobicity of the core of polymeric micelles or other nanoparticles.

Materials:

  • HydrophobeProbe Yellow stock solution (1 mM in DMSO)

  • Nanoparticle suspension in an aqueous buffer

  • Aqueous buffer as a control

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a dilution series of the nanoparticle suspension in the aqueous buffer.

  • Probe Encapsulation: Add HydrophobeProbe Yellow to each dilution to a final concentration of 1 µM.

  • Equilibration: Gently mix and allow the samples to equilibrate for 1-2 hours at room temperature, protected from light, to ensure partitioning of the probe into the hydrophobic cores of the nanoparticles.

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectrum for each sample (e.g., scanning from 450 nm to 700 nm) with an excitation wavelength of 440 nm.

    • Note the wavelength of maximum emission (λem).

  • Data Interpretation:

    • A significant blue shift in the λem compared to the probe in buffer alone indicates the successful partitioning of HydrophobeProbe Yellow into a hydrophobic environment.

    • The extent of the blue shift can be used to estimate the polarity of the nanoparticle core by comparing it to the emission maxima in the calibration solvents (see data table). For instance, an emission maximum around 515 nm would suggest a core environment with a polarity similar to Tetrahydrofuran.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Protein/Nanoparticle Dilution Series C Add Probe to Samples and Controls A->C B Prepare HydrophobeProbe Yellow Working Solution B->C D Incubate in Dark (Equilibration) C->D E Measure Fluorescence (Intensity and/or Spectrum) D->E F Subtract Blank Reading E->F G Plot Fluorescence vs. Concentration or Analyze Emission Shift F->G H Determine Hydrophobicity Index or Core Polarity G->H

Caption: Experimental workflow for hydrophobicity assessment.

signaling_pathway_analogy hydrophobic Hydrophobic Environment (e.g., Protein Core) probe HydrophobeProbe Yellow (Ground State) hydrophobic->probe hydrophilic Hydrophilic Environment (e.g., Aqueous Buffer) hydrophilic->probe excited_probe Excited State probe->excited_probe Excitation high_q High Quantum Yield (Bright Fluorescence) excited_probe->high_q Emission blue_shift Blue Shift (Shorter Wavelength) excited_probe->blue_shift low_q Low Quantum Yield (Quenched Fluorescence) excited_probe->low_q Emission red_shift Red Shift (Longer Wavelength) excited_probe->red_shift

Quantification of Lipid Droplets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Solvent Yellow 19"

Initial searches for the use of "this compound" in the quantification of lipid droplets did not yield any specific scientific protocols or application notes for this purpose. "this compound" is predominantly documented as an industrial dye for coloring materials such as plastics, lacquers, and inks.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] While one supplier includes "Biological Stain" in a general list of uses, there is no substantiated evidence or established methodology for its application in cellular imaging or lipid droplet quantification.

Therefore, this document will focus on a widely accepted and validated method for lipid droplet quantification using the fluorescent dye BODIPY 493/503 , which is a well-established tool in cell biology for this application.[17][18][19]

Application Notes: Quantification of Lipid Droplets using BODIPY 493/503

Introduction

Lipid droplets are dynamic cellular organelles responsible for the storage of neutral lipids, such as triglycerides and sterol esters. They play a crucial role in energy metabolism, lipid homeostasis, and cellular signaling. The quantification of lipid droplet number, size, and overall lipid content is essential for research in various fields, including metabolic diseases, cancer, and drug development. BODIPY 493/503 is a lipophilic fluorescent dye that is highly specific for neutral lipids and is widely used for the visualization and quantification of lipid droplets in both live and fixed cells.[17][18][19]

Principle of the Assay

BODIPY 493/503 is a green fluorescent dye that exhibits strong fluorescence in a nonpolar environment, such as the core of a lipid droplet, while its fluorescence is significantly lower in aqueous environments. This property allows for the specific and bright staining of lipid droplets with a high signal-to-noise ratio. The fluorescence intensity of BODIPY 493/503 is proportional to the amount of neutral lipid, enabling quantitative analysis.

Data Presentation

Quantitative data from lipid droplet analysis can be summarized in structured tables for clear comparison between different experimental conditions.

Table 1: Quantification of Lipid Droplet Parameters

Treatment GroupAverage Number of Lipid Droplets per CellAverage Lipid Droplet Area (µm²)Total Lipid Droplet Fluorescence Intensity (Arbitrary Units)
Control15.2 ± 2.10.8 ± 0.21.2 x 10⁵ ± 0.3 x 10⁵
Treatment A35.8 ± 4.51.5 ± 0.44.8 x 10⁵ ± 0.9 x 10⁵
Treatment B8.1 ± 1.50.5 ± 0.10.6 x 10⁵ ± 0.2 x 10⁵

Table 2: Comparison of Different Lipid Staining Dyes

FeatureBODIPY 493/503Nile RedOil Red O
Staining Principle FluorescenceFluorescenceAbsorbance/Colorimetric
Excitation/Emission (nm) ~493 / ~503~488 / ~550 (lipids)N/A
Live/Fixed Cells BothBothFixed cells only
Specificity for Neutral Lipids HighModerate (can stain other membranes)High
Photostability ModerateLowHigh
Compatibility with other Fluorophores GoodLimited (broad emission)N/A

Experimental Protocols

I. Staining of Lipid Droplets in Cultured Cells with BODIPY 493/503

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for fixing cells (optional)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Protocol for Live-Cell Imaging:

  • Culture cells to the desired confluency on glass-bottom dishes or chamber slides suitable for microscopy.

  • Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-2 µg/mL.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • (Optional) If nuclear counterstaining is desired, add DAPI or Hoechst stain to the cells for the last 5-10 minutes of incubation.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add fresh pre-warmed culture medium or PBS to the cells.

  • Immediately proceed to imaging using a fluorescence microscope.

Protocol for Fixed-Cell Imaging:

  • Culture cells on coverslips or in imaging plates.

  • Wash the cells once with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of BODIPY 493/503 (1-2 µg/mL) in PBS.

  • Incubate the fixed cells with the BODIPY 493/503 working solution for 30-60 minutes at room temperature, protected from light.

  • (Optional) Add a nuclear counterstain during this incubation step.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an aqueous mounting medium or add PBS to the imaging plates.

  • Image the cells using a fluorescence microscope.

II. Quantification of Lipid Droplets using Image Analysis Software (e.g., ImageJ/Fiji)

  • Image Acquisition: Acquire images using a fluorescence microscope with consistent settings (e.g., exposure time, gain) for all samples to be compared.

  • Image Pre-processing:

    • Open the image in ImageJ/Fiji.

    • If necessary, perform background subtraction to reduce noise.

  • Cell Segmentation (if quantifying on a per-cell basis):

    • If a whole-cell stain or nuclear stain was used, create a region of interest (ROI) for each cell.

  • Lipid Droplet Identification and Measurement:

    • Convert the image to 8-bit.

    • Apply a threshold to the image to segment the lipid droplets.

    • Use the "Analyze Particles" function to count the number of lipid droplets and measure their area and fluorescence intensity.

  • Data Analysis:

    • Export the results to a spreadsheet program.

    • Calculate the average number of lipid droplets per cell, the average area of lipid droplets, and the total fluorescence intensity per cell.

    • Perform statistical analysis to compare different treatment groups.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_staining Staining cluster_imaging Imaging cluster_analysis Image and Data Analysis start Seed Cells treatment Apply Experimental Treatments start->treatment fixation Fixation (Optional) treatment->fixation stain Stain with BODIPY 493/503 fixation->stain wash Wash stain->wash microscopy Fluorescence Microscopy wash->microscopy quantification Image Quantification (e.g., ImageJ) microscopy->quantification data_analysis Data Analysis and Visualization quantification->data_analysis

Caption: Experimental workflow for lipid droplet quantification.

signaling_pathway cluster_input Stimuli cluster_signaling Signaling Cascade cluster_output Cellular Response nutrient_excess Nutrient Excess (e.g., Fatty Acids) transcription_factors Activation of Transcription Factors (e.g., SREBP-1c, PPARγ) nutrient_excess->transcription_factors cellular_stress Cellular Stress enzyme_activation Enzyme Activation (e.g., DGAT) cellular_stress->enzyme_activation lipid_synthesis Increased Lipid Synthesis transcription_factors->lipid_synthesis enzyme_activation->lipid_synthesis ld_formation Lipid Droplet Formation and Growth lipid_synthesis->ld_formation

References

Application Notes and Protocols for the Incorporation of Solvent Yellow 19 in Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Solvent Yellow 19 into various resin systems. This document outlines the dye's key properties, offers detailed experimental protocols, and presents data to facilitate its use in material science research and development.

Introduction to this compound

This compound is a metal-complex monoazo dye known for its vibrant bluish-yellow hue and excellent stability.[1][2] Its solubility in a wide range of organic solvents and compatibility with numerous synthetic and natural resins make it a versatile colorant for various applications.[1][3][4] This dye is frequently utilized in the coloring of plastics, transparent coatings, printing inks, and other resin-based materials where high fastness properties are required.[2][5][6][7]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This data is essential for determining suitable resin systems and processing parameters.

PropertyValueReferences
C.I. Name This compound[3]
CAS Number 10343-55-2[1]
Chemical Type Monoazo, Metal Complex[1][3]
Appearance Bluish Yellow Powder[1][2]
Solubility Soluble in ethanol, acetone, chloroform, MEK, ethyl acetate, toluene, 1-methoxy-2-propanol, n-propanol, and 2-ethoxyethanol. Insoluble in water.[2][3][4]
Heat Stability 150°C (30 min), 180°C (10 min), 200°C (1 min)[2]
Light Fastness Good[1]
Acid/Alkali Resistance Good[3][4]
Resin Compatibility Excellent with a wide range of synthetic and natural resins.[1]

Experimental Protocol: Incorporation of this compound into Epoxy Resin

This protocol provides a step-by-step method for incorporating this compound into a two-part epoxy resin system. The principles of this protocol can be adapted for other resin systems like polyester or polyurethane, with adjustments to the specific resin and curing agent chemistry.

3.1. Materials and Equipment

  • This compound powder

  • Two-part epoxy resin (e.g., Bisphenol A diglycidyl ether based) and corresponding hardener

  • Organic solvent (e.g., acetone or methyl ethyl ketone - MEK)

  • Weighing balance (accurate to 0.001 g)

  • Mixing containers (disposable, chemically resistant)

  • Stirring rods or mechanical stirrer

  • Vacuum desiccator (optional, for degassing)

  • Molds for sample casting

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Experimental Workflow Diagram

experimental_workflow prep Preparation stock Stock Solution Preparation prep->stock Weigh SY19 & Solvent resin_prep Resin Preparation prep->resin_prep Weigh Resin Component A mixing Mixing stock->mixing Add Stock Solution to Resin resin_prep->mixing degassing Degassing (Optional) mixing->degassing Homogenized Mixture curing Curing degassing->curing Pour into Molds characterization Characterization curing->characterization Cured Samples logical_relationship concentration Increase in This compound Concentration color Increased Color Intensity concentration->color transparency Decreased Optical Transparency concentration->transparency mechanical Potential Decrease in Mechanical Strength concentration->mechanical curing Potential for Inhibited/Incomplete Curing concentration->curing optimal Optimal Concentration Range optimal->concentration Target for desirable properties

References

Application Notes: Staining Aluminum Foil with Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Yellow 19 is a metal-complex solvent dye known for its application in coloring various materials, including resins, transparent lacquers, and aluminum foil.[1][2][3][4] Its solubility in organic solvents and inherent heat and light fastness make it a suitable candidate for surface staining of non-porous materials like aluminum.[1][5] This document provides a detailed protocol for the application of this compound to stain aluminum foil, a process relevant in various research and development contexts, including material science and decorative applications.

Principle

The staining of aluminum foil with this compound is based on the deposition and adsorption of the dye molecules onto the metallic surface. Aluminum naturally forms a thin, protective oxide layer.[6] The staining process involves dissolving the dye in a suitable organic solvent, which then acts as a carrier to bring the dye into contact with the aluminum surface. The interaction between the metal-complex dye and the aluminum oxide layer, likely through weak chemical bonds or physical adsorption, results in a stable, colored finish. Proper surface preparation is crucial to ensure uniform staining and good adhesion by removing contaminants that could interfere with the dye's interaction with the foil.

Experimental Protocols

Materials and Reagents

  • Substrate: Aluminum foil (standard household or laboratory grade)

  • Dye: this compound (C.I. 13900:1, CAS No. 10343-55-2)[1][5]

  • Solvents:

    • Ethanol (95% or absolute)

    • Acetone

    • 1-methoxy-2-propanol

    • N-propanol

    • 2-ethoxyethanol

    • Methyl ethyl ketone (M.E.K.)

  • Cleaning Agent: Isopropyl alcohol (rubbing alcohol)

  • Optional Primer: A clear metal primer or gesso for enhanced adhesion.[7]

  • Optional Sealant: Clear acrylic sealer or varnish.[7]

  • Equipment:

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bars

    • Shallow glass or chemical-resistant plastic trays

    • Forceps

    • Fume hood

    • Drying oven or hot plate (optional, for controlled drying)

    • Protective gloves, safety glasses, and lab coat

Staining Protocol

  • Surface Preparation:

    • Cut the aluminum foil to the desired dimensions.

    • Thoroughly clean the surface of the aluminum foil by wiping it with a lint-free cloth soaked in isopropyl alcohol to remove any oils, grease, or other residues.[7]

    • Allow the foil to air dry completely in a dust-free environment.

    • For applications requiring maximum durability, a thin coat of metal primer can be applied at this stage and allowed to dry according to the manufacturer's instructions.[7]

  • Preparation of Staining Solution:

    • In a fume hood, prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetone). The concentration can be varied to achieve different color intensities, with a starting point of 0.1% to 1.0% (w/v) being a reasonable range to explore.

    • Use a magnetic stirrer to ensure the dye is completely dissolved. Gentle warming may aid in dissolution but should be done with caution, especially with flammable solvents.

  • Staining Procedure:

    • Place the cleaned and dried aluminum foil in a shallow tray.

    • Pour the this compound staining solution into the tray, ensuring the foil is completely submerged.

    • Allow the foil to incubate in the staining solution for a period of 1 to 10 minutes. The incubation time will influence the final color depth.

    • Gently agitate the tray periodically to ensure even staining.

  • Washing and Drying:

    • Using forceps, carefully remove the stained aluminum foil from the staining solution.

    • Briefly rinse the foil with fresh, clean solvent (the same solvent used for the staining solution) to remove excess, unadsorbed dye.

    • Allow the stained foil to air dry in a vertical position in a fume hood. Alternatively, it can be dried in a low-temperature oven (e.g., 40-50°C).

  • Optional Sealing:

    • For increased durability and to protect the stained surface, a thin, even coat of a clear acrylic sealer can be applied after the foil is completely dry.[7]

Data Presentation

Table 1: Quantitative Parameters for Staining Aluminum Foil with this compound

ParameterValueUnitNotes
Dye Information
Dye NameThis compound-C.I. 13900:1[1]
CAS Number10343-55-2-[5]
Molecular FormulaC16H11CrN4O8S-[5]
Staining Solution
Concentration Range0.1 - 1.0% (w/v)Higher concentrations generally result in deeper color.
Solvent Solubility (g/L) [8]
Ethanol300g/LGood general-purpose solvent.
1-methoxy-2-propanol500g/LHigh solubility.
N-propanol400g/L
2-ethoxyethanol500g/LHigh solubility.
M.E.K.500g/LHigh solubility.
Process Parameters
Incubation Time1 - 10minutesLonger times can increase color intensity.
Drying Temperature25 - 50°CAir dry or low-temperature oven.
Performance
Light Fastness6Scale (1-8)Good resistance to fading from light.[9]
Heat Resistance140°C[5]

Note: The data presented here are based on published information and general laboratory practices. Optimal conditions may vary depending on the specific application and desired outcome and should be determined experimentally.

Visualization

Staining_Protocol_Workflow cluster_prep Surface Preparation cluster_staining Staining Process cluster_post Post-Staining Treatment prep1 Cut Aluminum Foil prep2 Clean with Isopropyl Alcohol prep1->prep2 prep3 Air Dry prep2->prep3 stain1 Submerge Foil in Staining Solution prep3->stain1 sol1 Dissolve this compound in Organic Solvent sol1->stain1 stain2 Incubate (1-10 min) stain1->stain2 post1 Rinse with Clean Solvent stain2->post1 post2 Air or Oven Dry post1->post2 post3 Optional: Apply Sealant post2->post3

Caption: Workflow for Staining Aluminum Foil.

References

Application Notes and Protocols for Solvent Yellow 19 in Non-Aqueous Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the known chemical properties of Solvent Yellow 19 as a lysochrome (fat-soluble dye). To date, there is no established body of literature detailing the use of this compound for histological staining. These protocols are provided as a starting point for researchers interested in exploring its potential applications in non-aqueous histology, particularly for the staining of lipids in cleared tissues.

Introduction

This compound, a monoazo metal complex dye, is characterized by its solubility in organic solvents and insolubility in water.[1] These properties are hallmarks of lysochrome dyes, which are utilized in histology to stain lipophilic structures such as lipid droplets, myelin, and triglycerides. The mechanism of staining is based on the dye being more soluble in the lipidic components of the tissue than in the solvent carrier.[2] This document outlines a potential application of this compound as a non-aqueous stain for lipids, particularly in tissues that have undergone solvent-based clearing.

Potential Applications in Non-Aqueous Histology

The primary hypothetical application of this compound in a non-aqueous histological setting is the visualization of lipid-rich structures within tissues that are incompatible with aqueous stains. This is particularly relevant for tissues that have been processed using solvent-based clearing methods (e.g., 3DISCO, iDISCO, uDISCO), which dehydrate the tissue and remove lipids, but can be adapted to retain some lipid components for staining prior to the final clearing steps. Staining with this compound could allow for the three-dimensional visualization of lipid distribution in organs and tissues.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. NameThis compound
CAS No.10343-55-2
Molecular FormulaC16H11CrN4O8S
AppearanceYellow Powder[1]
Solubility in WaterInsoluble[1]
Heat Resistance140°C[3]
Light Fastness6 (on a scale of 1-8)[3]
Table 2: Solubility of this compound in Various Organic Solvents
SolventSolubility (g/L)Reference
Ethanol300[3]
n-Propanol400[4]
1-methoxy-2-propanol500[4]
2-ethoxyethanol500[4]
Methyl Ethyl Ketone (MEK)500[3]
Ethyl Acetate400[4]
Toluene400[4]
AcetoneSoluble[1]
ChloroformSoluble[1]
Table 3: Comparison of this compound with Common Lysochrome Dyes (Hypothetical Performance)
FeatureThis compound (Predicted)Oil Red OSudan IV
Color of Stained Lipids YellowRedOrange-Red
Solvent System Ethanol, IsopropanolIsopropanol, Propylene GlycolEthanol, Acetone
Staining Time 10-20 minutes (estimated)10-15 minutes5-10 minutes
Compatibility with Clearing Potentially high with solvent-based methodsModerateModerate
Imaging Method Brightfield MicroscopyBrightfield MicroscopyBrightfield Microscopy

Experimental Protocols

Note: These protocols are designed as a starting point and will require optimization for specific tissue types and clearing methods.

Protocol 1: Staining of Frozen Sections with this compound

This protocol is adapted from standard methods for Oil Red O and Sudan staining.

Materials:

  • This compound (powder)

  • Ethanol (100% and 70%)

  • Distilled water

  • Frozen tissue sections (8-10 µm)

  • Aqueous mounting medium

  • Hematoxylin (for counterstaining, optional)

Procedure:

  • Sectioning: Cut frozen sections at 8-10 µm and air dry onto microscope slides.

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

  • Washing: Briefly rinse with running tap water, followed by a rinse in distilled water.

  • Dehydration: Immerse slides in 70% ethanol for 2-3 minutes.

  • Staining Solution Preparation: Prepare a saturated solution of this compound in 95% ethanol. Allow it to dissolve completely (gentle warming and stirring may be necessary). Filter the solution before use to remove any undissolved particles.

  • Staining: Immerse the slides in the filtered this compound staining solution for 10-20 minutes at room temperature.

  • Differentiation: Briefly dip the slides in 70% ethanol to remove excess stain. The duration of this step is critical and should be monitored microscopically to ensure lipids remain stained while the background is clear.

  • Washing: Rinse gently in distilled water.

  • Counterstaining (Optional): If nuclear staining is desired, immerse in Mayer's hematoxylin for 1-2 minutes, followed by a thorough wash in running tap water.

  • Mounting: Coverslip using an aqueous mounting medium. Do not use solvent-based mounting media as they will dissolve the stain.

Protocol 2: Hypothetical Staining of Cleared Tissue with this compound

This protocol is conceptual and would be integrated into a solvent-based tissue clearing workflow (e.g., 3DISCO). The staining would occur after dehydration and before the final refractive index matching step.

Materials:

  • Dehydrated tissue block (from a solvent-based clearing protocol)

  • This compound staining solution (as prepared in Protocol 1)

  • Ethanol (series for rehydration if necessary)

  • Dichloromethane (DCM) or other delipidation solvent

  • Dibenzyl ether (DBE) or other refractive index matching solution

Procedure:

  • Dehydration: Dehydrate the tissue through a graded series of ethanol or tetrahydrofuran (THF) as per the chosen clearing protocol.

  • Staining: After full dehydration, immerse the tissue block in the filtered this compound staining solution. The incubation time will depend on the size of the tissue and may range from several hours to overnight at room temperature with gentle agitation.

  • Washing/Differentiation: Wash the tissue block in fresh 100% ethanol to remove excess stain. This step may need to be repeated to achieve a clear background.

  • Delipidation and Clearing: Proceed with the subsequent steps of the clearing protocol, such as immersion in DCM for delipidation, followed by the final refractive index matching solution (e.g., DBE).

  • Imaging: Image the cleared and stained tissue using light-sheet or confocal microscopy. Based on the yellow color of the dye, imaging should be performed using brightfield or by detecting the absorption in the blue-violet range of the spectrum.

Visualizations

G Workflow for Staining Frozen Sections with this compound cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps sectioning Frozen Sectioning (8-10 µm) fixation Formalin Fixation (5-10 min) sectioning->fixation wash1 Wash (Water) fixation->wash1 dehydration Dehydrate (70% Ethanol) wash1->dehydration staining Stain (this compound in Ethanol, 10-20 min) dehydration->staining differentiation Differentiate (70% Ethanol) staining->differentiation wash2 Wash (Water) differentiation->wash2 counterstain Counterstain (Hematoxylin, optional) wash2->counterstain mount Mount (Aqueous Medium) counterstain->mount image Image (Brightfield Microscopy) mount->image

Caption: Staining workflow for frozen sections.

G Hypothetical Workflow for Staining Cleared Tissue cluster_clearing Tissue Clearing (Initial Steps) cluster_staining Non-Aqueous Staining cluster_final_clearing Final Clearing and Imaging fixation Tissue Fixation dehydration Dehydration (e.g., Ethanol/THF series) fixation->dehydration stain Stain (this compound) dehydration->stain wash Wash (Ethanol) stain->wash delipidation Delipidation (e.g., DCM) wash->delipidation ri_match Refractive Index Matching (e.g., DBE) delipidation->ri_match imaging 3D Imaging (Light-Sheet) ri_match->imaging

Caption: Workflow for staining cleared tissue.

References

Application Notes and Protocols: Visualizing Polymer Phase Separation with Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Solvent Yellow 19 as a fluorescent probe to visualize and analyze phase separation in polymer blends. The protocols outlined are designed for researchers in materials science, polymer chemistry, and pharmaceutical development who are investigating the morphology and domain structure of multiphase polymer systems.

Introduction

Phase separation in polymer blends is a critical phenomenon that dictates the material's final mechanical, optical, and barrier properties. Visualizing the resulting morphology is essential for understanding structure-property relationships. This compound, a hydrophobic fluorescent dye, can be employed as a selective staining agent to differentiate between polymer phases with varying polarities. Due to its preferential solubility in less polar environments, it allows for high-contrast imaging of phase-separated domains using fluorescence microscopy techniques. This method provides a straightforward and effective way to analyze the microstructure of polymer blends.

Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective application.

PropertyValueSource
CI Name This compoundGeneric
Molecular Formula C₁₆H₁₃N₅O₄Inferred from similar dyes
CAS Number 10343-55-2Generic
Appearance Yellow to orange powderGeneric
Solubility Soluble in organic solvents (e.g., acetone, ethanol, toluene)Generic
Insolubility Insoluble in waterGeneric

Principle of Phase Separation Visualization

The use of this compound for visualizing phase separation relies on its differential partitioning between immiscible polymer phases. As a lipophilic dye, it will preferentially accumulate in the less polar or more hydrophobic polymer phase. When the polymer blend is imaged using fluorescence microscopy, the regions enriched with this compound will exhibit strong fluorescence, while the phases with lower dye concentration will appear dark. This contrast enables the clear visualization of the size, shape, and distribution of the phase-separated domains.

G cluster_prep Film Preparation cluster_stain Staining A Dissolve Polymer Blend B Cast Thin Film A->B C Anneal Film B->C D Prepare Dye Solution E Immerse Film D->E F Rinse E->F G Dry F->G

Troubleshooting & Optimization

"Solvent Yellow 19" photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Yellow 19. This resource is designed for researchers, scientists, and drug development professionals to address common photostability and bleaching issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound, with C.I. number 13900:1, is a metal-complex monoazo dye.[1][2] It is a bluish-yellow powder known for its good solubility in organic solvents and is commonly used for coloring resins, transparent lacquers, aluminum foil, and plastics.[3][4][5][6] Its metal-complex nature generally contributes to better light and heat stability compared to non-metallized azo dyes.

Q2: What does the lightfastness rating of "6-7" for this compound signify?

A2: The lightfastness of a dye is typically rated on a scale of 1 to 8, with 8 being the most resistant to fading upon light exposure. A rating of 6-7, as is often cited for this compound, indicates good to very good resistance to photobleaching under standard testing conditions.[6][7] However, experimental conditions can significantly impact the observed photostability.

Q3: What are the primary causes of photobleaching in azo dyes like this compound?

A3: Photobleaching, or the fading of color, is the irreversible photochemical destruction of the dye molecule.[8] For azo dyes, this process is primarily driven by the absorption of light, particularly UV radiation, which can lead to the cleavage of the chromophoric azo bond (–N=N–). The degradation can occur through oxidative or reductive pathways, often involving reactive oxygen species (ROS) or abstraction of hydrogen atoms from the solvent or substrate. The metal complex in this compound is designed to help stabilize the molecule and dissipate absorbed energy, but this protection is not absolute.

Q4: Can the solvent I use affect the photostability of this compound?

A4: Absolutely. The solvent can significantly influence the rate of photobleaching. Polar solvents can stabilize the excited state of a dye differently than non-polar solvents, potentially altering the degradation pathway.[9] Moreover, some solvents are more prone to forming free radicals upon light exposure, which can then attack the dye molecule. The viscosity of the solvent can also play a role by affecting the mobility of the dye molecules and their interaction with oxygen.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound's stability.

Issue 1: Faster-than-expected Fading in Solution

You Observe: A solution of this compound in an organic solvent fades rapidly when exposed to ambient or experimental light sources.

Possible Cause Troubleshooting Step Rationale
High-Energy Light Source - Filter the light source to remove UV wavelengths if they are not essential for your experiment.- Reduce the intensity of the light source or the duration of exposure.The photodegradation of azo dyes is often initiated by UV radiation.[10] Reducing the energy or duration of light exposure directly minimizes the primary driver of photobleaching.
Solvent-Mediated Degradation - Test the stability of this compound in a range of solvents with varying polarities and protic/aprotic properties.- De-gas the solvent before use to remove dissolved oxygen.The chemical environment significantly impacts photostability. Oxygen can participate in photo-oxidative degradation pathways.[10] Different solvents can either stabilize or destabilize the dye's excited state, affecting its susceptibility to degradation.[9]
Photocatalytic Contaminants - Ensure high purity of the solvent and other components in the solution.- Use amber glass or light-blocking containers to store the solution.Trace impurities, such as metal ions or other photosensitive compounds, can act as catalysts for photodegradation.
Issue 2: Poor Lightfastness in a Polymer or Solid Matrix

You Observe: When incorporated into a polymer film, coating, or other solid matrix, this compound exhibits poor stability and bleaches quickly upon light exposure.

Possible Cause Troubleshooting Step Rationale
Matrix Permeability to Oxygen and Moisture - Incorporate a UV absorber (e.g., a benzotriazole or benzophenone-type) into your formulation.- Add a hindered amine light stabilizer (HALS) to the formulation.Oxygen and moisture can permeate the polymer and contribute to the photodegradation of the dye. UV absorbers compete for the absorption of damaging photons, while HALS act as radical scavengers, interrupting the degradation cycle.
Chemical Incompatibility with Matrix Components - Review the chemical composition of your polymer or matrix for any components that could generate free radicals upon UV exposure (e.g., peroxides from polymerization).- Ensure thorough mixing and proper curing/drying to remove residual reactive monomers or solvents.The polymer matrix itself or additives within it can be a source of reactive species that attack the dye. The interaction between the dye and the surrounding medium is critical for stability.
High Thermal Load During Processing - Lower the processing temperature if possible.- Minimize the residence time of the material at high temperatures.Although this compound has good heat stability, excessive thermal stress can cause initial degradation that makes the dye more susceptible to subsequent photobleaching.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on available technical data.

Table 1: Lightfastness and Thermal Stability

PropertyValueScale/Conditions
Light Fastness6 - 7Blue Wool Scale (1-8)
Heat Resistance140 - 270 °CVaries by manufacturer and test method

Note: The Blue Wool Scale is a standard method for assessing lightfastness, where 1 is very poor and 8 is excellent.[2][3][11]

Table 2: Solubility Profile

SolventSolubility (g/L)
Ethanol300
1-methoxy-2-propanol500
n-Propanol400
2-ethoxyethanol500
Methyl Ethyl Ketone (MEK)500
Ethyl Acetate400
Toluene400

Data compiled from various manufacturer datasheets.[6][10] Actual solubility may vary based on specific solvent grade and conditions.

Experimental Protocols

Protocol: Assessing Photostability of this compound in Solution

This protocol is adapted from the principles outlined in the ISO 105-B02 standard for lightfastness testing.[3][12]

1. Objective: To determine the relative photostability of this compound in a specific solvent under controlled artificial light exposure.

2. Materials:

  • This compound
  • High-purity solvent of choice
  • Quartz or UV-transparent glass cuvettes
  • UV-Vis Spectrophotometer
  • Xenon arc lamp weathering chamber (or a controlled light exposure setup)[11][12]
  • Blue Wool reference standards (optional, for comparison)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration that gives a maximum absorbance (λmax) between 1.0 and 1.5 AU. Ensure the dye is fully dissolved.
  • Initial Measurement: Transfer the solution to a quartz cuvette. Record the full UV-Vis absorption spectrum (e.g., 250-700 nm). This is your time-zero (T0) measurement.
  • Light Exposure: Place the cuvette inside the xenon arc weathering chamber. The chamber should be set to controlled conditions of irradiance, temperature, and humidity as per your experimental requirements (e.g., simulating daylight through window glass).
  • Time-course Measurements: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove the cuvette from the chamber and record its UV-Vis absorption spectrum.
  • Data Analysis:
  • Plot the absorbance at λmax against the exposure time.
  • Calculate the percentage of dye remaining at each time point using the formula: (A_t / A_0) * 100, where At is the absorbance at time 't' and A0 is the initial absorbance.
  • Determine the half-life (t1/2) of the dye under these conditions, which is the time it takes for the absorbance at λmax to decrease by 50%.

4. Control: A control cuvette containing the same solution should be kept in the dark at the same temperature to account for any thermal degradation.

Visualizations

Logical Workflow for Troubleshooting Photobleaching

G cluster_0 Troubleshooting Workflow start Observe Rapid Photobleaching issue_type Is the dye in solution or a solid matrix? start->issue_type sol_light Check Light Source (Intensity/UV) issue_type->sol_light Solution mat_additives Incorporate Additives (UV Absorbers, HALS) issue_type->mat_additives Matrix sol_solvent Evaluate Solvent Effects (Polarity/Oxygen) sol_light->sol_solvent sol_purity Check for Contaminants sol_solvent->sol_purity sol_resolve Re-test with Optimized Conditions sol_purity->sol_resolve mat_compat Assess Matrix Compatibility mat_additives->mat_compat mat_process Review Processing Conditions (Heat) mat_compat->mat_process mat_resolve Re-test with New Formulation mat_process->mat_resolve

Caption: A decision tree for diagnosing photobleaching issues.

Simplified Photodegradation Pathway of a Metal-Complex Azo Dye

G cluster_1 Photodegradation Pathway Dye Dye(M-L) Ground State Dye_star Dye(M-L)* Excited State Dye->Dye_star Light (hν) Pathway1 Reductive Pathway (e.g., H• abstraction) Dye_star->Pathway1 Pathway2 Oxidative Pathway (e.g., with ¹O₂ or •OH) Dye_star->Pathway2 Intermediates Unstable Intermediates (e.g., Hydrazo species) Pathway1->Intermediates Pathway2->Intermediates Cleavage Azo Bond Cleavage Intermediates->Cleavage Products Smaller, Colorless Degradation Products (e.g., Aromatic Amines) Cleavage->Products

Caption: General mechanism of azo dye photodegradation.

Experimental Workflow for Photostability Testing

G cluster_2 Photostability Testing Workflow A Prepare Dye Solution or Solid Sample B Measure Initial Absorbance/Color (T₀) A->B C Expose to Controlled Light Source B->C D Measure at Time Intervals (Tₓ) C->D F Compare to Control (Dark Sample) C->F E Analyze Data (% Fade, Half-life) D->E

Caption: Workflow for quantitative photostability assessment.

References

How to dissolve "Solvent Yellow 19" for microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for dissolving and using Solvent Yellow 19 in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in microscopy?

This compound is a non-polar, oil-soluble dye, also known as a lysochrome. In microscopy, its primary application is for the histochemical staining of lipids, such as triglycerides, fatty acids, and lipoproteins. The staining mechanism is based on the dye dissolving in these lipid structures within a sample.

Q2: In which solvents can I dissolve this compound?

This compound is practically insoluble in water but shows good solubility in a range of organic solvents.[1][2] It is soluble in solvents like ethanol, acetone, chloroform, and toluene.[1][2] For microscopy, less aggressive solvents such as ethanol and isopropanol are often preferred.

Q3: Can I use water to dissolve this compound?

No, this compound is insoluble in water.[1][2] Attempting to dissolve it in water will result in the dye remaining as a powder.

Q4: What is a typical workflow for preparing a this compound staining solution for microscopy?

A general workflow involves preparing a concentrated stock solution in a suitable organic solvent and then diluting this stock solution to a working concentration for staining your sample.

Data Presentation

Solubility of this compound in Various Organic Solvents

The following table summarizes the solubility of this compound in several common laboratory solvents. This data can be used to prepare a saturated or near-saturated stock solution.

SolventSolubility (g/L)
1-methoxy-2-propanol500
2-ethoxyethanol500
Methyl Ethyl Ketone (MEK)500
N-propanol400
Ethyl Acetate400
Toluene400
Ethanol300

Note: This data is provided as a guideline. The exact solubility may vary based on the purity of the dye and the solvent.

Experimental Protocol

Protocol for Preparing a this compound Staining Solution for Microscopy

This protocol provides a step-by-step guide for preparing a stock solution and a working staining solution of this compound.

Materials:

  • This compound powder

  • Ethanol (absolute or 95%)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Glass bottles for storage

  • 0.22 µm syringe filter

Procedure:

Part 1: Preparation of a Concentrated Stock Solution (e.g., 1% w/v)

  • Weighing the Dye: Accurately weigh 1 gram of this compound powder.

  • Initial Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 70-80 mL of ethanol.

  • Dissolution: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. This may take some time. Gentle warming (to no more than 40-50°C) can aid dissolution but should be done with caution in a well-ventilated area, away from open flames.

  • Final Volume Adjustment: Once the dye is fully dissolved, add ethanol to bring the final volume to the 100 mL mark.

  • Filtration: For microscopy applications, it is crucial to remove any particulate matter. Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled glass bottle.

  • Storage: Store the stock solution at room temperature in a tightly sealed, light-protected container.

Part 2: Preparation of a Working Staining Solution

The optimal concentration of the working solution should be determined empirically for your specific application. A common starting point for lysochrome dyes is a 0.1% to 0.5% (w/v) solution.

  • Dilution: To prepare a 0.5% working solution, for example, you would dilute the 1% stock solution 1:1 with ethanol or another suitable solvent like 70% ethanol, depending on your staining protocol. For instance, to make 10 mL of a 0.5% solution, mix 5 mL of the 1% stock solution with 5 mL of the diluting solvent.

  • Pre-use Filtration: It is good practice to filter the working solution again immediately before use, especially if it has been stored for some time.

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may be of insufficient purity.

  • Solution:

    • Ensure you are not exceeding the solubility limits outlined in the table above.

    • Try gentle warming and extended stirring.

    • Use a higher-grade, anhydrous solvent.

    • Consider switching to a solvent with higher solubility for this dye, such as 1-methoxy-2-propanol, for the stock solution, and then perform a dilution in your working solvent.

Issue: The dye precipitates when I apply the working solution to my sample.

  • Possible Cause: The working solution is too concentrated, or the solvent of your working solution is not fully compatible with the aqueous environment of your sample.

  • Solution:

    • Try a lower concentration for your working solution.

    • Prepare your working solution in a solvent that is more miscible with water, such as 70% ethanol or isopropanol. This can help to prevent the dye from crashing out of the solution upon contact with the aqueous sample.

Issue: The staining is weak or uneven.

  • Possible Cause: The incubation time is too short, the dye concentration is too low, or the sample was not properly prepared.

  • Solution:

    • Increase the staining incubation time.

    • Increase the concentration of your working solution.

    • Ensure that the lipid structures in your sample are accessible to the dye. For tissue sections, ensure proper fixation and sectioning.

Issue: High background staining is observed.

  • Possible Cause: The dye concentration is too high, or the washing steps after staining are insufficient.

  • Solution:

    • Decrease the concentration of the working solution.

    • Optimize the washing steps after staining. A brief rinse in the same solvent used for the working solution can help to remove excess dye before mounting.

Visual Workflow

Dissolving_Solvent_Yellow_19 cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solvent Yellow 19 Powder dissolve Dissolve in Ethanol with Stirring weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter_stock Filter (0.22 µm) adjust->filter_stock store Store Stock Solution filter_stock->store dilute Dilute Stock Solution store->dilute Use Stock filter_working Filter Before Use (Optional but Recommended) dilute->filter_working stain Stain Sample filter_working->stain

References

Preventing "Solvent Yellow 19" aggregation in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Solvent Yellow 19 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a laboratory setting?

This compound is a metal-complex solvent dye. It is a yellow powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. In laboratory and industrial settings, it is primarily used for coloring resins, transparent lacquers, plastics, and for staining applications.

Q2: My this compound solution appears cloudy or has visible particles. What is happening?

This is likely due to the aggregation and precipitation of the dye. Aggregation is a common phenomenon with solvent dyes where individual dye molecules clump together to form larger, insoluble particles. This can be influenced by several factors, including the concentration of the dye, the temperature of the solution, the specific solvent used, and the presence of any contaminants.

Q3: What are the main factors that cause this compound to aggregate in solution?

Several factors can contribute to the aggregation of this compound:

  • High Concentration: Exceeding the solubility limit of the dye in a particular solvent is a primary cause of aggregation.

  • Low Temperature: The solubility of this compound in organic solvents generally decreases as the temperature drops, which can lead to precipitation.

  • Inappropriate Solvent: While soluble in several organic solvents, the stability of the solution can vary. Using a solvent in which the dye has lower solubility or a solvent that is not pure can induce aggregation.

  • Presence of Contaminants: Water or other impurities in the solvent can significantly reduce the solubility of this compound and trigger aggregation.

  • pH Changes: Although less common in non-aqueous solutions, significant shifts in acidity or alkalinity, if applicable to the specific staining protocol, can affect the stability of the dye.

Troubleshooting Guide

If you are experiencing aggregation or precipitation of this compound in your staining solution, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow start Start: Staining solution shows signs of aggregation check_concentration 1. Verify Dye Concentration start->check_concentration check_solvent 2. Assess Solvent Quality check_concentration->check_solvent Concentration is appropriate modify_protocol 5. Modify Preparation Protocol check_concentration->modify_protocol Concentration is too high check_temp 3. Evaluate Storage and Use Temperature check_solvent->check_temp Solvent is pure and appropriate check_solvent->modify_protocol Solvent is contaminated or inappropriate filter_solution 4. Filter the Solution check_temp->filter_solution Temperature is optimal check_temp->modify_protocol Temperature is too low filter_solution->modify_protocol Aggregation persists after filtration end_success Resolution: Stable Staining Solution filter_solution->end_success Filtration removes aggregates modify_protocol->end_success Protocol modification is successful end_fail Issue Persists: Contact Technical Support modify_protocol->end_fail Issue persists after protocol modification

Caption: Troubleshooting workflow for this compound aggregation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)
Ethanol300
n-Propanol400
1-methoxy-2-propanol500
2-ethoxyethanol500
Methyl Ethyl Ketone (MEK)500
Ethyl Acetate400
Toluene400

Note: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific grade of the solvent and dye.

Experimental Protocols

Protocol 1: Preparation of a Stable 1% (w/v) Stock Solution of this compound in Ethanol

This protocol describes the preparation of a 1% (w/v) stock solution of this compound in ethanol with improved stability.

Materials:

  • This compound powder

  • 200 proof (absolute) ethanol

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper

  • Spatula

  • 0.22 µm syringe filter

Procedure:

  • Weighing the Dye: Accurately weigh 0.5 g of this compound powder on weighing paper.

  • Initial Dissolution: Transfer the powder to the 50 mL volumetric flask. Add approximately 30 mL of absolute ethanol.

  • Stirring: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution at room temperature until the dye is completely dissolved. This may take 15-20 minutes. Gentle warming to 30-40°C can aid dissolution but avoid overheating.

  • Bringing to Volume: Once the dye is fully dissolved, add absolute ethanol to bring the final volume to the 50 mL mark on the volumetric flask.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogenous.

  • Filtration: For optimal clarity and to remove any micro-aggregates, filter the solution through a 0.22 µm syringe filter into a clean, dry storage bottle.

  • Storage: Store the solution in a tightly sealed container at room temperature (20-25°C), protected from light.

Protocol 2: Quality Control Check for Aggregation

This protocol provides a simple method to visually inspect for dye aggregation.

Materials:

  • Prepared this compound staining solution

  • Microscope slide and coverslip

  • Microscope with bright-field illumination

Procedure:

  • Sample Preparation: Place a drop of the this compound staining solution onto a clean microscope slide and place a coverslip over it.

  • Visual Inspection: Examine the slide under a microscope at 10x and 40x magnification.

  • Observation: A stable solution will appear clear and uniformly colored. The presence of any visible particles, crystals, or amorphous precipitates indicates aggregation.

Preventive Measures Workflow

Preventive_Measures start Start: Prepare a new staining solution use_high_purity_solvent 1. Use High-Purity Anhydrous Solvent start->use_high_purity_solvent prepare_fresh 2. Prepare Fresh Solutions use_high_purity_solvent->prepare_fresh control_concentration 3. Control Dye Concentration prepare_fresh->control_concentration control_temperature 4. Maintain Optimal Temperature control_concentration->control_temperature consider_cosolvent 5. Consider a Co-solvent control_temperature->consider_cosolvent end_result Result: Stable and effective staining solution consider_cosolvent->end_result

Caption: Workflow for preventing this compound aggregation.

"Solvent Yellow 19" signal-to-noise ratio optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving Solvent Yellow 19.

Troubleshooting Guide

Users may encounter several issues when working with this compound. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Weak or No Signal

A common problem is the failure to detect a strong signal from this compound. This can be due to a variety of factors, from improper sample preparation to incorrect instrument settings.

  • Possible Causes and Solutions

CauseSolution
Incorrect Filter/Wavelength Settings Verify the excitation and emission maxima for this compound in your specific solvent system and ensure your instrument's filters or monochromators are set accordingly.
Low Dye Concentration Increase the concentration of this compound in your working solution. Prepare a dilution series to determine the optimal concentration for your application.
Photobleaching Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium if applicable.
Quenching Identify and remove any quenching agents from your sample. Ensure high-purity solvents are used.
Incorrect Solvent This compound is a solvent-soluble dye. Ensure you are using a solvent in which it has high solubility and optimal spectral characteristics. Common solvents include alcohols, ketones, and esters.[1][2]

Issue 2: High Background Noise

High background noise can obscure the signal from this compound, leading to a poor signal-to-noise ratio.

  • Possible Causes and Solutions

CauseSolution
Autofluorescence Image an unstained control sample to assess the level of autofluorescence from your sample or matrix. If significant, consider spectral unmixing or using a different fluorophore.
Excess Dye Optimize the washing steps after staining to remove unbound this compound. Increase the number and/or duration of washes.
Contaminated Solvents or Reagents Use high-purity, spectroscopy-grade solvents and fresh reagents to minimize background from fluorescent impurities.
Incorrect Blanking Ensure that the blank used for background subtraction is appropriate for the experiment and contains all components except for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting signal-to-noise issues with this compound.

TroubleshootingWorkflow start Start: Signal-to-Noise Issue check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_causes Possible Causes: - Incorrect Wavelengths - Low Concentration - Photobleaching - Quenching - Wrong Solvent check_signal->weak_signal_causes Yes high_background_causes Possible Causes: - Autofluorescence - Excess Dye - Contamination - Incorrect Blanking check_background->high_background_causes Yes end_node End: Issue Resolved check_background->end_node No optimize_wavelengths Action: Verify & Optimize Excitation/Emission Settings weak_signal_causes->optimize_wavelengths increase_concentration Action: Increase Dye Concentration weak_signal_causes->increase_concentration reduce_exposure Action: Reduce Exposure Time/Intensity weak_signal_causes->reduce_exposure check_quenching Action: Identify & Remove Quenching Agents weak_signal_causes->check_quenching verify_solvent Action: Confirm Solvent Compatibility & Purity weak_signal_causes->verify_solvent optimize_wavelengths->end_node increase_concentration->end_node reduce_exposure->end_node check_quenching->end_node verify_solvent->end_node check_autofluorescence Action: Image Unstained Control high_background_causes->check_autofluorescence optimize_washing Action: Improve Washing Steps high_background_causes->optimize_washing use_pure_reagents Action: Use High-Purity Solvents/Reagents high_background_causes->use_pure_reagents correct_blank Action: Use Appropriate Blank high_background_causes->correct_blank check_autofluorescence->end_node optimize_washing->end_node use_pure_reagents->end_node correct_blank->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The exact excitation and emission maxima of this compound can vary depending on the solvent environment. It is crucial to determine the optimal wavelengths empirically in the specific solvent system you are using. A good starting point is to perform a spectral scan of the dye in your solvent.

Q2: How can I reduce photobleaching of this compound?

To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Decrease the exposure time.

  • Use a neutral density filter to attenuate the excitation light.

  • For microscopy, use an anti-fade mounting medium.

  • Prepare fresh samples and minimize their exposure to light before measurement.

Q3: What are common quenching agents for this compound?

While specific quenchers for this compound are not extensively documented in research literature, common quenching agents for fluorescent dyes include:

  • Oxygen

  • Halide ions

  • Heavy atoms

  • Electron-rich or electron-deficient molecules in the sample matrix.

Using de-gassed solvents and ensuring the purity of all sample components can help to mitigate quenching.

Q4: Is this compound suitable for aqueous solutions?

No, this compound is an organic solvent-soluble dye and is generally insoluble in water.[3] Using it in aqueous solutions will likely result in precipitation and no signal.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, appropriate organic solvent (e.g., ethanol, acetone, or as specified for your application), vortex mixer, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex the solution until the dye is completely dissolved.

    • Store the stock solution in a dark, tightly sealed container at the recommended temperature to prevent solvent evaporation and degradation of the dye.

Protocol 2: General Staining Protocol with this compound

This is a generic protocol that should be optimized for your specific application.

  • Sample Preparation: Prepare your sample (e.g., cells on a slide, a polymer film) according to your standard procedure.

  • Staining:

    • Dilute the this compound stock solution to the desired working concentration in the appropriate solvent.

    • Apply the staining solution to your sample and incubate for a predetermined amount of time, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the sample with fresh solvent to remove any unbound dye. Repeat this step as necessary to reduce background.

  • Imaging/Measurement: Proceed with your imaging or spectroscopic measurement.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for using this compound.

ExperimentalWorkflow start Start: Experiment Planning prepare_stock Prepare this compound Stock Solution start->prepare_stock prepare_sample Prepare Sample start->prepare_sample stain_sample Stain Sample with Working Solution prepare_stock->stain_sample prepare_sample->stain_sample wash_sample Wash to Remove Excess Dye stain_sample->wash_sample acquire_data Data Acquisition (Imaging/Spectroscopy) wash_sample->acquire_data analyze_data Analyze Data (Signal-to-Noise Ratio) acquire_data->analyze_data end_node End: Results analyze_data->end_node

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Cytotoxicity of Solvent Yellow 19 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cytotoxicity of Solvent Yellow 19. Given the limited specific toxicological data on this compound, this guide focuses on general best practices and troubleshooting strategies for assessing the cytotoxicity of a novel or poorly characterized compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound, also identified by CAS number 10343-55-2 and C.I. 13900:1, is a single azo, metal complex dye.[1] It presents as a yellow powder and is insoluble in water but soluble in organic solvents like ethanol, acetone, and chloroform.[1] Its primary applications include coloring for resins, transparent lacquers, aluminum foil, and printing inks.[1][2][3]

Q2: What is the general toxicological profile of this compound?

The toxicological properties of this compound have not been thoroughly investigated.[4] However, available safety data sheets (MSDS) indicate it may be harmful if swallowed, causing gastrointestinal irritation.[4] It may also cause irritation to the eyes, skin, and respiratory tract.[4] There are reported risks of possible irreversible effects and mutagenicity data has been reported.[4]

Q3: Are there any known cytotoxic effects of this compound on specific cell lines?

Currently, there is a lack of published, peer-reviewed studies detailing the specific cytotoxic effects (e.g., IC50 values) of this compound on various cell lines. Researchers should therefore perform initial dose-response experiments to determine the cytotoxic potential in their specific cell model.

Q4: What organic solvents can be used to dissolve this compound for cell culture experiments, and what are the potential cytotoxic effects of these solvents?

This compound is soluble in ethanol, acetone, and chloroform.[1] For cell culture applications, ethanol and dimethyl sulfoxide (DMSO) are more commonly used as solvents. It is crucial to determine the maximum tolerated concentration of the solvent in your specific cell line, as organic solvents themselves can induce cytotoxicity at higher concentrations.[5][6][7] Studies have shown that for many cell lines, DMSO concentrations should be kept at or below 0.5% (v/v) to minimize solvent-specific effects.[5][7][8]

Q5: What are the initial steps to assess the cytotoxicity of this compound?

A standard approach is to perform a dose-response study using a cell viability assay such as the MTT, MTS, or CellTiter-Glo® assay. This will help determine the concentration of this compound that reduces cell viability by 50% (IC50). It is also important to include appropriate controls, such as a vehicle control (cells treated with the solvent alone) and a positive control for cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of a compound like this compound.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Edge effects on the microplate- Bubbles in the wells[9]- Pipetting errors- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip.- Use calibrated pipettes and consistent pipetting techniques.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistency in compound preparation- Fluctuation in incubator conditions (CO2, temperature, humidity)- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound for each experiment.- Regularly monitor and calibrate incubator conditions.
High background in cytotoxicity assay - Contamination of cell culture- Interference of this compound with the assay reagents- High spontaneous cell death in control wells- Regularly test for mycoplasma and other contaminants.- Run a cell-free control with this compound and the assay reagents to check for direct interference.- Optimize cell seeding density to ensure cells are healthy throughout the experiment.[9]
Unexpectedly high cytotoxicity at all concentrations - Error in compound dilution- High toxicity of the solvent at the concentration used- Compound instability in culture medium leading to toxic byproducts- Double-check all calculations and dilutions.- Perform a solvent toxicity titration to determine a non-toxic concentration.- Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[10]
No observed cytotoxicity, even at high concentrations - Compound insolubility or precipitation in the culture medium- Inappropriate assay for the mechanism of cell death- Insufficient incubation time- Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration.- An MTT assay measures metabolic activity, which may not be affected if the compound induces apoptosis without immediate metabolic shutdown. Consider using an assay that measures membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).[10]- Perform a time-course experiment to determine the optimal endpoint.[10]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate Incubate (e.g., 24h, 48h, 72h) add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic cluster_controls_no Invalid Controls cluster_controls_yes Valid Controls start Unexpected Cytotoxicity Result check_controls Are controls (vehicle/positive) valid? start->check_controls troubleshoot_assay Troubleshoot Assay Protocol: - Cell seeding - Reagent preparation check_controls->troubleshoot_assay No check_interference Check for Compound Interference (Cell-free assay) check_controls->check_interference Yes check_solubility Verify Compound Solubility in Media check_interference->check_solubility time_course Perform Time-Course Experiment check_solubility->time_course alt_assay Use an Orthogonal Assay (e.g., Apoptosis vs. Necrosis) time_course->alt_assay

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

potential_pathways cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_necrosis Necrosis/Necroptosis sy19 This compound ros Increased ROS sy19->ros membrane Loss of Membrane Integrity sy19->membrane dna_damage DNA Damage ros->dna_damage mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation dna_damage->caspases mito->caspases cell_death_apop Apoptotic Cell Death caspases->cell_death_apop cell_death_nec Necrotic Cell Death membrane->cell_death_nec

Caption: Potential generalized pathways of cytotoxicity that could be induced by a test compound.

References

Technical Support Center: Solvent Yellow 19 Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Solvent Yellow 19 and why might it interfere with my fluorescence experiment?

This compound is a metal-complex monoazo dye.[1][2][3] Like many organic dyes, it has the potential to absorb and emit light, which can interfere with the signals of other fluorescent probes used in your experiment. Interference can manifest as artificially high background, quenching (reduction) of your probe's signal, or spectral bleed-through, leading to inaccurate results.

Q2: What are the primary mechanisms of interference from this compound?

The two most likely mechanisms of interference are:

  • Spectral Overlap (Bleed-through): If the emission spectrum of this compound overlaps with the emission spectrum of your fluorescent probe, its signal may be detected by the instrument's detector for your probe, leading to a false positive or an artificially inflated signal.[4][5][6][7]

  • Fluorescence Quenching: this compound may absorb the light emitted by your fluorescent probe (Förster Resonance Energy Transfer or FRET) or interact with it in a way that provides a non-radiative pathway for the probe to return to its ground state, thus reducing its fluorescence intensity.[1][8][9]

Q3: How can I determine if this compound is interfering with my assay?

The most direct way is to run a series of control experiments. A critical control is to measure the fluorescence of a sample containing only this compound in your experimental buffer, using the same excitation and emission settings as for your fluorescent probe. An increase in signal in the presence of this compound suggests autofluorescence and potential spectral bleed-through. A decrease in the signal of your known fluorescent probe when this compound is added suggests quenching.

Troubleshooting Guides

Guide 1: Diagnosing Interference from this compound

This guide will help you identify the nature of the interference in your experiment.

Step 1: Characterize the Spectral Properties of this compound

Since published spectra are unavailable, the first step is to determine the excitation and emission spectra of this compound in your experimental buffer.

Experimental Protocol: Determining Excitation and Emission Spectra

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO) and then dilute it into your aqueous experimental buffer to a working concentration.

  • Using a scanning spectrofluorometer:

    • To determine the emission spectrum: Excite the sample at a range of wavelengths in the blue-green region (e.g., starting from 400 nm and incrementally increasing) and record the emission spectrum for each excitation wavelength. The emission spectrum with the highest intensity will correspond to the optimal excitation wavelength.

    • To determine the excitation spectrum: Set the emission wavelength to the peak of the determined emission spectrum and scan a range of excitation wavelengths.

  • Record the peak excitation and emission wavelengths.

Step 2: Evaluate for Spectral Overlap

Compare the emission spectrum of this compound with the emission spectrum of your fluorescent probe.

ObservationPotential ProblemNext Steps
Significant overlap between the emission spectrum of this compound and your probe.Spectral Bleed-through Proceed to Troubleshooting Guide 2.
Minimal or no overlap in emission spectra.Interference may be due to quenching.Proceed to Step 3.

Step 3: Test for Fluorescence Quenching

Experimental Protocol: Detecting Fluorescence Quenching

  • Prepare a solution of your fluorescent probe at a constant concentration.

  • Measure the fluorescence intensity of this solution. This is your baseline (F₀).

  • Prepare a series of solutions with the same concentration of your fluorescent probe but with increasing concentrations of this compound.

  • Measure the fluorescence intensity (F) for each of these solutions.

  • Plot F₀/F versus the concentration of this compound (a Stern-Volmer plot).[1]

  • Analyze the plot: A linear, upward-sloping plot is indicative of quenching.

ObservationPotential ProblemNext Steps
A concentration-dependent decrease in your probe's fluorescence.Fluorescence Quenching Proceed to Troubleshooting Guide 3.
No significant change in your probe's fluorescence.Interference from this compound is unlikely under these conditions.Re-evaluate your experimental setup for other sources of error.
Guide 2: Mitigating Spectral Bleed-through

If you have identified spectral overlap as the issue, use the following strategies to minimize its impact.

Mitigation StrategyDescription
Optimize Filter Selection Use narrower bandpass emission filters that specifically capture the peak emission of your fluorescent probe while excluding the emission from this compound.
Sequential Imaging If using microscopy with multiple fluorophores, acquire the signal for each channel sequentially rather than simultaneously. This prevents the emission from one channel from being captured in another.
Spectral Unmixing If your imaging software supports it, you can acquire a reference spectrum for this compound and use spectral unmixing algorithms to computationally subtract its contribution from your experimental images.[10]
Choose a Different Fluorescent Probe Select a probe with an emission spectrum that is further away from the likely emission of this compound (e.g., a red or far-red shifted probe).
Guide 3: Addressing Fluorescence Quenching

If quenching is occurring, consider these approaches.

Mitigation StrategyDescription
Reduce the Concentration of this compound Use the lowest possible concentration of this compound that is effective for its intended purpose in your experiment.
Change the Fluorescent Probe Some fluorescent probes are more susceptible to quenching than others. Consider a probe with a different chemical structure.
Time-Resolved Fluorescence (TRF) If the quenching is dynamic, TRF can be used. This technique introduces a delay between excitation and detection, allowing for the short-lived background fluorescence (and potentially the quenching effect on it) to decay before measuring the longer-lived fluorescence of your probe.

Data Summary (Hypothetical)

The following table provides a hypothetical spectral profile for this compound based on its color and chemical class. This data is for illustrative purposes only and must be experimentally verified.

ParameterHypothetical Value
Excitation Maximum ~420 - 470 nm
Emission Maximum ~500 - 550 nm
Commonly Interfering Probes Green fluorescent probes (e.g., GFP, FITC, Alexa Fluor 488), Yellow fluorescent probes (e.g., YFP)

Visualizations

Troubleshooting_Workflow start Start: Suspected Interference exp_spectra Experimentally Determine Excitation & Emission Spectra of this compound start->exp_spectra compare_spectra Compare Emission Spectra: This compound vs. Your Probe exp_spectra->compare_spectra overlap Significant Overlap? compare_spectra->overlap bleed_through Problem: Spectral Bleed-through overlap->bleed_through Yes test_quench Test for Quenching: Stern-Volmer Plot overlap->test_quench No mitigate_bleed Mitigation: - Optimize Filters - Sequential Imaging - Spectral Unmixing bleed_through->mitigate_bleed quench Quenching Observed? test_quench->quench quenching Problem: Fluorescence Quenching quench->quenching Yes no_interference Interference Unlikely quench->no_interference No mitigate_quench Mitigation: - Reduce Concentration - Change Probe quenching->mitigate_quench

Caption: Troubleshooting workflow for this compound interference.

Experimental_Workflow cluster_spectra Spectral Characterization cluster_interference Interference Testing prep_sample_spectra Prepare Dilution of This compound measure_emission Measure Emission Spectra (Vary Excitation λ) prep_sample_spectra->measure_emission measure_excitation Measure Excitation Spectrum (at Peak Emission λ) measure_emission->measure_excitation prep_probe Prepare Probe Solution add_sy19 Add Increasing Concentrations of this compound prep_probe->add_sy19 measure_intensity Measure Fluorescence Intensity add_sy19->measure_intensity plot_data Create Stern-Volmer Plot measure_intensity->plot_data

References

Technical Support Center: Enhancing the Quantum Yield of Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the quantum yield of Solvent Yellow 19.

Troubleshooting Guide

Low quantum yield can be a significant hurdle in experiments involving fluorescent dyes. This guide provides a structured approach to identifying and resolving common issues.

Problem: Low or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths are correctly set for this compound. - Ensure the detector gain is optimized. - Check that the correct filter sets are in use.
Sample Degradation (Photobleaching) - Minimize exposure of the sample to the excitation light source.[1] - Use fresh samples for each measurement. - Consider the use of an anti-fade mounting medium if applicable.[2]
Low Concentration - Increase the concentration of this compound. Be aware of potential self-quenching at very high concentrations.
Incompatible Solvent - this compound is insoluble in water.[3] Ensure an appropriate organic solvent is used. - Test a range of solvents with varying polarities.

Problem: Inconsistent or Unstable Fluorescence Intensity

Potential Cause Troubleshooting Steps
Temperature Fluctuations - Use a temperature-controlled cuvette holder to maintain a stable sample temperature.
Presence of Quenchers - Deoxygenate the solvent, as molecular oxygen is a common quencher. - Ensure the solvent and all labware are free from impurities such as halide ions or heavy atoms.
Aggregation - Dilute the sample to a lower concentration. Aggregation at high concentrations can lead to self-quenching.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound?

A1: this compound is a monoazo dye that is a metal complex.[4][5] Its chemical formula is C₁₆H₁₄N₄O₈S.[5]

Q2: In which solvents is this compound soluble?

A2: this compound is insoluble in water but soluble in various organic solvents, including ethanol, acetone, chloroform, toluene, and others.[3][6]

Q3: How does solvent polarity affect the quantum yield of this compound?

A3: The quantum yield of many fluorescent dyes is highly dependent on the polarity of the solvent.[7][8] For some dyes, increasing solvent polarity can lead to a decrease in quantum yield due to phenomena like intermolecular charge transfer (ICT).[9] For others, an increase in polarity can enhance the quantum yield.[7][8] The optimal solvent for maximizing the quantum yield of this compound should be determined experimentally.

Q4: What is fluorescence quenching and how can it be minimized?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. Common quenchers include molecular oxygen and heavy atoms. To minimize quenching, solvents can be deoxygenated by bubbling with an inert gas like nitrogen or argon. It is also crucial to use high-purity solvents and clean labware to avoid contamination with quenching impurities.

Q5: How can I measure the quantum yield of my this compound sample?

A5: The quantum yield can be measured using either the absolute method or the relative method.[10] The relative method is often more accessible and involves comparing the fluorescence intensity of your sample to a well-characterized standard with a known quantum yield.[10] The absolute method requires an integrating sphere to measure all emitted photons.[11]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent for High Quantum Yield

Objective: To identify the solvent in which this compound exhibits the highest fluorescence quantum yield.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, dimethyl sulfoxide).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., acetone).

  • Sample Preparation: Prepare a series of dilute solutions of this compound in each of the selected solvents. The absorbance of each solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Quantum Yield Measurement: Measure the relative fluorescence quantum yield of each sample using a known quantum yield standard. The standard should ideally absorb and emit in a similar spectral region to this compound.

  • Data Analysis: Compare the quantum yields obtained in the different solvents to determine the optimal solvent.

Protocol 2: Investigating the Effect of Temperature on Fluorescence Intensity

Objective: To assess the impact of temperature on the fluorescence intensity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the optimal solvent identified in Protocol 1, with an absorbance below 0.1 at the excitation wavelength.

  • Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Set the initial temperature (e.g., 20°C) and allow the sample to equilibrate.

    • Record the fluorescence emission spectrum.

    • Incrementally increase the temperature (e.g., in 5°C steps) and repeat the measurement at each step after equilibration.

  • Data Analysis: Plot the integrated fluorescence intensity as a function of temperature to determine the temperature dependence.

Data Presentation

The following table can be used to organize the experimental data for comparing the quantum yield of this compound in different solvents.

Table 1: Relative Quantum Yield of this compound in Various Solvents

SolventPolarity IndexExcitation Wavelength (nm)Emission Wavelength (nm)Absorbance at Excitation λIntegrated Fluorescence IntensityRelative Quantum Yield (Φ)
e.g., Toluene2.4
e.g., Chloroform4.1
e.g., Acetone5.1
e.g., Ethanol5.2
e.g., DMSO7.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilute Prepare Dilute Solutions in Various Solvents prep_stock->prep_dilute measure_abs Measure Absorbance (< 0.1) prep_dilute->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor calc_qy Calculate Relative Quantum Yield measure_fluor->calc_qy compare_qy Compare Quantum Yields & Identify Optimal Solvent calc_qy->compare_qy

Caption: Workflow for determining the optimal solvent.

Troubleshooting_Quantum_Yield start Low Quantum Yield Observed check_instrument Check Instrument Settings (λ, gain, filters) start->check_instrument check_photobleaching Investigate Photobleaching (fresh sample, time series) check_instrument->check_photobleaching Settings OK solution Quantum Yield Improved check_instrument->solution Settings corrected check_solvent Evaluate Solvent Effects (polarity, purity) check_photobleaching->check_solvent No significant bleaching check_photobleaching->solution Bleaching minimized check_quenching Assess for Quenching (deoxygenate, pure solvents) check_solvent->check_quenching Solvent is appropriate check_solvent->solution Optimal solvent found check_concentration Test Different Concentrations check_quenching->check_concentration No obvious quenching check_quenching->solution Quenchers removed check_concentration->solution Optimal concentration found

Caption: Troubleshooting decision tree for low quantum yield.

Factors_Affecting_Quantum_Yield cluster_environmental Environmental Factors cluster_processes Competing Processes quantum_yield Quantum Yield solvent Solvent Polarity solvent->quantum_yield temperature Temperature temperature->quantum_yield ph pH ph->quantum_yield quenching Quenching (e.g., O2) quenching->quantum_yield photobleaching Photobleaching photobleaching->quantum_yield aggregation Aggregation aggregation->quantum_yield

Caption: Factors influencing fluorescence quantum yield.

References

"Solvent Yellow 19" stability in different mounting media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 19.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is weak or completely absent after mounting. What could be the issue?

A1: This is a common issue and can arise from several factors related to the choice of mounting medium and the properties of this compound.

  • Incorrect Mounting Medium Type: this compound is insoluble in water but soluble in organic solvents like ethanol and acetone.[1] Using an aqueous mounting medium (e.g., glycerol-based) will likely cause the dye to precipitate or not be properly solvated, leading to a loss of signal. Solution: Ensure you are using a non-aqueous, solvent-based mounting medium (e.g., xylene-based).

  • Photobleaching: Although specific data for this compound is limited, all fluorescent molecules are susceptible to photobleaching (fading) upon exposure to excitation light. Solution: Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce light intensity and only illuminate the sample when actively observing or capturing an image.[2][3]

  • Chemical Incompatibility: Some mounting media may contain components that quench the fluorescence of certain dyes. Solution: If you suspect quenching, you may need to test a different formulation of a non-aqueous mounting medium.

Q2: I'm observing a gradual decrease in fluorescence intensity during imaging. How can I minimize this?

A2: This phenomenon is known as photobleaching. Here are several strategies to mitigate it:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use the camera's shortest possible exposure time and avoid continuous illumination.

  • Use Antifade Reagents: While many antifade reagents are formulated for aqueous media, some non-aqueous mounting media are available with added antioxidants to reduce photobleaching.

  • Image Different Fields of View: If you are imaging a static sample, moving to a fresh area of the slide for each new acquisition can help avoid imaging a previously photobleached region.

Q3: The dye seems to have precipitated or formed aggregates on my slide after mounting. Why is this happening?

A3: This is a strong indication of a solubility issue.

  • Incompatible Mounting Medium: As mentioned, this compound is not soluble in aqueous solutions. If your mounting medium is water-based, the dye will precipitate. Solution: Switch to a compatible non-aqueous mounting medium.

  • Incomplete Solvent Exchange: If your sample preparation involves a transition from an aqueous buffer to a non-aqueous mounting medium, ensure that the dehydration steps (e.g., with graded ethanol series) are thorough. Any residual water can cause the dye to precipitate.

Quantitative Data on Photostability

Mounting Medium TypeInitial Fluorescence Intensity (Arbitrary Units)Fluorescence Intensity after 5 minutes of Continuous Excitation (Arbitrary Units)% Signal Retention
Example 1: Xylene-based Mountant 100075075%
Example 2: Toluene-based Mountant 98070071%
Example 3: Aqueous Glycerol Mountant 150 (due to precipitation)5033%

Note: This data is for illustrative purposes only and will vary depending on the specific mounting medium, microscope setup, and imaging parameters.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Mounting Medium

This protocol outlines a method to quantify the photostability of this compound in a user-selected non-aqueous mounting medium.

Materials:

  • Microscope slides and coverslips

  • This compound staining solution (dissolved in an appropriate solvent like ethanol or acetone)

  • Sample (e.g., a thin polymer film or a fixed tissue section compatible with organic solvents)

  • Non-aqueous mounting medium to be tested

  • Fluorescence microscope with a suitable filter set for this compound and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare a slide with your sample stained with this compound according to your standard protocol.

    • Ensure the sample is properly dehydrated through a graded ethanol series (e.g., 70%, 90%, 100% ethanol) to remove all water.

    • Perform a final clearing step with an appropriate solvent like xylene if required by the mounting medium.

  • Mounting:

    • Apply a drop of the non-aqueous mounting medium to the sample.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Allow the mounting medium to cure or set according to the manufacturer's instructions.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Using a consistent set of imaging parameters (e.g., objective magnification, excitation intensity, exposure time, camera gain), acquire an initial image (Time 0).

    • Continuously expose a specific region of interest (ROI) to the excitation light.

    • Acquire images of the same ROI at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI within the stained area.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • Normalize the intensity values to the initial intensity at Time 0 (e.g., express as a percentage of the initial intensity).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

Visualizations

TroubleshootingWorkflow start Start: Signal Issue with This compound check_medium Is the mounting medium aqueous or non-aqueous? start->check_medium aqueous Aqueous Medium: Potential Precipitation/Insolubility check_medium->aqueous Aqueous non_aqueous Non-Aqueous Medium check_medium->non_aqueous Non-Aqueous switch_medium Action: Switch to a non-aqueous mounting medium. aqueous->switch_medium check_signal_loss Is the signal fading during observation? non_aqueous->check_signal_loss end_precipitate End: Issue likely resolved. switch_medium->end_precipitate fading Yes: Photobleaching check_signal_loss->fading Yes no_fading No: Signal is stable check_signal_loss->no_fading No reduce_exposure Action: Reduce light exposure (intensity and duration). fading->reduce_exposure end_stable End: Issue likely resolved. no_fading->end_stable end_photobleach End: Issue likely resolved. reduce_exposure->end_photobleach

Caption: Troubleshooting workflow for this compound signal issues.

ExperimentalWorkflow prep 1. Sample Preparation (Staining & Dehydration) mount 2. Mount Sample in Non-Aqueous Medium prep->mount acquire_t0 3. Acquire Initial Image (T=0) mount->acquire_t0 expose 4. Continuous Light Exposure acquire_t0->expose acquire_series 5. Acquire Time-Lapse Images expose->acquire_series analyze 6. Measure Fluorescence Intensity acquire_series->analyze plot 7. Plot Photobleaching Curve analyze->plot

References

Technical Support Center: Managing "Solvent Yellow 19" Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address background fluorescence issues encountered when working with "Solvent Yellow 19," a monoazo, metal complex solvent dye.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why does it cause background fluorescence?

"this compound" is a metal-complex monoazo dye. Like many organic dyes, it can exhibit intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property can lead to unwanted background signals in fluorescence-based assays and imaging, interfering with the detection of the specific signals from your intended fluorescent probes.

Q2: I am observing high background fluorescence in my experiment. Could "this compound" be the cause?

If "this compound" is a component of your experimental system (e.g., as a coloring agent in your sample, matrix, or instrumentation), it is a potential source of background fluorescence. To confirm this, you can run a control experiment with all components except your specific fluorescent probe to measure the baseline fluorescence.

Q3: What are the general strategies to reduce background fluorescence?

There are several key strategies to mitigate background fluorescence, which can be broadly categorized as experimental optimization, chemical quenching, and post-acquisition processing.[1] These include optimizing probe concentrations, thorough washing steps, using appropriate reagents and materials, employing chemical quenchers, and utilizing image analysis techniques for background subtraction.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence issues potentially caused by "this compound."

Problem: High Background Signal Obscuring Specific Fluorescence

High background can significantly decrease the signal-to-noise ratio of your measurements. The following troubleshooting workflow can help you diagnose and resolve the issue.

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies Start High Background Observed Control_Exp Run Control Experiment (without specific probe) Start->Control_Exp Source_ID Is background still high? Control_Exp->Source_ID SY19_Confirmed This compound is a likely contributor. Source_ID->SY19_Confirmed Yes Other_Sources Investigate other sources: - Autofluorescence of sample/medium - Non-specific probe binding Source_ID->Other_Sources No Optimization Experimental Optimization SY19_Confirmed->Optimization Quenching Chemical Quenching SY19_Confirmed->Quenching Photobleaching Photobleaching SY19_Confirmed->Photobleaching Post_Processing Post-Acquisition Correction SY19_Confirmed->Post_Processing

Caption: Troubleshooting workflow for high background fluorescence.

Solution Pathways

If "this compound" is identified as a contributor to the background, consider the following solution pathways:

Careful optimization of your experimental protocol is the first line of defense against background fluorescence.

  • Washing: Ensure thorough washing steps to remove any unbound "this compound" or other fluorescent contaminants.[1]

  • Reagent and Material Selection:

    • Use high-purity solvents and reagents to avoid fluorescent impurities.

    • If possible, use non-fluorescent plastics or glass-bottom plates for imaging to minimize background from the consumables.[1]

Quenching involves the use of chemical agents that can decrease the fluorescence intensity of a substance through various mechanisms like Förster resonance energy transfer (FRET), static quenching, or collisional quenching.[2]

  • General Quenchers: While specific quenchers for "this compound" are not documented, general-purpose fluorescence quenchers can be tested. It is important to note that the effectiveness of a quencher is dependent on the spectral overlap between the quencher's absorption and the fluorophore's emission.

  • Considerations: When using a chemical quencher, it is crucial to ensure that it does not interfere with your specific fluorescent probe or the biological system under investigation.

Photobleaching is the photochemical destruction of a fluorophore upon exposure to light.[3] This can be used as a pre-treatment step to reduce background fluorescence.

  • Procedure: Before introducing your specific fluorescent probe, expose the sample containing "this compound" to a high-intensity light source. The broad-spectrum emission of white phosphor LEDs can be effective for bleaching fluorophores with unknown spectra.[4]

  • Optimization: The duration and intensity of light exposure will need to be optimized to maximize the photobleaching of "this compound" while minimizing any potential damage to the sample.

If background fluorescence cannot be sufficiently reduced experimentally, computational methods can be applied after data acquisition.

  • Background Subtraction: Image analysis software can be used to subtract a background value from your images. This is most effective when the background is uniform across the image.

  • Spectral Unmixing: If you have a spectral imaging system, you can measure the emission spectrum of "this compound" and use spectral unmixing algorithms to separate its contribution from your specific probe's signal.

Experimental Protocols

Protocol 1: Determining the Fluorescence Profile of "this compound"

Objective: To determine the excitation and emission spectra of "this compound" in your experimental buffer.

Materials:

  • "this compound"

  • Your experimental buffer

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of "this compound" in your experimental buffer. The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum: a. Set the emission wavelength to an estimated peak (e.g., in the yellow-orange range, ~550-600 nm). b. Scan a range of excitation wavelengths (e.g., 300-550 nm). c. The wavelength that gives the maximum emission intensity is the excitation maximum.

  • Emission Spectrum: a. Set the excitation wavelength to the determined excitation maximum. b. Scan a range of emission wavelengths (e.g., 500-700 nm). c. The resulting spectrum is the emission profile of "this compound."

Protocol 2: Evaluating the Efficacy of a Chemical Quencher

Objective: To determine if a chemical quencher can reduce the background fluorescence from "this compound."

Materials:

  • "this compound" solution

  • Candidate chemical quencher

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Prepare a series of solutions containing a fixed concentration of "this compound" and varying concentrations of the chemical quencher.

  • Include a control sample with "this compound" but no quencher.

  • Measure the fluorescence intensity of each sample at the excitation and emission maxima of "this compound."

  • Calculate the quenching efficiency for each quencher concentration.

Protocol 3: Pre-treatment by Photobleaching

Objective: To reduce the background fluorescence of "this compound" by photobleaching prior to specific labeling.

Materials:

  • Sample containing "this compound"

  • High-intensity light source (e.g., fluorescence microscope illuminator, LED array)

Procedure:

  • Mount your sample on the microscope or place it under the light source.

  • Expose the sample to continuous illumination. Start with an exposure time of several minutes.

  • Periodically measure the background fluorescence to monitor the rate of photobleaching.

  • Continue exposure until the background fluorescence has reached an acceptable level.

  • Proceed with your standard staining and imaging protocol.

Data Presentation

The following tables can be used to organize your experimental data when troubleshooting "this compound" background fluorescence.

Table 1: Spectral Characteristics of "this compound"

ParameterWavelength (nm)
Excitation Maximum
Emission Maximum

Table 2: Quenching Efficiency of [Quencher Name]

Quencher Concentration (µM)Fluorescence Intensity (a.u.)% Quenching
0 (Control)0%
X
Y
Z

Table 3: Photobleaching Time Course

Exposure Time (min)Background Fluorescence (a.u.)% Reduction
00%
5
10
15

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for selecting a mitigation strategy.

Mitigation_Strategy_Selection Start High Background from This compound Confirmed Can_Modify_Protocol Can experimental protocol be modified? Start->Can_Modify_Protocol Optimize_Protocol Optimize washing, reagents, and optical filters. Can_Modify_Protocol->Optimize_Protocol Yes Can_Use_Quencher Is a compatible chemical quencher available? Can_Modify_Protocol->Can_Use_Quencher No Optimize_Protocol->Can_Use_Quencher Test_Quencher Test chemical quenching. Can_Use_Quencher->Test_Quencher Yes Can_Photobleach Is photobleaching compatible with the sample? Can_Use_Quencher->Can_Photobleach No Test_Quencher->Can_Photobleach Perform_Photobleaching Perform pre-treatment photobleaching. Can_Photobleach->Perform_Photobleaching Yes Post_Acquisition Use post-acquisition background correction. Can_Photobleach->Post_Acquisition No Perform_Photobleaching->Post_Acquisition

Caption: Decision tree for selecting a mitigation strategy.

References

"Solvent Yellow 19" concentration for optimal staining intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Solvent Yellow 19 in staining applications for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a yellow powder that is a monoazo metal complex dye.[1][2] It is characterized by its insolubility in water but good solubility in organic solvents such as ethanol, acetone, and chloroform. Its primary industrial applications include the coloring of resins, transparent lacquers, aluminum foil, plastics, and printing inks.[3][4] In a research context, its lipophilic nature makes it suitable for staining hydrophobic materials.

Q2: What is the recommended solvent for preparing a this compound staining solution?

The choice of solvent is critical and depends on the material being stained. For many applications, ethanol or isopropanol are effective solvents. Acetone can also be used, but its high volatility may require a more controlled staining environment. It is crucial to use a solvent that thoroughly dissolves the dye and does not damage the sample.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh the desired amount of this compound powder and add it to the chosen solvent in a glass container. Use a magnetic stirrer to ensure the dye is completely dissolved. Gentle warming can aid dissolution, but care should be taken to avoid boiling the solvent. It is recommended to filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Q4: What is a typical concentration range for this compound staining solutions?

The optimal concentration will vary depending on the application and the substrate being stained. For transparent materials, a common starting concentration is between 0.02% and 0.05% (w/v).[5] For opaque materials, a higher concentration of around 0.1% (w/v) may be necessary.[5] It is always recommended to perform a concentration gradient test to determine the ideal concentration for your specific experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Staining Staining solution concentration is too low.Increase the concentration of this compound in the staining solution.
Incubation time is too short.Increase the duration of the staining step.
Inappropriate solvent used.Ensure the solvent is compatible with both the dye and the sample material. Test alternative solvents like ethanol, isopropanol, or acetone.
Poor dye solubility.Ensure the dye is fully dissolved in the solvent. Consider gentle heating or sonication to aid dissolution. Filter the solution before use.
Uneven or Patchy Staining Inadequate mixing of the staining solution.Thoroughly mix the staining solution before and during application.
The surface of the sample is contaminated.Ensure the sample surface is clean and free of any residues before staining.
The dye is precipitating out of the solution.This may occur if the solution is old or if the solvent has evaporated. Prepare a fresh staining solution.
Stain Precipitate on Sample The staining solution is oversaturated.Prepare a new solution with a lower concentration of this compound.
The solution was not filtered.Filter the staining solution through a 0.22 µm filter before use.
Incompatibility between the solvent and the sample.Observe for any signs of reaction between the solvent and the sample and choose an alternative solvent if necessary.
Color Fading or Bleaching Exposure to excessive light.Store stained samples in the dark. Use a mounting medium with an anti-fade agent if performing fluorescence microscopy.
Incompatible mounting medium.Ensure the mounting medium is compatible with the stain and the solvent used.

Experimental Protocols

Protocol: Staining of Polymeric Microspheres

This protocol provides a general guideline for staining polymer-based microspheres to assess their morphology and integrity using this compound.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Polymeric microspheres (e.g., PLGA)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound in ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution using a 0.22 µm syringe filter.

  • Staining:

    • Resuspend the microspheres in ethanol.

    • Add the this compound staining solution to the microsphere suspension to achieve a final concentration of 0.05%.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Centrifuge the microsphere suspension to pellet the stained microspheres.

    • Carefully remove the supernatant.

    • Resuspend the pellet in fresh ethanol to wash away excess stain.

    • Repeat the washing step twice.

  • Mounting and Visualization:

    • After the final wash, resuspend the microspheres in a small volume of ethanol.

    • Pipette a small drop of the stained microsphere suspension onto a clean microscope slide.

    • Allow the ethanol to evaporate completely.

    • Add a drop of mounting medium and place a coverslip over the sample.

    • Visualize under a bright-field or fluorescence microscope.

Diagrams

TroubleshootingWorkflow Start Staining Problem Observed WeakStaining Weak or No Staining Start->WeakStaining UnevenStaining Uneven Staining Start->UnevenStaining Precipitate Stain Precipitate Start->Precipitate IncreaseConc Increase Concentration WeakStaining->IncreaseConc Low Intensity? IncreaseTime Increase Incubation Time WeakStaining->IncreaseTime Short Incubation? CheckSolvent Check Solvent Compatibility WeakStaining->CheckSolvent Wrong Solvent? MixSolution Ensure Thorough Mixing UnevenStaining->MixSolution Poor Mixing? CleanSample Clean Sample Surface UnevenStaining->CleanSample Contaminated Surface? FreshSolution Prepare Fresh Solution UnevenStaining->FreshSolution Precipitation? Precipitate->FreshSolution Oversaturated? FilterSolution Filter Staining Solution Precipitate->FilterSolution Unfiltered Solution? End Problem Resolved IncreaseConc->End IncreaseTime->End CheckSolvent->End MixSolution->End CleanSample->End FreshSolution->End FilterSolution->End

Caption: Troubleshooting workflow for common this compound staining issues.

ExperimentalParameters Concentration Dye Concentration StainingIntensity Optimal Staining Intensity Concentration->StainingIntensity Time Incubation Time Time->StainingIntensity Solvent Solvent Type Solvent->StainingIntensity Temperature Staining Temperature Temperature->StainingIntensity

Caption: Key experimental parameters influencing optimal staining intensity.

References

Validation & Comparative

A Head-to-Head Comparison: Nile Red vs. BODIPY 493/503 for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. The choice of fluorescent dye is a critical step in this process. This guide provides an objective comparison of two widely used lipophilic stains: Nile Red and BODIPY 493/503, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.

Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles involved in lipid metabolism, cell signaling, and protein homeostasis. Their study is paramount in fields ranging from metabolic diseases like obesity and diabetes to cancer research and neurodegenerative disorders. Fluorescent microscopy and flow cytometry are powerful techniques for investigating lipid droplet dynamics, and the selection of an appropriate fluorescent probe is fundamental to obtaining reliable and reproducible data. While the initially requested comparison included Solvent Yellow 19, a thorough literature review reveals its primary application as an industrial pigment with no significant data supporting its use in biological lipid droplet staining. Therefore, this guide focuses on a comparison between two of the most prevalent dyes in the field: Nile Red and BODIPY 493/503.

Performance Comparison at a Glance

PropertyNile RedBODIPY 493/503
Excitation Maxima ~515-554 nm (environment dependent)~493 nm
Emission Maxima ~585-638 nm (environment dependent)~503 nm
Quantum Yield Environment dependent, can be high in nonpolar environmentsHigh and stable
Photostability Prone to photobleaching[1][2]More photostable than Nile Red[1][]
Specificity Stains neutral lipids, but can also bind to other lipophilic structures like membranes, leading to higher background.[2][4]Highly specific for neutral lipids within lipid droplets, resulting in a higher signal-to-noise ratio.[5][]
Environmental Sensitivity Highly solvatochromic; emission spectrum shifts with the polarity of the lipid environment.[7]Fluorescence is largely insensitive to the environment.
Cytotoxicity Generally considered to have low cytotoxicity at working concentrations.[7]Low cytotoxicity at working concentrations.[5]
Suitability for Multicolor Imaging Broad emission spectrum can lead to bleed-through into other channels, complicating multicolor experiments.[4][8]Narrow emission spectrum is advantageous for multicolor imaging with other fluorophores.[][8]

In-Depth Analysis

Specificity and Signal-to-Noise Ratio

BODIPY 493/503 is renowned for its high specificity for the neutral lipid core of lipid droplets, which minimizes non-specific background fluorescence and provides a superior signal-to-noise ratio.[5][] This makes it an excellent choice for accurately quantifying lipid droplet content and for high-resolution imaging. Nile Red, while effective, can also associate with other cellular membranes and hydrophobic regions, which may result in higher background fluorescence and complicate image analysis.[2][4]

Photostability and Live-Cell Imaging

For time-lapse imaging and long-term studies, photostability is a critical factor. BODIPY 493/503 demonstrates greater resistance to photobleaching compared to Nile Red, making it more suitable for extended live-cell imaging experiments.[1][] While both dyes can be used for live-cell staining, the rapid photobleaching of Nile Red can be a significant limitation.[1][2]

Spectral Properties and Multicolor Imaging

A key advantage of BODIPY 493/503 is its narrow excitation and emission spectra.[] This characteristic reduces spectral overlap, or bleed-through, into other fluorescence channels, making it highly compatible with multicolor imaging protocols where other fluorescent proteins or dyes are used.[8] In contrast, Nile Red possesses a broad emission spectrum that is also highly dependent on the polarity of its environment (solvatochromism).[7] This can be advantageous for probing the lipid environment but poses a challenge for multicolor experiments due to potential spectral overlap.[4][8]

Experimental Workflows

To facilitate the practical application of these dyes, the following diagrams illustrate the general workflows for live and fixed cell staining.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency wash1 Wash cells with buffer (e.g., PBS or HBSS) cell_culture->wash1 prep_stain Prepare staining solution (Nile Red or BODIPY 493/503) add_stain Incubate cells with staining solution wash1->add_stain wash2 Wash cells to remove excess dye add_stain->wash2 image Image with fluorescence microscope wash2->image

General workflow for live-cell lipid droplet staining.

Fixed_Cell_Staining_Workflow cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_imaging Mounting & Imaging cell_culture Culture cells on coverslips wash1 Wash cells with PBS cell_culture->wash1 fix Fix cells (e.g., with 4% PFA) wash1->fix wash2 Wash cells to remove fixative fix->wash2 add_stain Incubate cells with staining solution wash2->add_stain prep_stain Prepare staining solution (Nile Red or BODIPY 493/503) wash3 Wash cells to remove excess dye add_stain->wash3 mount Mount coverslips on slides wash3->mount image Image with fluorescence microscope mount->image

General workflow for fixed-cell lipid droplet staining.

Experimental Protocols

Nile Red Staining Protocol for Live Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as DMSO or acetone. Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 100-1000 nM in pre-warmed cell culture medium or a buffered salt solution (e.g., PBS or HBSS).[9] The optimal concentration should be determined empirically for your cell type and experimental conditions.

  • Cell Preparation: Grow cells to the desired confluency in a suitable imaging dish or plate.

  • Staining: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the Nile Red working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or HBSS.

  • Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy. For neutral lipids, use an excitation wavelength of ~550 nm and collect emission at ~635 nm. For a more specific signal for cytoplasmic lipid droplets, excitation between 450-500 nm and emission detection above 528 nm can be used.[7]

Nile Red Staining Protocol for Fixed Cells
  • Cell Preparation and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[7] Avoid using alcohol-based fixatives like methanol or ethanol as they can extract lipids.[7]

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Prepare a 1 µg/mL working solution of Nile Red in PBS from a 1 mg/mL stock in methanol.[10] Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.[10]

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an aqueous mounting medium. Image the samples using appropriate filter sets as described for live-cell imaging.

BODIPY 493/503 Staining Protocol for Live Cells
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.[11] Store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution to a final working concentration of 1-2 µM in serum-free medium or PBS.[12][13]

  • Cell Preparation: Culture cells in an appropriate imaging vessel.

  • Staining: Remove the culture medium, wash the cells once with warm PBS, and then add the BODIPY 493/503 working solution. Incubate for 15 minutes at 37°C, protected from light.[12]

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh culture medium or imaging buffer and visualize the lipid droplets using a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).

BODIPY 493/503 Staining Protocol for Fixed Cells
  • Cell Preparation and Fixation: Grow cells on coverslips. Wash with PBS and fix with 2-4% PFA in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a 1 µg/mL (approximately 2 µM) working solution of BODIPY 493/503 in PBS.[11] Incubate the fixed cells with the staining solution for 15 minutes at room temperature, protected from light.[12]

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips using an aqueous mounting medium. If desired, a mounting medium containing a nuclear counterstain like DAPI can be used. Image the cells using a standard FITC/GFP filter set.

Conclusion and Recommendations

Both Nile Red and BODIPY 493/503 are effective and widely used fluorescent dyes for the visualization of intracellular lipid droplets. The choice between them should be guided by the specific requirements of the experiment.

Choose BODIPY 493/503 for:

  • Quantitative analysis: Its high specificity and low background provide more accurate quantification of lipid content.

  • High-resolution imaging: The bright, specific signal allows for clear visualization of lipid droplet morphology.

  • Multicolor imaging: Its narrow emission spectrum minimizes bleed-through into other channels.

  • Long-term live-cell imaging: Its superior photostability is ideal for time-lapse experiments.

Choose Nile Red for:

  • Investigating the lipid environment: Its solvatochromic properties can provide information about the polarity of the lipid droplets.

  • Cost-effective screening: It is a generally less expensive option for routine lipid droplet visualization.

  • When a red-shifted emission is required: To avoid spectral overlap with green fluorophores, although caution is needed due to its broad emission.

By carefully considering the performance characteristics and following the detailed protocols provided in this guide, researchers can confidently select and utilize the most appropriate fluorescent dye to advance their studies of lipid droplet biology.

References

A Head-to-Head Comparison: Solvent Yellow 19 vs. BODIPY Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. An ideal fluorescent probe should exhibit high brightness, exceptional photostability, and spectral properties tailored to the specific application. This guide provides a comprehensive comparison of Solvent Yellow 19 and the well-established family of BODIPY dyes, offering insights into their respective performance for fluorescence-based assays and imaging.

While both this compound and BODIPY dyes are used for their coloration properties, their utility in high-performance fluorescence applications differs dramatically. This guide will delve into the available data, highlighting the stark contrast in their characterization for research purposes.

Quantitative Performance: A Tale of Two Dyes

The following table summarizes the key photophysical properties of this compound and a representative example of a green-emitting BODIPY dye. The disparity in available data is immediately apparent.

PropertyThis compoundBODIPY Dyes (Typical Green Emitter)
Chemical Class Monoazo Metal Complex[1]Boron-dipyrromethene[2]
Absorption Max (λ_max_ abs) Not Available~500 nm[3]
Emission Max (λ_max_ em) Not Available~510-530 nm[3]
Molar Extinction Coefficient (ε) Not Available>80,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ_F_) Not AvailableOften approaching 1.0, even in water[4]
Photostability Lightfastness rated as 6-7 (on a scale of 1-8 for industrial use)[5][6][7]High, resistant to photobleaching[1][3][8]
Solubility Soluble in organic solvents like ethanol, acetone, and toluene[1]Soluble in many organic solvents; water-soluble derivatives available[2][9]
pH Sensitivity Not AvailableRelatively insensitive to pH[2]
Spectral Width Not AvailableNarrow and symmetric emission peaks[3]

Inference: The lack of publicly available data on the core fluorescence properties of this compound makes it an uncharacterized and high-risk choice for quantitative fluorescence-based research. In contrast, BODIPY dyes are exceptionally well-characterized, with a proven track record of high performance in various fluorescence applications.[1][2][3][4][8][10]

Experimental Workflows and Considerations

The successful application of any fluorescent dye is contingent on robust experimental design and execution. Below are typical workflows for characterizing and utilizing fluorescent dyes in a research setting.

Workflow for Characterizing a Fluorescent Dye

A critical first step for any new fluorescent probe is the determination of its fundamental photophysical properties.

G Diagram 1: General Workflow for Fluorescence Characterization A Dissolve Dye in Appropriate Solvent B Measure Absorption Spectrum (Spectrophotometer) A->B D Measure Emission Spectrum (Fluorometer) A->D Excite at λmax abs G Assess Photostability A->G Continuous Excitation C Determine Absorption Maximum (λmax abs) B->C F Determine Fluorescence Quantum Yield (ΦF) B->F E Determine Emission Maximum (λmax em) D->E D->F

Caption: Workflow for characterizing a novel fluorescent dye.

Typical Fluorescence Microscopy Workflow

For cellular imaging, the process involves several key steps from sample preparation to image acquisition.

G Diagram 2: Cellular Imaging Workflow A Prepare Cells/Tissue B Fixation and Permeabilization (if required) A->B C Incubate with Fluorescent Probe B->C D Washing Steps C->D E Mount Sample D->E F Image Acquisition (Fluorescence Microscope) E->F G Image Analysis F->G

Caption: Standard workflow for fluorescence microscopy.

Detailed Experimental Protocols

For reproducible and reliable results, adherence to well-defined experimental protocols is paramount.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes a common method for measuring the fluorescence quantum yield of a sample relative to a known standard.

Objective: To quantify the fluorescence efficiency of a test compound.

Materials:

  • Test dye solution of unknown quantum yield.

  • Standard dye solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Spectrophotometer for absorbance measurements.

  • Fluorometer for fluorescence measurements.

  • Cuvettes (1 cm path length).

  • Solvent used for both standard and test samples.

Procedure:

  • Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes.

  • Determine the slope of the resulting linear fits for both the test (m_test_) and standard (m_std_) samples.

  • Calculate the quantum yield of the test sample (Φ_F(test)_) using the following equation:

    Φ_F(test)_ = Φ_F(std)_ * (m_test_ / m_std_) * (η_test_² / η_std_²)

    where Φ_F(std)_ is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 2: General Staining Protocol for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed cells with a fluorescent dye.

Objective: To visualize cellular structures using a fluorescent probe.

Materials:

  • Cells grown on coverslips or in imaging dishes.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescent dye staining solution (e.g., BODIPY dye conjugate in an appropriate buffer).

  • Mounting medium with an antifade agent.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Wash the cells with PBS to remove growth media.

  • Fix the cells with the fixative solution for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescent dye staining solution for the recommended time and concentration. This step may require optimization.

  • Wash the cells three times with PBS to remove unbound dye.

  • Mount the coverslip onto a microscope slide using mounting medium.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.

The Verdict: BODIPY Dyes for Reproducible Research

For researchers and professionals in drug development, the choice of fluorescent probe should be guided by performance, reliability, and the availability of comprehensive data. BODIPY dyes excel in all these aspects.[2][3][4][8] They offer a versatile platform with a wide range of derivatives spanning the visible spectrum, each characterized by high quantum yields, sharp emission peaks, and excellent photostability.[2][3][4][10] Their relative insensitivity to solvent polarity and pH further enhances their utility in complex biological environments.[2]

This compound, on the other hand, is primarily an industrial colorant with no readily available data to support its use as a high-performance fluorescent probe in a research context.[1][5][6][7] The absence of information on its quantum yield, precise absorption and emission maxima, and photostability under conditions relevant to fluorescence microscopy makes it an unsuitable choice for applications demanding quantitative and reproducible results.

References

A Comparative Guide for Researchers: Oil Red O Dominates Lipid Staining, Solvent Yellow 19 Lacks Scientific Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of lipid metabolism and related cellular processes, the selection of an appropriate lipid stain is a critical methodological consideration. This guide provides a comprehensive comparison of the well-established lipophilic stain, Oil Red O, with the industrial colorant, Solvent Yellow 19. While both are solvent dyes, their applications in a research context are vastly different.

This guide will demonstrate that Oil Red O remains the industry standard for visualizing and quantifying neutral lipids in biological samples due to a wealth of supporting data and established protocols. In stark contrast, this compound has no documented use in biological research for lipid staining, making a direct performance comparison impossible.

Overview of Oil Red O and this compound

Oil Red O is a fat-soluble diazo dye widely used in histology, cytology, and cell biology to stain neutral triglycerides and lipids.[1][2][3] Its vibrant red color provides excellent contrast for microscopic visualization of lipid droplets within cells and tissues.[1][2] In contrast, this compound is a yellow powder primarily used for industrial purposes such as coloring resins, transparent lacquers, and aluminum foil.[4][5] There is no evidence in the scientific literature to support its use for staining biological specimens.

Table 1: General Properties of Oil Red O and this compound

PropertyOil Red OThis compound
C.I. Name Solvent Red 27[1]This compound[4]
CAS Number 1320-06-5[6]10343-55-2[4]
Molecular Formula C₂₆H₂₄N₄O[1][3]C₁₆H₁₄N₄O₈S[4]
Appearance Red powder[3]Yellow powder[4][5]
Solubility Insoluble in water; Soluble in fats, oils, and organic solvents like isopropanol and ethanol.[1][7]Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.[4][5]
Primary Application Staining of neutral lipids in biological samples.[1][2][3]Industrial coloring of resins, lacquers, and plastics.[4][5]

Performance in a Research Context: A One-Sided Comparison

The core of this guide is to compare the performance of these two dyes in a research setting. However, the complete absence of published studies using this compound for biological lipid staining precludes a data-driven comparison of efficacy, specificity, or potential artifacts.

Oil Red O: The Established Standard

Oil Red O is the go-to method for researchers studying lipid accumulation in various contexts, including:

  • Adipogenesis: Visualizing the differentiation of preadipocytes into mature fat cells.

  • Metabolic Diseases: Assessing lipid accumulation in liver (steatosis), muscle, and other tissues in models of obesity and diabetes.

  • Drug Discovery: Screening for compounds that modulate lipid storage.

  • Atherosclerosis Research: Staining of lipid-laden plaques in arterial sections.[3]

The advantages of Oil Red O include its deep red color, which provides clear visualization, and the ability to quantify the stained lipids by extracting the dye and measuring its absorbance.

This compound: Not Suitable for Research Applications

There are several potential reasons why this compound is not used in biological research:

  • Lack of Specificity: It is unknown if this compound would specifically bind to neutral lipids or if it would non-specifically stain other cellular components.

  • Cytotoxicity: As an industrial chemical, its effects on living cells are not characterized for research purposes and it may be toxic.

  • Fluorescence Properties: While some solvent dyes are fluorescent, the fluorescence properties of this compound for microscopy have not been documented in a biological context.

  • Protocol Development: No established protocols exist for its use in staining cells or tissues, including appropriate solvents, concentrations, and incubation times that would be compatible with biological samples.

Experimental Protocol: Oil Red O Staining of Cultured Cells

The following is a standard protocol for staining neutral lipids in cultured cells with Oil Red O.

Materials:

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) or Paraformaldehyde (4%) for fixation

  • Hematoxylin (optional, for counterstaining nuclei)

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Preparation of Oil Red O Stock Solution (0.5% w/v):

    • Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.

    • Stir overnight to ensure complete dissolution. This stock solution is stable at room temperature.

  • Preparation of Oil Red O Working Solution:

    • To prepare the working solution, mix 6 mL of the Oil Red O stock solution with 4 mL of distilled water.

    • Let the solution sit for 20 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be prepared fresh for each experiment.

  • Cell Staining:

    • Wash cultured cells grown on coverslips twice with PBS.

    • Fix the cells with 10% formalin or 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash the fixed cells twice with distilled water.

    • Wash the cells with 60% isopropanol for 5 minutes at room temperature.

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 2-4 times with 60% isopropanol to remove excess stain.

    • Wash the cells with PBS.

  • (Optional) Counterstaining:

    • If desired, counterstain the nuclei with Hematoxylin for 1 minute.

    • Wash thoroughly with tap water.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) under a light microscope.

Visualizing the Workflow

The following diagrams illustrate the key workflows for preparing the Oil Red O staining solution and the cell staining procedure.

Oil_Red_O_Solution_Preparation cluster_stock Stock Solution (0.5% in Isopropanol) cluster_working Working Solution ORO_powder Oil Red O Powder Dissolve Dissolve & Stir ORO_powder->Dissolve Isopropanol 100% Isopropanol Isopropanol->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Mix Mix (6:4 ratio) Stock_Solution->Mix Distilled_Water Distilled Water Distilled_Water->Mix Filter Filter (0.2 µm) Mix->Filter Working_Solution Working Solution Filter->Working_Solution

Caption: Preparation of Oil Red O Staining Solutions.

Cell_Staining_Workflow Start Cultured Cells on Coverslip Wash_PBS1 Wash with PBS Start->Wash_PBS1 Fixation Fix with Formalin/PFA Wash_PBS1->Fixation Wash_H2O Wash with Water Fixation->Wash_H2O Wash_Isopropanol Wash with 60% Isopropanol Wash_H2O->Wash_Isopropanol Stain Stain with Oil Red O Working Solution Wash_Isopropanol->Stain Wash_Isopropanol2 Wash with 60% Isopropanol Stain->Wash_Isopropanol2 Wash_PBS2 Wash with PBS Wash_Isopropanol2->Wash_PBS2 Counterstain Optional: Counterstain with Hematoxylin Wash_PBS2->Counterstain Mount Mount Coverslip Counterstain->Mount Visualize Visualize under Microscope Mount->Visualize

Caption: Oil Red O Staining Workflow for Cultured Cells.

Conclusion

For researchers in drug development and life sciences, Oil Red O is the unequivocally superior choice for the staining of neutral lipids in biological samples. Its utility is supported by decades of use, extensive literature, and well-established protocols. This compound, on the other hand, is an industrial dye with no documented application in a biological research context. Therefore, a direct comparison of their advantages is not feasible. Researchers should continue to rely on Oil Red O for accurate and reliable visualization and quantification of intracellular lipids.

References

Comparative Analysis of Solvent Yellow Dyes in Plastics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of commonly used Solvent Yellow series dyes in various plastic resins. The selection of an appropriate colorant is critical for achieving desired aesthetic and functional properties in plastic products. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key performance data, detailed experimental methodologies, and visual representations of dye characteristics and testing workflows.

Performance Characteristics of Solvent Yellow Dyes

The following tables summarize the key quantitative performance indicators for a selection of Solvent Yellow dyes commonly used in the plastics industry. These parameters are crucial for determining the suitability of a dye for a specific application and processing condition.

Table 1: General Properties and Heat Stability of Selected Solvent Yellow Dyes

C.I. NameChemical ClassCAS NumberMelting Point (°C)Heat Stability (°C)
Solvent Yellow 14 Monoazo842-07-9131 - 134~260
Solvent Yellow 33 Quinoline8003-22-3239 - 244~315
Solvent Yellow 93 Pyrazolone4702-90-3~181>300
Solvent Yellow 114 Quinophthalone7576-65-0263 - 265~300
Solvent Yellow 160:1 -94945-27-4-Excellent
Solvent Yellow 163 Anthraquinone13676-91-0183 - 188~300
Solvent Yellow 179 -80748-21-6115~300

Table 2: Lightfastness and Suitable Resins for Selected Solvent Yellow Dyes

C.I. NameLightfastness (Blue Wool Scale 1-8)Suitable Plastic Resins
Solvent Yellow 14 5-6PVC, Polystyrene, Polyethylene.[1]
Solvent Yellow 33 Masstone: 7, Tint: 4ABS, PMMA.[2]
Solvent Yellow 93 6-7PS, SAN, PMMA, PC, PVC-U, PPO, PET.[3]
Solvent Yellow 114 7-8PS, PET, ABS, PC.[4][5]
Solvent Yellow 160:1 GoodPlastics requiring fluorescent shades.[6]
Solvent Yellow 163 7-8PS, ABS, PMMA, PC, PET.[2][7]
Solvent Yellow 179 7-8PS, ABS, PMMA, PC, PET.[8]

Alternatives to Solvent Yellow Dyes

For applications demanding higher performance or specific properties, a range of organic and inorganic pigments serve as viable alternatives.

Table 3: Comparison with Alternative Yellow Colorants

Colorant TypeExampleKey AdvantagesKey Disadvantages
Organic Pigments Pigment Yellow 110, Pigment Yellow 191High color strength, bright shades, good transparency.[9][10][11]Generally lower heat and light stability compared to inorganic pigments.[9][10][11]
Inorganic Pigments Sicopal® Yellow, Colortherm® YellowExcellent heat, light, and weather fastness; do not migrate.[12]Lower color strength and brightness compared to organic pigments and dyes.[9][10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of dye performance in plastics.

Lightfastness Testing

Based on ISO 105-B02:2014

This method determines the resistance of the color of plastics to the action of an artificial light source representative of natural daylight (D65).[8][13][14]

  • Apparatus : A xenon arc lamp apparatus is used, equipped with filters to simulate daylight through window glass.[14] The device must allow for controlled temperature and humidity.

  • Reference Materials : A set of blue wool references (rated 1 to 8, with 8 being the highest fastness) are used for comparison.[8][15]

  • Procedure :

    • A specimen of the colored plastic is prepared and mounted on a card alongside the blue wool references.

    • The specimens and references are exposed to the xenon arc lamp under specified conditions of temperature and humidity.

    • The exposure is continued until a specified contrast (e.g., grade 4 on the grey scale for assessing change in color) is observed between the exposed and unexposed parts of the blue wool reference corresponding to the expected lightfastness of the sample.

    • The change in color of the test specimen is then assessed by comparing it to the changes in the blue wool references.

  • Assessment : The lightfastness is rated on a scale of 1 to 8, corresponding to the blue wool reference that shows a similar degree of fading.[15]

Heat Stability Testing

Based on ASTM D3012

This method is used to estimate the resistance of plastics to accelerated aging by heat in the presence of air.[16][17][18][19][20]

  • Apparatus : A forced-draft oven equipped with a specimen rotator to ensure uniform exposure.[16][17][18]

  • Procedure :

    • Molded plastic specimens of a standard size (e.g., 10 mm x 50 mm x 1 mm) are prepared.[17]

    • The specimens are mounted on the rotator within the oven.

    • The oven is set to a specified high temperature (e.g., 200°C, 220°C, etc., in intervals).[19]

    • The specimens are exposed for a predetermined duration.

  • Assessment : After exposure, the specimens are visually examined for any change in color, such as discoloration, degradation, or other signs of thermal instability. The temperature at which a discernible color change occurs is considered the heat stability limit.[18][19]

Migration Resistance Testing

Based on FDA 21 CFR 175.300

This regulation provides a framework for testing resinous and polymeric coatings for food contact, which can be adapted for assessing dye migration from plastics.[21]

  • Food Simulants : A range of food-simulating solvents are used, such as 10% ethanol, 50% ethanol, and fatty food simulants, depending on the intended application of the plastic.

  • Procedure :

    • The colored plastic sample is exposed to the appropriate food simulant for a specified time and at a temperature that represents the intended conditions of use.

    • The food simulant is then analyzed to determine the amount of substance that has migrated from the plastic.

  • Assessment : The quantity of migrated substance is measured and compared against the limits set by the regulation. This provides an indication of the dye's propensity to migrate out of the plastic matrix. It is important to note that these are quality control test methods and not migration protocols for all applications.[22]

Color Strength Measurement

Based on ISO 787-24

This standard describes a photometric method for determining the relative tinting strength of colored pigments.[3][7][23][24][25]

  • Principle : The method is based on the Kubelka-Munk theory, which relates the reflectance of a colored sample to its absorption (K) and scattering (S) coefficients. The color strength is proportional to the K/S value.[26]

  • Procedure :

    • A standard dispersion of the dye in a white pigment paste (e.g., with titanium dioxide) is prepared.

    • A similar dispersion of the test sample is prepared at the same concentration.

    • The reflectance of both the standard and the test sample dispersions are measured using a spectrophotometer.

  • Calculation : The relative tinting strength is calculated from the K/S values of the sample and the standard.[26]

Visualizations

The following diagrams illustrate the chemical structures of key Solvent Yellow dyes and a generalized workflow for evaluating their performance in plastics.

Chemical_Structures cluster_SY14 Solvent Yellow 14 (Monoazo) cluster_SY93 Solvent Yellow 93 (Pyrazolone) cluster_SY114 Solvent Yellow 114 (Quinophthalone) cluster_SY163 Solvent Yellow 163 (Anthraquinone) SY14 C16H12N2O SY93 C21H18N4O2 SY114 C18H11NO3 SY163 C26H16O2S2 Dye_Evaluation_Workflow start Dye Selection masterbatch Masterbatch Preparation start->masterbatch molding Injection/Compression Molding masterbatch->molding specimen Specimen Preparation molding->specimen testing Performance Testing specimen->testing lightfastness Lightfastness (ISO 105-B02) testing->lightfastness Light Exposure heat_stability Heat Stability (ASTM D3012) testing->heat_stability Thermal Stress migration Migration (FDA 21 CFR 175.300) testing->migration Solvent Extraction color_strength Color Strength (ISO 787-24) testing->color_strength Spectrophotometry analysis Data Analysis & Comparison lightfastness->analysis heat_stability->analysis migration->analysis color_strength->analysis end Final Report analysis->end

References

Unsuitability of Solvent Yellow 19 for Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for higher resolution in cellular imaging is paramount. Super-resolution microscopy (SRM) techniques, such as stochastic optical reconstruction microscopy (STORM), have revolutionized the field, offering unprecedented detail at the nanoscale. The choice of fluorescent probe is critical to the success of these methods. This guide provides a comparative analysis of Solvent Yellow 19 against dyes well-established in the field of super-resolution microscopy, clarifying why the former is not a suitable candidate and highlighting the essential properties of effective SRM fluorophores.

While a versatile dye in industrial applications for coloring plastics, lacquers, and inks, this compound lacks the specific photophysical and chemical properties required for the demanding environment of super-resolution imaging of biological samples. Its insolubility in water and nature as a metal complex are primary disqualifiers for use in aqueous biological systems. In contrast, dyes that excel in SRM are typically water-soluble, possess high photostability, exhibit robust photoswitching characteristics, and have a high quantum yield.

Comparative Analysis of Fluorophore Properties

The performance of a fluorophore in super-resolution microscopy is dictated by several key parameters. The following table summarizes a comparison between the known properties of this compound and those of dyes commonly used in STORM, a popular SRM technique. Data for established SRM dyes are based on their well-documented performance in imaging buffers.

PropertyThis compoundEstablished SRM Dyes (e.g., Alexa Fluor 647, Cy5, CF Dyes)Significance in Super-Resolution Microscopy
Solubility Insoluble in water; soluble in organic solvents[1][2]Generally water-solubleEssential for labeling biological structures in their aqueous native environment.
Chemical Structure Single azo, Metal Complex[1]Cyanine, Rhodamine, Oxazine, Carbopyronine derivatives[3]The chemical structure dictates the photophysical properties, including the ability to photoswitch, which is fundamental for SRM techniques like STORM.
Photoswitching Not reportedExcellent and reversible on/off switchingThe ability to be repeatedly switched between a fluorescent 'on' state and a dark 'off' state allows for the sequential localization of individual molecules.[3][4]
Quantum Yield Not reported for aqueous mediaHighA high quantum yield translates to brighter signals from single molecules, improving localization precision.
Photostability High heat and light resistance in materials[2]High, but with controlled photobleachingDyes must be stable enough to emit a sufficient number of photons for precise localization before permanently photobleaching.
Targeting No specific biological targetingCan be conjugated to antibodies or other biomoleculesFor meaningful biological imaging, fluorophores must be able to specifically label proteins or structures of interest.

Experimental Protocols: A Look at Established SRM Dyes

The successful application of dyes in super-resolution microscopy is highly dependent on the experimental conditions, particularly the imaging buffer. Below are generalized protocols for preparing samples and imaging with established SRM dyes like Alexa Fluor 647 in a dSTORM setup.

Immunostaining Protocol for dSTORM:

  • Cell Culture and Fixation: Cells are cultured on coverslips, then fixed with a solution of 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) to preserve cellular structures.

  • Permeabilization and Blocking: Cells are permeabilized with a detergent like 0.1% Triton X-100 in PBS to allow antibody access to intracellular targets. Non-specific antibody binding is then blocked using a solution like 3% bovine serum albumin (BSA) in PBS.

  • Primary and Secondary Antibody Staining: The target protein is labeled with a specific primary antibody. This is followed by staining with a secondary antibody conjugated to an SRM-compatible dye (e.g., Alexa Fluor 647).

  • Post-fixation: An optional post-fixation step with 4% paraformaldehyde can be performed to ensure the stability of the labeled structures.

dSTORM Imaging Buffer Preparation:

A critical component for enabling the photoswitching of fluorophores in dSTORM is the imaging buffer. A commonly used buffer composition is:

  • Buffer Base: Tris-HCl (pH 7.5)

  • Oxygen Scavenging System:

    • Glucose (e.g., 5% w/v)

    • Glucose oxidase (e.g., 0.8 mg/mL)

    • Catalase (e.g., 40 µg/mL)

  • Reducing Agent: Cysteamine or β-mercaptoethanol (e.g., 100 mM)[5]

This buffer creates a low-oxygen environment and provides a thiol to facilitate the reversible switching of the dye to a dark state, which is essential for the stochastic activation of individual fluorophores.[3][6]

Visualizing the Workflow and Dye Properties

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for super-resolution microscopy and a conceptual comparison of dye properties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging Super-Resolution Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking staining Antibody Staining blocking->staining mounting Mounting in Imaging Buffer staining->mounting Sample Ready acquisition Image Acquisition (STORM) mounting->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Data Analysis reconstruction->analysis High-Resolution Image

A typical experimental workflow for super-resolution microscopy.

dye_properties cluster_srm_dyes Ideal SRM Dye Properties cluster_solvent_yellow This compound Properties solubility High Water Solubility suitability Suitable for SRM solubility->suitability photostability High Photostability photostability->suitability quantum_yield High Quantum Yield quantum_yield->suitability photoswitching Efficient Photoswitching photoswitching->suitability targeting Specific Targeting targeting->suitability sy_solubility Insoluble in Water unsuitability Unsuitable for SRM sy_solubility->unsuitability sy_properties No Photoswitching sy_properties->unsuitability sy_targeting Non-specific sy_targeting->unsuitability

Conceptual comparison of dye properties for SRM suitability.

References

Comparative Guide to Viscosity Sensors: Evaluating Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Solvent Yellow 19" against established fluorescent viscosity sensors. Due to a lack of available experimental data on the viscosity-dependent photophysical properties of this compound, this document outlines the necessary validation protocols and compares its known characteristics with proven viscosity probes, namely BODIPY-based molecular rotors and 9-(dicyanovinyl)julolidine (DCVJ).

Introduction to Fluorescent Viscosity Sensors

Fluorescent viscosity sensors are molecules whose fluorescence properties, such as quantum yield and lifetime, are sensitive to the viscosity of their local environment. These probes are invaluable tools in cellular biology, materials science, and drug development for monitoring changes in microviscosity. The mechanism of many such sensors relies on the principle of restricted intramolecular rotation (RIR). In low-viscosity environments, non-radiative decay pathways through intramolecular rotation or twisting are dominant, leading to low fluorescence. In viscous media, this rotation is hindered, promoting radiative decay and thus enhancing fluorescence intensity and prolonging the fluorescence lifetime.

Performance Comparison

A direct performance comparison of this compound as a viscosity sensor is currently not possible due to the absence of published data on its viscosity-dependent fluorescence. However, we can compare its known properties with those of well-established viscosity sensors.

Table 1: Comparison of this compound with Established Viscosity Sensors

PropertyThis compoundBODIPY-Based Rotors (e.g., BTV)9-(dicyanovinyl)julolidine (DCVJ)
Chemical Class Monoazo Metal ComplexBoron-dipyrrometheneJulolidine derivative
Viscosity Sensing Mechanism Unknown (Hypothesized RIR)Restricted Intramolecular Rotation (RIR)Restricted Intramolecular Rotation (RIR)
Fluorescence Quantum Yield (ΦF) vs. Viscosity Data not availableSignificant increase (e.g., from 0.01 to 0.57)[1]Increases up to 30-fold[2][3]
Fluorescence Lifetime (τ) vs. Viscosity Data not availableLinear relationship with viscosity[1]Increases with viscosity
Excitation Max (λex) Data not available~488 nm (Typical)~455 nm[2]
Emission Max (λem) Data not available~515 nm (Typical)~500 nm[2]
Solubility Soluble in organic solvents, insoluble in waterVaries with functionalizationSoluble in organic solvents

Experimental Protocols for Validation

To validate this compound as a viscosity sensor, the following key experiments must be performed.

Preparation of Solvents with Varying Viscosities

A series of solvents with a wide range of viscosities can be prepared using methanol-glycerol mixtures. The viscosity of these mixtures is well-characterized and can be precisely controlled by adjusting the volume ratio of methanol and glycerol.

Measurement of Photophysical Properties

3.2.1. Steady-State Absorption and Emission Spectroscopy:

  • Prepare stock solutions of this compound and the reference standard (e.g., a well-characterized BODIPY rotor or DCVJ) in a suitable solvent (e.g., methanol).

  • Prepare a series of solutions of the dyes in the methanol-glycerol mixtures with varying viscosity.

  • Record the absorption spectra to determine the absorption maximum (λabs) for each solution.

  • Record the fluorescence emission spectra by exciting at the absorption maximum and determine the emission maximum (λem) and integrated fluorescence intensity.

3.2.2. Fluorescence Quantum Yield (ΦF) Determination: The relative fluorescence quantum yield can be determined using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

Where:

  • ΦF is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • 'sample' and 'ref' refer to the sample and reference, respectively.

3.2.3. Fluorescence Lifetime (τ) Measurement:

  • Use a time-correlated single photon counting (TCSPC) system.

  • Excite the samples in the methanol-glycerol mixtures with a pulsed laser source at the absorption maximum.

  • Collect the fluorescence decay profiles.

  • Fit the decay curves to a multi-exponential decay model to determine the fluorescence lifetime (τ).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway of a molecular rotor-based viscosity sensor and the experimental workflow for its validation.

Signaling_Pathway Signaling Pathway of a Molecular Rotor Excitation Light Excitation ExcitedState Excited State (S1) (Planar) Excitation->ExcitedState GroundState Ground State (S0) (Non-planar) GroundState->Excitation Absorption Rotation Intramolecular Rotation ExcitedState->Rotation Low Viscosity Viscosity High Viscosity ExcitedState->Viscosity Hindrance Fluorescence Fluorescence (Radiative Decay) ExcitedState->Fluorescence NonRadiative Non-Radiative Decay Rotation->NonRadiative Viscosity->Fluorescence

Signaling Pathway of a Molecular Rotor

Experimental_Workflow Experimental Workflow for Viscosity Sensor Validation cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis PrepSolvents Prepare Methanol-Glycerol Mixtures of Known Viscosity PrepDye Prepare Dye Solutions PrepSolvents->PrepDye Absorbance Measure Absorbance PrepDye->Absorbance Emission Measure Fluorescence Emission PrepDye->Emission Lifetime Measure Fluorescence Lifetime (TCSPC) PrepDye->Lifetime CalcQY Calculate Quantum Yield (ΦF) Absorbance->CalcQY Emission->CalcQY FitLifetime Analyze Lifetime Data (τ) Lifetime->FitLifetime PlotData Plot ΦF and τ vs. Viscosity CalcQY->PlotData FitLifetime->PlotData

Experimental Workflow for Viscosity Sensor Validation

Conclusion and Future Outlook

While this compound's chemical structure, being a metal-complex azo dye, suggests potential for environmentally sensitive fluorescence, there is currently no experimental evidence to support its use as a viscosity sensor. To validate its potential, a systematic investigation of its photophysical properties in environments of varying viscosity is imperative. The experimental protocols outlined in this guide provide a clear roadmap for such a validation study. A comparison with established sensors like BODIPY-based rotors and DCVJ reveals the high benchmark that any new viscosity probe must meet in terms of sensitivity, linearity, and photostability. Future research should focus on performing these crucial experiments to determine if this compound can indeed serve as a viable and perhaps advantageous alternative to existing viscosity sensors.

References

A Comparative Analysis of Solvent Yellow 19 and Its Potential Cellular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the industrial dye Solvent Yellow 19 and its potential for cross-reactivity with cellular components. Due to a lack of specific studies on this compound's direct interactions within a biological context, this guide will use the well-researched, structurally related monoazo dye, Sudan I (Solvent Yellow 14), as a representative compound to explore the potential mechanisms of cross-reactivity. This will be contrasted with fluorescent dyes specifically designed for biological imaging, which undergo rigorous testing to minimize off-target effects.

Overview of this compound

This compound, a monoazo dye, is primarily utilized in industrial applications for coloring materials such as resins, transparent lacquers, and aluminum foil.[1][2][3][4][5] It is a yellow powder that is insoluble in water but soluble in organic solvents.[1] While its industrial applications are well-documented, its interactions with biological systems at a molecular level have not been extensively studied.

Potential for Cellular Cross-Reactivity: Insights from Azo Dyes

Azo dyes, as a class of compounds, are known to have the potential to interact with biological macromolecules.[6] The core of their reactivity lies in the azo bond and the aromatic ring structures, which can participate in various interactions.

Interaction with Proteins

Azo dyes can bind to proteins through hydrophobic interactions and hydrogen bonding.[6] A study on the interaction of two synthetic azo dyes with human serum albumin (HSA) demonstrated that the dyes could quench the intrinsic fluorescence of the protein, indicating binding.[6] Molecular docking studies suggested that the binding occurred in a specific subdomain of HSA.[6] Furthermore, the interaction induced changes in the secondary structure of the protein.[6]

A chemoproteomic approach has been developed to profile the reactivity of tyrosine residues in the human proteome using an azo coupling reaction.[7][8] This highlights a specific mechanism by which azo dyes can covalently bind to proteins, potentially altering their structure and function.

Interaction with Nucleic Acids

Some azo dyes, particularly after metabolic activation, can interact with DNA and RNA. Sudan I, a potential human carcinogen, is known to be metabolized by cytochrome P450 enzymes to reactive species that can form adducts with DNA.[9] The primary target for this binding is the guanosine base in DNA and RNA.[9] This genotoxic effect is a significant concern for azo dyes that can enter the cell and be processed by metabolic enzymes.

Comparison with Biological Stains

In contrast to industrial dyes like this compound, fluorescent stains designed for biological research undergo extensive testing to ensure specificity and minimize cross-reactivity. These stains are developed to target specific organelles or molecules with high affinity and selectivity.

FeatureThis compound (inferred from Azo Dye properties)Biological Fluorescent Stains
Primary Application Industrial coloring (resins, lacquers)[1][2][3][4][5]Biological imaging and research
Specificity Low; potential for broad, non-specific binding to proteins and nucleic acids.High; designed to target specific cellular components.
Potential Cross-Reactivity High; can interact with various proteins and form DNA adducts after metabolic activation (as seen with Sudan I).[6][9]Low; optimized to reduce off-target binding and cellular toxicity.
Toxicity Potential for genotoxicity and cytotoxicity (based on related azo dyes).[9]Generally low at working concentrations, with extensive toxicity testing.

Experimental Protocols

While specific protocols for assessing this compound cross-reactivity are not available, the following are general methodologies used to study the interaction of small molecules with cellular components.

Protocol 1: In Vitro Protein Binding Assay (Fluorescence Quenching)

This protocol is adapted from studies on the interaction of azo dyes with serum albumin.[6]

Objective: To determine if this compound binds to a model protein (e.g., Bovine Serum Albumin, BSA) and to estimate the binding affinity.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of BSA in PBS.

  • Prepare a series of solutions with a fixed concentration of BSA and increasing concentrations of this compound.

  • Incubate the solutions at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution, with an excitation wavelength appropriate for tryptophan fluorescence in BSA (around 280 nm).

  • Observe the quenching of BSA fluorescence as a function of this compound concentration.

  • Analyze the data using the Stern-Volmer equation to determine the quenching constant and infer the binding mechanism.

Protocol 2: Cellular Uptake and Localization

Objective: To determine if this compound can enter cells and where it localizes.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Fluorescence microscope

Procedure:

  • Culture cells on glass-bottom dishes.

  • Treat the cells with various concentrations of this compound for different time periods.

  • Wash the cells with PBS to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the expected emission of this compound.

  • Co-stain with organelle-specific fluorescent markers to determine the subcellular localization of this compound.

Visualizing Potential Interactions

The following diagrams illustrate the potential interaction pathways of a generic azo dye with cellular components.

G AzoDye Azo Dye (e.g., this compound) Cell Cell Membrane AzoDye->Cell Passive Diffusion Cytoplasm Cytoplasm Cell->Cytoplasm Protein Cellular Proteins Cytoplasm->Protein Non-covalent binding (Hydrophobic, H-bonds) Metabolism Metabolic Activation (e.g., Cytochrome P450) Cytoplasm->Metabolism Nucleus Nucleus DNA DNA/RNA Nucleus->DNA DNA Adducts ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ReactiveMetabolite->Nucleus ReactiveMetabolite->Protein Covalent Adducts

Caption: Potential cellular interaction pathways for an azo dye.

G cluster_protein Protein P1 Tyr P2 Trp P3 Hydrophobic Pocket AzoDye Azo Dye AzoDye->P1 Azo Coupling (Covalent) AzoDye->P3 Hydrophobic Interaction

Caption: Azo dye interactions with protein residues.

Conclusion

While there is no direct evidence of this compound's cross-reactivity with cellular components, the known behavior of other azo dyes, such as Sudan I, suggests a high potential for such interactions. These can range from non-covalent binding to proteins to the formation of covalent adducts with DNA after metabolic activation. For researchers requiring cellular stains, it is imperative to use dyes that have been specifically designed and validated for biological applications to ensure target specificity and minimize confounding off-target effects. The use of industrial dyes like this compound in a biological context is not recommended without extensive prior validation of its potential for cross-reactivity.

References

Quantitative comparison of "Solvent Yellow 19" and Sudan dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Solvent Yellow 19 and Sudan Dyes for Research Applications

This guide provides a quantitative comparison between this compound and the Sudan dye family, with a focus on their physicochemical properties and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development who utilize these dyes as coloring agents in various applications.

Overview

This compound is a metal-complex monoazo dye known for its heat resistance and light fastness.[1] It is commonly used for coloring resins, transparent lacquers, and aluminum foil.[1][2] Sudan dyes are a group of synthetic azo compounds that are highly soluble in fats and organic solvents, making them suitable for coloring oils, waxes, and plastics.[3][4][5] However, several Sudan dyes, notably Sudan I, III, and IV, have been classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC) due to their potential health risks.[3][6] Their use in food is prohibited in many jurisdictions, including the European Union and the United States.[3][4]

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and representative Sudan dyes. Data is compiled from various sources, and ranges are provided where conflicting values were reported.

PropertyThis compoundSudan I (C.I. Solvent Yellow 14)Sudan IV (C.I. Solvent Red 24)
C.I. Name 13900:1[7]12055[8][9]26105
CAS Number 10343-55-2, 4314-14-1[7]842-07-9[3][8]85-83-6
Molecular Formula C16H11CrN4O8S or C16H14N4O8S[1]C16H12N2O[8][10]C24H20N4O[6]
Molecular Weight ( g/mol ) 422.37 - 471.34[1]248.28[9]380.45[11]
Appearance Yellow to Brown Powder[12]Orange-Red Crystalline Powder[8][10]Reddish-Brown Crystals[6]
Melting Point (°C) 140 - 200[7][12]129 - 134[8][13]199[6][14]
Max. Absorption (λmax) Not specified480 nm (in Methanol)[10], 461-491 nm (in Ethanol)[9]520 nm, 357 nm[6][14]
Molar Absorptivity (ε) Not specified≥11,000 L·mol⁻¹·cm⁻¹ (at λmax in Ethanol)[9]Not specified
Water Solubility Insoluble[2]0.5 g/L (at 30°C)[10][15]Insoluble
Solubility in Ethanol (g/L) 70 - 300[12][16]Soluble[10]Slightly Soluble[17]
Solubility in Chloroform Soluble[2]1 mg/mL[9]1 mg/mL[17]
Solubility in MEK (g/L) 500[16][18]Not specifiedNot specified
Solubility in Toluene (g/L) 400[16][18]Not specifiedNot specified

Toxicological Profile: Metabolic Pathways

A significant differentiator between this compound and Sudan dyes lies in their metabolic fate and resulting toxicity. Sudan dyes are metabolized by both liver enzymes and gut microflora through the reductive cleavage of their azo (-N=N-) bond.[19][20][21] This process releases aromatic amines, which are known or suspected carcinogens.[21][22] For instance, Sudan I metabolism yields aniline and 1-amino-2-naphthol, which can lead to the formation of DNA adducts, posing a genotoxic risk.[19][22]

Sudan_Metabolism SudanI Sudan I (in GI Tract or Liver) Enzymes Azo Reductases (Microflora / Liver CYP450) SudanI->Enzymes Metabolic Activation Metabolites Metabolites Enzymes->Metabolites Reductive Cleavage Aniline Aniline Metabolites->Aniline Naphthol 1-Amino-2-naphthol Metabolites->Naphthol DNA_Adducts DNA Adducts Aniline->DNA_Adducts Naphthol->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Caption: Metabolic pathway of Sudan I leading to potentially carcinogenic metabolites.

Experimental Protocols

Accurate quantitative comparison requires standardized experimental methods. Below are detailed protocols for determining dye solubility and molar absorptivity.

Determination of Dye Solubility (Gravimetric Method)

This protocol determines the amount of insoluble material in a dye sample in a given solvent.

Solubility_Workflow start Start step1 1. Weigh Dye Sample (e.g., 1.0 g) start->step1 step2 2. Add Known Volume of Solvent (e.g., 100 mL) step1->step2 step3 3. Agitate/Stir (e.g., 1 hr at 25°C) step2->step3 step4 4. Filter Solution (Pre-weighed filter paper) step3->step4 step5 5. Dry Filter Paper (to constant weight) step4->step5 step6 6. Weigh Dried Filter Paper with Insoluble Matter step5->step6 step7 7. Calculate Solubility step6->step7 end_node End step7->end_node

Caption: Experimental workflow for determining dye solubility using the gravimetric method.

Methodology:

  • Accurately weigh a specified amount of the dye.

  • Dissolve the dye in a precise volume of the chosen solvent (e.g., ethanol, chloroform) at a constant temperature.

  • Agitate the mixture for a set period to ensure maximum dissolution.

  • Filter the solution through a pre-weighed microfilter to separate any insoluble components.[23]

  • The filtrate containing the dissolved dye can be used for other analyses. The filter paper with the residue is dried in an oven until a constant weight is achieved.

  • The final weight of the filter paper is measured. The difference between the final and initial weight gives the mass of the insoluble material.

  • Solubility is calculated based on the mass of the dye that dissolved in the known volume of solvent.

Determination of Molar Absorptivity (Spectrophotometry)

This protocol uses UV-Visible spectrophotometry and the Beer-Lambert law to determine the molar absorptivity of a dye at its wavelength of maximum absorbance (λmax).[24][25]

Molar_Absorptivity_Workflow start Start step1 1. Prepare Stock Solution (Known Concentration) start->step1 step2 2. Create Serial Dilutions (e.g., 5 standards) step1->step2 step3 3. Scan to Find λmax (Wavelength of max. absorbance) step2->step3 step4 4. Measure Absorbance of each standard at λmax step3->step4 step5 5. Plot Calibration Curve (Absorbance vs. Concentration) step4->step5 step6 6. Determine Slope of Line (Slope = ε * l) step5->step6 step7 7. Calculate ε (ε = Slope / l) step6->step7 end_node End step7->end_node

Caption: Experimental workflow for determining molar absorptivity via spectrophotometry.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of solutions with known, varying concentrations of the dye in a suitable solvent.[25]

  • Spectrophotometer Setup: Use a spectrophotometer and a cuvette with a known pathlength (l), typically 1 cm. Use the pure solvent as a blank to zero the instrument.[25]

  • Determine λmax: Measure the absorbance spectrum of one of the dye solutions across a range of wavelengths to identify the wavelength of maximum absorbance (λmax).[24]

  • Measure Absorbance: Measure the absorbance (A) of each standard solution at the determined λmax.

  • Plot Data: Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[24]

  • Calculate Molar Absorptivity (ε): According to the Beer-Lambert Law (A = εlc), the slope of the linear portion of the calibration curve is equal to ε * l. Therefore, molar absorptivity can be calculated as: ε = slope / l.[26]

References

A Comparative Guide to the Spectral Properties of Solvent Yellow 19, GFP, and RFP for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral characteristics of the industrial dye Solvent Yellow 19 and the commonly used fluorescent proteins, Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). The primary focus is to evaluate the potential for spectral overlap, a critical consideration in multi-color fluorescence microscopy and other fluorescence-based assays.

Executive Summary

A thorough investigation into the spectral properties of this compound reveals a significant lack of available data regarding its fluorescence excitation and emission spectra. This industrial dye, a monoazo metal complex, is primarily utilized for its colorant properties in materials such as plastics, coatings, and inks. While some solvent dyes exhibit fluorescence, the absence of accessible fluorescence data for this compound in scientific literature and technical data sheets suggests that it is not a fluorophore commonly employed in research applications and may possess low or negligible fluorescence quantum yield.

In contrast, Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP) are well-characterized fluorophores with extensive documentation of their spectral properties. This guide will proceed by presenting the spectral data for common variants of GFP and RFP and will detail the experimental protocols necessary to assess spectral overlap with any potential fluorophore. This information is crucial for researchers to minimize spectral bleed-through and ensure the accuracy of their fluorescence imaging data.

Spectral Properties of GFP and RFP

The selection of appropriate fluorescent proteins is paramount for the success of multi-color imaging experiments. The following tables summarize the spectral properties of several common variants of GFP and RFP.

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield
Green Fluorescent Proteins (GFP)
EGFP4885070.60
Emerald4875090.68
Superfolder GFP4855100.65
Red Fluorescent Proteins (RFP)
mCherry5876100.22
tdTomato5545810.69
DsRed-Express25575790.55
mRFP15846070.25

Note: The quantum yield is a measure of the efficiency of fluorescence. Values can vary depending on the cellular environment.

Assessment of Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or vice-versa. This can lead to two primary issues in fluorescence microscopy:

  • Spectral Bleed-through (Crosstalk): The signal from one fluorophore is detected in the channel intended for another.

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer between two fluorophores in close proximity.

Given the lack of fluorescence data for this compound, a direct assessment of its spectral overlap with GFP and RFP cannot be performed. However, should a researcher wish to evaluate a different yellow dye or any other fluorophore, the following experimental protocols are recommended.

Experimental Protocols

Objective: To determine the excitation and emission spectra of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent (e.g., ethanol, DMSO, or a buffer appropriate for the experimental conditions). For fluorescent proteins expressed in cells, a lysate of transfected cells can be used, or the purified protein can be analyzed.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission (if known) or a wavelength within the expected emission range.

    • Scan the excitation monochromator across a range of wavelengths (e.g., 300-600 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength (e.g., λex + 20 nm to 800 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

Objective: To quantify the percentage of signal from one fluorophore that is detected in another fluorophore's detection channel.

Methodology:

  • Sample Preparation: Prepare two sets of samples.

    • Sample A: Cells expressing only GFP (or labeled with the first fluorophore).

    • Sample B: Cells expressing only RFP (or labeled with the second fluorophore).

  • Image Acquisition:

    • Using a fluorescence microscope with appropriate filter sets for both GFP and RFP, acquire images of both samples in both channels.

    • For Sample A (GFP only):

      • Acquire an image using the GFP filter set (Channel 1).

      • Acquire an image using the RFP filter set (Channel 2). The signal in this image is the bleed-through of GFP into the RFP channel.

    • For Sample B (RFP only):

      • Acquire an image using the RFP filter set (Channel 2).

      • Acquire an image using the GFP filter set (Channel 1). The signal in this image is the bleed-through of RFP into the GFP channel.

  • Data Analysis:

    • Measure the mean fluorescence intensity in a region of interest (ROI) for each image.

    • Calculate the bleed-through percentage:

      • % Bleed-through (GFP into RFP channel) = (Mean Intensity of Sample A in Channel 2 / Mean Intensity of Sample A in Channel 1) * 100

      • % Bleed-through (RFP into GFP channel) = (Mean Intensity of Sample B in Channel 1 / Mean Intensity of Sample B in Channel 2) * 100

Visualization of Concepts

Bleedthrough_Workflow cluster_setup Experimental Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis Sample_A Sample A: GFP only Acquire_A1 Image Sample A in GFP Channel Sample_A->Acquire_A1 Acquire_A2 Image Sample A in RFP Channel (Bleed-through) Sample_A->Acquire_A2 Sample_B Sample B: RFP only Acquire_B2 Image Sample B in RFP Channel Sample_B->Acquire_B2 Acquire_B1 Image Sample B in GFP Channel (Bleed-through) Sample_B->Acquire_B1 Measure_Intensity Measure Mean Fluorescence Intensity Acquire_A1->Measure_Intensity Acquire_A2->Measure_Intensity Acquire_B2->Measure_Intensity Acquire_B1->Measure_Intensity Calculate_BT Calculate Bleed-through Percentage Measure_Intensity->Calculate_BT

A Comparative Guide to Solvatochromic Dyes: Benchmarking Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon in various scientific fields, including drug delivery, sensor development, and cellular imaging.[1] The choice of a solvatochromic dye is dictated by the specific application, hinging on factors such as the magnitude of the spectral shift, fluorescence quantum yield, and environmental sensitivity.

Comparative Analysis of Benchmark Solvatochromic Dyes

The following table summarizes the solvatochromic properties of Reichardt's Dye, Nile Red, and DCM in a range of solvents with varying polarities. These dyes are frequently used as benchmarks due to their pronounced and well-documented solvatochromic shifts.

SolventDielectric Constant (ε)Reichardt's Dye (λmax abs, nm)Nile Red (λmax abs, nm)Nile Red (λmax em, nm)DCM (λmax abs, nm)DCM (λmax em, nm)
n-Hexane1.88~810500-530526~453~550
Toluene2.38~780537566465570
Acetone20.7662~540~620464605
Ethanol24.5550~550~630468620
Methanol32.7515550633468.5630
Water80.1453(non-fluorescent)663~480~650

Note: The values presented are approximate and can vary slightly based on experimental conditions. Data for Solvent Yellow 19 is not included due to a lack of publicly available experimental results.

Key Observations:

  • Reichardt's Dye exhibits one of the largest known negative solvatochromic shifts, with its absorption maximum moving to shorter wavelengths (a hypsochromic or blue shift) as solvent polarity increases.[2][3][4][5][6] This makes it an extremely sensitive indicator of solvent polarity.

  • Nile Red displays a significant positive solvatochromism, meaning its emission maximum shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity.[7][8][9][10][11] It is particularly useful for probing hydrophobic environments as its fluorescence is quenched in polar solvents like water.

  • DCM also shows a pronounced positive solvatochromism and is known for its high fluorescence quantum yield, making it a valuable tool in applications like organic light-emitting diodes (OLEDs) and as a laser dye.[12][13][14]

Experimental Protocols for Solvatochromic Analysis

To benchmark "this compound" or any other dye, the following experimental workflow can be employed.

I. Preparation of Dye Solutions
  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in a high-purity solvent in which it is readily soluble.

  • Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (e.g., 1-10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol, methanol, and water). Ensure the final concentration allows for absorbance measurements within the linear range of the spectrophotometer (typically < 1.0 AU).

II. UV-Visible Absorption Spectroscopy
  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Blanking: For each solvent, use a cuvette filled with the pure solvent to blank the spectrophotometer.

  • Measurement: Record the absorption spectrum of each dye solution over a relevant wavelength range.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the dye in each solvent.

III. Fluorescence Spectroscopy
  • Instrumentation: Employ a spectrofluorometer.

  • Excitation: Excite the sample at or near its absorption maximum (λmax).

  • Emission Spectrum: Record the fluorescence emission spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λem) for the dye in each solvent.

IV. Calculation of Stokes Shift

The Stokes shift is the difference in energy between the electronic absorption and emission maxima. It provides insights into the change in geometry and electronic distribution of the dye molecule between its ground and excited states.

The Stokes shift can be calculated in wavenumbers (cm⁻¹) using the following formula:

Stokes Shift (cm⁻¹) = (1 / λmax abs (nm) - 1 / λmax em (nm)) * 10⁷

A larger Stokes shift generally indicates a more significant difference between the ground and excited state geometries and dipole moments.[15][16][17][18][19]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in evaluating the solvatochromic properties of a dye.

ExperimentalWorkflow A Prepare Stock Solution B Prepare Working Solutions in Various Solvents A->B C UV-Vis Spectroscopy B->C D Fluorescence Spectroscopy B->D E Determine λmax (abs) C->E F Determine λmax (em) D->F G Calculate Stokes Shift E->G H Comparative Analysis E->H F->G F->H G->H

Caption: Workflow for solvatochromic dye characterization.

Logical Relationship of Solvatochromic Analysis

The following diagram illustrates the logical flow from experimental measurements to the final comparative analysis of solvatochromic dyes.

LogicalFlow cluster_experiment Experimental Measurement cluster_data Data Extraction cluster_analysis Analysis A Absorption Spectra C λmax (abs) A->C B Emission Spectra D λmax (em) B->D E Stokes Shift C->E F Solvatochromic Shift C->F D->E D->F G Benchmark Comparison E->G F->G

Caption: Logical flow of solvatochromic data analysis.

By following the outlined protocols and utilizing the provided comparative data, researchers can effectively benchmark the solvatochromic properties of "this compound" or other novel dyes against established standards, enabling informed decisions for their specific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Solvent Yellow 19: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical substances like Solvent Yellow 19 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with best practices for hazardous waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Respiratory Protection: An approved respirator should be worn, especially in situations where dust may be generated.

  • Body Protection: Wear appropriate protective clothing to minimize skin contact.

Ensure that an eyewash station and a safety shower are readily accessible in the handling area.

Step-by-Step Disposal Procedure

The disposal of this compound, a yellow powder that is insoluble in water, must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain.[1]

  • Waste Identification and Classification:

    • As a chemical waste generator, you are responsible for determining if this compound is classified as a hazardous waste according to state and local regulations.[2] These regulations will dictate the specific disposal requirements.

  • Waste Collection and Segregation:

    • Collect waste this compound in a dedicated, suitable disposal container that can be tightly sealed.[1][2]

    • For spills, carefully vacuum or sweep up the material and place it into the designated disposal container.[2] Take immediate action to clean up spills, observing all safety precautions.[2]

    • Avoid generating dust during collection.[2]

    • This compound has the chemical formula C16H14N4O8S and does not contain halogens.[2] Therefore, it should be segregated with other non-halogenated solvent wastes.[1][3] Mixing it with halogenated waste would necessitate more complex and costly disposal procedures.[1]

  • Container Labeling:

    • Properly label the waste container with its contents, including the chemical name "this compound" and any other required hazard information as per your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • You are legally responsible for the waste from "cradle to grave," which includes ensuring that the transporter and the disposal facility are legally permitted to handle this type of waste.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C16H14N4O8S[2]
Molecular Weight 422.37[2]
CAS Number 10343-55-2[2][4]
Appearance Yellow Powder[2]
Solubility in Water Insoluble[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Identify this compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->wear_ppe collect_waste Collect Waste in a Suitable, Sealable Container wear_ppe->collect_waste spill_cleanup Clean Spills Immediately: Vacuum or Sweep collect_waste->spill_cleanup If spill occurs segregate Segregate as Non-Halogenated Waste collect_waste->segregate spill_cleanup->collect_waste label_container Label Container Clearly: 'this compound Waste' segregate->label_container store_safely Store in a Cool, Dry, Well-Ventilated Area label_container->store_safely contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store_safely->contact_ehs end Arrange for Professional Disposal contact_ehs->end

A flowchart outlining the proper disposal procedure for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Solvent Yellow 19, a monoazo series, metal complex dye. Adherence to these procedures is critical to minimize exposure and ensure responsible disposal.

Key Safety and Logistical Information at a Glance

The following table summarizes the crucial personal protective equipment (PPE) and handling requirements for this compound.

Equipment/ProcedureSpecificationPurpose
Respiratory Protection An approved respirator should be worn when necessary.[1]To prevent inhalation of the yellow powder, which can cause respiratory tract irritation.[1]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles are required.[1]To protect against dust that may cause eye irritation and inflammation.[1]
Hand Protection Appropriate protective gloves, such as rubber gloves, must be worn.[1]To prevent skin exposure and potential irritation.[1]
Skin and Body Protection Wear appropriate protective clothing to minimize skin contact.[1]To reduce the possibility of skin irritation from prolonged or repeated contact.[1]
Engineering Controls Use only in a chemical fume hood.[1] Process enclosures, local exhaust ventilation, or other engineering controls should be used to manage airborne levels.[1]To control exposure to airborne particles and minimize dust generation.[1]
General Hygiene Wash hands thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]To prevent accidental ingestion and cross-contamination.
Emergency Equipment An eyewash facility and a safety shower must be readily available.[1]To provide immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is crucial for minimizing risks associated with handling this compound.

1. Pre-Operational Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood and any local exhaust ventilation are functioning correctly.

  • Assemble PPE: Confirm that all required PPE (respirator, safety goggles, gloves, and protective clothing) is available and in good condition.

  • Review Emergency Procedures: Locate the nearest eyewash station and safety shower. Be familiar with the facility's spill response protocol.

  • Prepare Workspace: Ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and materials ready to minimize movement and potential for spills.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Minimize Dust Generation: Handle this compound carefully to avoid creating dust.[1]

  • Portioning and Weighing: If portioning or weighing the powder, do so within the chemical fume hood.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • No Ingestion or Inhalation: Avoid ingestion and inhalation of the chemical.[1]

3. Post-Handling Steps:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Remove PPE: Remove protective clothing, gloves, and eye protection in a manner that avoids contaminating yourself or the surrounding area.

  • Clean Workspace: Clean the work area, ensuring any residual dust is appropriately collected and disposed of as hazardous waste.

  • Store Properly: Store this compound in tight and light-resistant containers in a cool, dry place.[1] Keep containers tightly closed when not in use.[1]

Disposal Plan: A Responsible Approach

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • Segregate Waste: Collect all waste materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Spill Cleanup: In the event of a spill, immediately clean it up observing all protective equipment precautions.[1] Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions during cleanup.[1]

2. Container Management:

  • Use Appropriate Containers: Waste should be placed in a suitable, sealable, and properly labeled disposal container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and identifies the contents, including "this compound."

3. Final Disposal:

  • Consult Regulations: Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures are followed.[1]

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Pre-Operational Checks (Verify Fume Hood, Assemble PPE, Review Emergency Procedures) B Handling Procedure (Don PPE, Minimize Dust, Avoid Contact) A->B Proceed to Handling C Post-Handling Steps (Decontaminate, Clean Workspace, Store Properly) B->C Complete Handling D Waste Collection (Segregate Waste, Manage Spills) C->D Generate Waste E Container Management (Use and Label Appropriate Containers) D->E Containerize Waste F Final Disposal (Consult Regulations, Use Professional Service) E->F Prepare for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.